delta-2-Ceftazidime
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1000980-60-8 |
|---|---|
Molecular Formula |
C22H22N6O7S2 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+/t14-,15?,18-/m1/s1 |
InChI Key |
LRKHKETXQNDOKF-IODBXWCGSA-N |
SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Appearance |
Off-White to Light Brown Solid |
melting_point |
>136°C |
Other CAS No. |
1000980-60-8 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-3-yl]methyl]pyridinium; Δ-2-Ceftazidime; Ceftazidime Impurity A (EP) |
Origin of Product |
United States |
Foundational & Exploratory
Delta-2-Ceftazidime: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-2-Ceftazidime (Δ²-Ceftazidime) is a primary degradation product of Ceftazidime, a third-generation cephalosporin antibiotic. It is an inactive isomer formed through the migration of the double bond within the dihydrothiazine ring of the Ceftazidime core structure.[1] The presence of this compound is a critical quality attribute for Ceftazidime drug products, as its formation signifies a loss of potency and potential for other degradation pathways. This guide provides a comprehensive overview of the chemical properties, formation, and analytical methodologies related to this compound.
Chemical and Physical Properties
This compound shares the same molecular formula and weight as its parent compound, Ceftazidime, but differs in its chemical structure and biological activity. The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | [2][3] |
| Synonyms | Δ²-Ceftazidime, Ceftazidime Impurity A (EP) | [1] |
| CAS Number | 1000980-60-8 | [1][4] |
| Molecular Formula | C₂₂H₂₂N₆O₇S₂ | [2][4] |
| Molecular Weight | 546.58 g/mol | [4] |
| Appearance | Off-White to Light Brown Solid | [1] |
| Biological Activity | Antibacterially inactive | [1] |
Formation and Degradation Pathway
The formation of this compound from Ceftazidime is a result of an isomerization reaction involving the rearrangement of the double bond from the delta-3 (Δ³) to the delta-2 (Δ²) position within the cephem nucleus.[1] This transformation is a significant degradation pathway that compromises the integrity and efficacy of the active pharmaceutical ingredient.
The degradation of Ceftazidime is influenced by several factors, including pH, temperature, and light. Studies have shown that Ceftazidime is susceptible to degradation in aqueous solutions under acidic, basic, and neutral conditions.[5][6] The isomerization to this compound is a key event in this degradation cascade, which can be followed by other reactions such as hydrolysis of the beta-lactam ring and epimerization at C-6 or C-7.[5][6]
Caption: Isomerization pathway of active Ceftazidime to its inactive delta-2 isomer.
Experimental Protocols: Analytical Methodologies
The separation and quantification of this compound from the parent drug and other impurities are primarily achieved by High-Performance Liquid Chromatography (HPLC). The structural similarity between the isomers presents an analytical challenge, necessitating the development of stability-indicating HPLC methods.
Representative HPLC Method
The following table summarizes typical parameters for an HPLC method for the analysis of Ceftazidime and its impurities, including this compound. It is important to note that specific parameters may vary and require optimization depending on the analytical instrumentation and specific sample matrix.
| Parameter | Typical Value/Condition | Source(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [7][8] |
| Mobile Phase A | Aqueous buffer (e.g., phosphate or ammonium acetate) | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Elution Mode | Gradient or Isocratic | [7] |
| Flow Rate | 1.0 - 1.5 mL/min | [7] |
| Detection Wavelength | 254 - 255 nm | [1][7] |
| Column Temperature | 35 °C | [7][8] |
Note: The development of a stability-indicating method should involve forced degradation studies to ensure that all significant degradation products are adequately resolved from Ceftazidime and each other.
Caption: A generalized workflow for the analysis of this compound in a Ceftazidime sample.
Signaling Pathways
The request for diagrams of signaling pathways involving this compound is not applicable. As an antibacterially inactive degradation product, this compound is not known to interact with biological targets in a manner that would initiate or modulate cellular signaling pathways. Its significance lies in being an indicator of the chemical stability and purity of the active pharmaceutical ingredient, Ceftazidime, rather than having any pharmacological effect of its own.
Conclusion
This compound is a critical impurity of Ceftazidime that serves as an important indicator of drug product stability. Its formation through isomerization leads to a loss of antibacterial activity. Robust analytical methods, primarily HPLC, are essential for the monitoring and control of this impurity in pharmaceutical formulations. A thorough understanding of the degradation pathways of Ceftazidime is crucial for the development of stable formulations and for ensuring the safety and efficacy of this important antibiotic.
References
- 1. This compound | 1000980-60-8 | Benchchem [benchchem.com]
- 2. This compound | C22H22N6O7S2 | CID 23659635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. delta2-Ceftazidime (>80%) | LGC Standards [lgcstandards.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Delta-2-Ceftazidime: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-2-Ceftazidime is a key impurity and degradation product of Ceftazidime, a third-generation cephalosporin antibiotic. The isomerization of the active delta-3 isomer of Ceftazidime to the inactive delta-2 form represents a critical aspect of its chemistry and stability. This transformation involves the migration of the double bond within the dihydrothiazine ring of the cephalosporin core.[1] Understanding the chemical structure, properties, and formation of this compound is paramount for the development, formulation, and quality control of Ceftazidime-based therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, and relevant experimental protocols.
Chemical Structure and Identification
This compound is structurally similar to its parent compound, Ceftazidime, with the key difference being the position of the double bond in the bicyclic core.
IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate[2]
Chemical Formula: C₂₂H₂₂N₆O₇S₂[3]
Molecular Weight: 546.58 g/mol [3]
CAS Number: 1000980-60-8[2]
Synonyms: Δ²-Ceftazidime, Ceftazidime Impurity A (EP), Ceftazidime Delta-3-Isomer (USP-RS)[2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy comparison.
| Property | Value | References |
| Molecular Formula | C₂₂H₂₂N₆O₇S₂ | [3] |
| Molecular Weight | 546.58 g/mol | [3] |
| Appearance | Off-White to Light Brown Solid | [1] |
| Melting Point | >136°C | [1] |
| Solubility | Sparingly soluble in aqueous solutions. | [1] |
| UV Absorption Maximum | Typically between 230 nm and 260 nm. Specific methods have utilized 254 nm and 255 nm. | [1] |
Biological Activity
The isomerization from the delta-3 to the delta-2 position results in a significant loss of antibacterial activity. The structural change in this compound impairs its ability to bind effectively to penicillin-binding proteins (PBPs), which are the essential targets for β-lactam antibiotics to inhibit bacterial cell wall synthesis.[1] Consequently, this compound is considered an antibacterially inactive isomer.[1]
Experimental Protocols
Synthesis and Isolation
The formation of this compound is primarily a result of the degradation of Ceftazidime. Therefore, its synthesis is typically achieved through the controlled degradation of the parent drug.
Protocol for Isomerization of Ceftazidime:
-
Dissolution: Dissolve Ceftazidime in an aqueous solution. The pH of the solution is a critical factor, with basic conditions generally accelerating the isomerization to the delta-2 form.[1]
-
Temperature Control: The degradation process, including isomerization, is temperature-dependent. Maintaining a controlled temperature (e.g., 40°C) can be used to accelerate the formation of this compound.[5] It is crucial to avoid excessive heat which can lead to further degradation products.
-
Monitoring: The progress of the isomerization can be monitored using High-Performance Liquid Chromatography (HPLC) by observing the decrease in the Ceftazidime peak and the increase in the this compound peak.
-
Isolation: Once a significant amount of this compound has formed, it can be isolated and purified using preparative HPLC.
Note: To prevent degradation during storage, synthesized this compound should be stored at low temperatures, such as -20°C.[1]
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) are the primary techniques for the identification and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method:
-
Column: A reversed-phase C18 column is commonly used. For example, an Alltima C18 column (250 mm x 4.6 mm, 5 µm) has been shown to be effective.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typical.
-
Flow Rate: A flow rate of approximately 1.3 mL/min is often employed.[6]
-
Column Temperature: Maintaining a constant column temperature, for instance at 35°C, ensures reproducibility.[6]
-
Detection: UV detection at a wavelength between 250 nm and 260 nm is suitable, with 255 nm being a commonly used wavelength.[1][6]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation:
-
Ionization: Electrospray ionization (ESI) in positive mode is effective for ionizing this compound.
-
Mass Analysis: A quadrupole mass spectrometer can be used to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments. The protonated molecule [M+H]⁺ of this compound would be observed at m/z 547.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, which provides further structural confirmation and helps in differentiating it from other impurities.
Degradation Pathway and Experimental Workflow
The primary pathway for the formation of this compound is through the isomerization of the active delta-3 isomer of Ceftazidime. This is a significant degradation pathway that impacts the stability and efficacy of the drug.
References
- 1. This compound | 1000980-60-8 | Benchchem [benchchem.com]
- 2. This compound | C22H22N6O7S2 | CID 23659635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Significance of delta-2-Ceftazidime as a Pharmaceutical Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of delta-2-Ceftazidime, a critical impurity in the manufacturing and storage of the third-generation cephalosporin antibiotic, Ceftazidime. The guide details its chemical structure, formation pathways, and analytical methods for detection and quantification. Furthermore, it delves into the biological and toxicological significance of this compound and outlines the regulatory landscape governing its control in pharmaceutical products. This document is intended to be a valuable resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.
Introduction
Ceftazidime is a widely used beta-lactam antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] The chemical stability of Ceftazidime is a critical aspect of its quality, as it can degrade through various pathways to form impurities that may impact its safety and efficacy. One of the most significant of these impurities is this compound (Δ²-Ceftazidime).
This impurity is an isomer of the active pharmaceutical ingredient (API) and is formed through the migration of the double bond within the dihydrothiazine ring of the cephem nucleus.[3] Its presence in Ceftazidime drug substance and product is a key quality attribute that is closely monitored and controlled throughout the manufacturing process and shelf-life of the product. Understanding the formation, detection, and biological impact of this compound is therefore essential for ensuring the quality and safety of Ceftazidime-containing medicines.
Chemical Properties and Formation of this compound
Chemical Structure
This compound is a structural isomer of Ceftazidime. The key difference lies in the position of the double bond in the six-membered dihydrothiazine ring of the cephalosporin core. In the active Ceftazidime molecule, the double bond is at the delta-3 (Δ³) position. In the delta-2 isomer, this double bond has migrated to the delta-2 (Δ²) position.[3]
| Compound | IUPAC Name | Molecular Formula | Molecular Weight |
| Ceftazidime | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | C₂₂H₂₂N₆O₇S₂ | 546.6 g/mol |
| This compound | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | C₂₂H₂₂N₆O₇S₂ | 546.6 g/mol [4] |
Formation Pathway
The formation of this compound is a result of the degradation of Ceftazidime. This isomerization is a known degradation pathway for cephalosporins and can be influenced by several factors, including pH, temperature, and the presence of buffers.[3][5] The conversion from the therapeutically active delta-3 isomer to the inactive delta-2 form is a critical consideration in the formulation and storage of Ceftazidime products.[3]
The isomerization is understood to be a base-catalyzed process. It is hypothesized to involve the abstraction of a proton from the C-2 position by a base, leading to the formation of a carbanion intermediate. This intermediate then undergoes electronic rearrangement, resulting in the formation of a new double bond between C-2 and C-3 upon reprotonation at the C-4 position.
Below is a diagram illustrating the isomerization of Ceftazidime to this compound.
Analytical Methodologies for Detection and Quantification
The structural similarity between Ceftazidime and its delta-2 isomer presents an analytical challenge. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound in both bulk drug substance and finished pharmaceutical products.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for resolving this compound from the parent drug and other degradation products. The European Pharmacopoeia (EP) monograph for Ceftazidime specifies an HPLC method for the determination of related substances, including this compound (referred to as Impurity A).
3.1.1. Experimental Protocol (Based on European Pharmacopoeia)
This protocol is a representative example for the analysis of this compound in a Ceftazidime drug substance.
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: A stainless steel column (250 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm).
-
Mobile Phase: A mixture of 7 volumes of acetonitrile and 93 volumes of a 22.6 g/L solution of ammonium dihydrogen phosphate, with the pH adjusted to 3.9 using a 10% v/v solution of phosphoric acid.[6]
-
Flow Rate: 1.3 mL/min.[6]
-
Column Temperature: 35 °C.[6]
-
Injection Volume: 20 µL.[6]
-
System Suitability:
-
Resolution: The resolution between the peaks corresponding to Ceftazidime and impurity A (this compound) should be at least 5.9.[6] This is determined using a reference solution containing both compounds.
-
-
Sample Preparation:
-
Test Solution: Dissolve an accurately weighed quantity of the substance to be examined in the mobile phase to obtain a known concentration.
-
Reference Solution (a): Prepare a solution of Ceftazidime impurity A CRS in the mobile phase at a known concentration.[6]
-
Reference Solution (b): Prepare a solution containing both Ceftazidime CRS and Ceftazidime impurity A CRS in the mobile phase.[6]
-
-
Analysis: Inject the test and reference solutions into the chromatograph and record the chromatograms. The peak corresponding to this compound in the test solution is identified by comparing its retention time with that of the peak in the chromatogram of the reference solution. The concentration of the impurity is calculated by comparing the peak area with that of the reference standard.
3.1.2. Experimental Workflow
The following diagram outlines the general workflow for the HPLC analysis of this compound.
Biological and Toxicological Significance
The presence of impurities in pharmaceutical products is a critical concern as they can potentially affect the safety and efficacy of the drug.
Antibacterial Activity
The isomerization of the double bond from the delta-3 to the delta-2 position in the cephem nucleus results in a significant loss of antibacterial activity. Delta-2 isomers of cephalosporins, including this compound, are generally considered to be antibacterially inactive.[3] Therefore, the formation of this impurity leads to a decrease in the potency of the Ceftazidime product.
Toxicological Profile
While this compound is antibacterially inactive, its toxicological profile is of great importance. An in silico (computer-based) study was conducted to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Ceftazidime and its impurities. The study predicted that the pharmacokinetics and toxicity of this compound (referred to as impurity A) are similar to those of the parent drug, Ceftazidime. The study also suggested that both Ceftazidime and impurity A may have hepatotoxicity and that their DNA-binding groups could indicate potential genotoxicity.[8] It is important to note that these are predictions from a computational model and would require confirmation through in vitro and in vivo studies.
Regulatory Perspectives and Control Strategies
Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established monographs for Ceftazidime that include tests and acceptance criteria for related substances, including this compound.
Pharmacopeial Standards
This compound is listed as "Ceftazidime Impurity A" in the European Pharmacopoeia. The EP sets limits for this and other impurities to ensure the quality and safety of the drug product.
The following table summarizes the acceptance criteria for this compound and other impurities as per a representative European Pharmacopoeia monograph for Ceftazidime for injection.
| Impurity | Acceptance Criterion |
| Impurity A (this compound) | Not more than the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.2%) |
| Impurity B | Not more than the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.2%) |
| Impurity G | Not more than the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.2%) |
| Unspecified Impurities | For each impurity, not more than 0.5 times the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.10%) |
| Total Impurities | Not more than 5 times the area of the principal peak in the chromatogram obtained with the reference solution (a) (1.0%) |
| Disregard Limit | 0.25 times the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.05%) |
Note: The specific limits may vary depending on the specific monograph (e.g., for bulk substance vs. finished product).
Control Strategies
The control of this compound levels in pharmaceutical products involves a multi-faceted approach:
-
Process Control: Understanding the factors that promote the formation of this compound during the manufacturing process is crucial. Controlling parameters such as pH and temperature can help minimize its formation.
-
Formulation Development: The development of stable formulations of Ceftazidime is a key strategy. This may involve the use of buffers to maintain the pH within a range of maximum stability (typically pH 4.5 to 6.5) and the inclusion of excipients that do not catalyze the degradation of the drug.[3]
-
Storage and Handling: Proper storage conditions, including temperature control and protection from light, are essential to minimize the degradation of Ceftazidime and the formation of this compound over the shelf-life of the product.[9]
-
Analytical Monitoring: The use of validated, stability-indicating analytical methods, such as the HPLC method described, is fundamental for the routine monitoring of this compound levels in both the drug substance and the final drug product.
Conclusion
This compound is a significant pharmaceutical impurity that arises from the degradation of Ceftazidime. Its formation leads to a loss of antibacterial potency, and its toxicological profile is predicted to be similar to that of the parent drug. Therefore, the control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of Ceftazidime-containing medications. This is achieved through a combination of robust process controls, stable formulation development, appropriate storage conditions, and rigorous analytical testing in accordance with pharmacopeial standards. A thorough understanding of the science and regulation surrounding this impurity is essential for all professionals involved in the lifecycle of Ceftazidime products.
References
- 1. Antimicrobial activity, pharmacokinetics, therapeutic indications and adverse reactions of ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | 1000980-60-8 | Benchchem [benchchem.com]
- 4. This compound | C22H22N6O7S2 | CID 23659635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugfuture.com [drugfuture.com]
- 7. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A kinetic oxymoron: concentration-dependent first-order rate constants for hydrolysis of ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
An In-depth Technical Guide to the Synthesis and Isolation of Delta-2-Ceftazidime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isolation of delta-2-ceftazidime (Δ²-Ceftazidime), a principal related substance and degradation product of the third-generation cephalosporin antibiotic, ceftazidime. Understanding the formation and purification of this inactive isomer is critical for the quality control, stability assessment, and formulation development of ceftazidime-based therapeutics.
Introduction to this compound
Ceftazidime's therapeutic efficacy is attributed to its Δ³-cephem nucleus. However, under certain conditions, the double bond within the dihydrothiazine ring can migrate from the Δ³ to the Δ² position, yielding the antibacterially inactive this compound isomer.[1][2] This isomerization represents a significant degradation pathway that can occur during synthesis, formulation, storage, and even in vivo.[1][2] Consequently, this compound is classified as a specified impurity by major pharmacopoeias, necessitating its careful monitoring and control in pharmaceutical products.[1]
This guide details the methodologies for the controlled synthesis of this compound through forced degradation of ceftazidime and its subsequent isolation and purification using chromatographic techniques.
Synthesis of this compound via Forced Degradation
The synthesis of this compound is achieved through the deliberate, controlled degradation of ceftazidime under conditions that promote the isomerization of the Δ³-double bond. Base-catalyzed hydrolysis has been identified as a key factor in promoting this transformation.[3]
Experimental Protocol: Base-Catalyzed Isomerization
This protocol is based on the principles of base-catalyzed isomerization described in the literature.[3]
Materials:
-
Ceftazidime pentahydrate
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Prepare a solution of ceftazidime in deionized water. The concentration should be chosen to balance solubility and reaction kinetics.
-
Carefully add the NaOH solution dropwise to the ceftazidime solution while stirring continuously.
-
Monitor the pH of the solution. The isomerization to the Δ²-isomer is favored under basic conditions.[2][3]
-
Maintain the reaction at a controlled temperature (e.g., 37°C) to accelerate the degradation process.[3]
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) to determine the ratio of ceftazidime to this compound.
-
Once the desired conversion to this compound is achieved, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) to quench the reaction.
-
The resulting solution, containing a mixture of ceftazidime, this compound, and other degradation products, is then ready for purification.
Note: The optimal pH, temperature, and reaction time will need to be determined empirically to maximize the yield of this compound.
Isolation and Purification of this compound
The isolation and purification of this compound from the reaction mixture are typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[4][5]
Experimental Protocol: Preparative HPLC
Instrumentation and Materials:
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative reverse-phase C18 column
-
Mobile phase components (e.g., acetonitrile, water, buffers, acids for pH adjustment)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Method Development: Develop a suitable HPLC method that provides good resolution between ceftazidime, this compound, and other impurities. This involves optimizing the mobile phase composition, flow rate, and detection wavelength.
-
Sample Preparation: Filter the neutralized reaction mixture to remove any particulate matter before injecting it into the preparative HPLC system.
-
Chromatographic Separation: Inject the sample onto the preparative C18 column. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase.
-
Fraction Collection: Monitor the eluent from the column using the UV detector. Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity. Pool the fractions that meet the desired purity level.
-
Solvent Removal: Remove the organic solvent (e.g., acetonitrile) from the pooled fractions, typically using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid.[3]
Data Presentation
The following tables summarize key quantitative data related to the synthesis and isolation of this compound.
Table 1: Conditions Influencing this compound Formation
| Parameter | Condition | Effect on Isomerization | Reference |
| pH | Basic (alkaline) | Promotes isomerization to Δ²-isomer | [2][3] |
| Acidic | Can also lead to degradation, but base-catalysis is more specific for isomerization | [2] | |
| Temperature | Elevated (e.g., 37-45°C) | Accelerates the rate of isomerization | [3][6] |
| Light Exposure | UV and visible light | Can contribute to the overall degradation of ceftazidime | [6] |
Table 2: Exemplary HPLC Parameters for this compound Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 20 mm, 10 µm) | [4] |
| Mobile Phase | Acetonitrile/Ammonium Dihydrogen Phosphate Buffer | Acetonitrile/Water (pH adjusted with HCl) | [4] |
| Flow Rate | ~1.0 mL/min | ~10.0 mL/min | [4] |
| Detection Wavelength | 254-255 nm | 255 nm | [2][4] |
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and isolation of this compound.
Caption: Synthesis pathway of this compound from ceftazidime.
Caption: Experimental workflow for the synthesis and isolation of this compound.
References
- 1. Ceftazidime Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. This compound | 1000980-60-8 | Benchchem [benchchem.com]
- 3. Delta-3-delta-2 isomerization of cephalosporins: the effect of the substituent at the 3-position [ch.imperial.ac.uk]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
An In-Depth Technical Guide on the In Vivo Formation of Delta-2-Ceftazidime
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the mechanisms, experimental protocols, and analytical considerations for studying the in vivo formation of delta-2-ceftazidime, an inactive isomer and significant degradation product of the third-generation cephalosporin antibiotic, ceftazidime.
Introduction
Ceftazidime is a broad-spectrum β-lactam antibiotic widely used in the treatment of severe bacterial infections. Its efficacy is attributed to the presence of a Δ³-cephem nucleus in its structure. However, ceftazidime can undergo degradation in vivo, leading to the formation of several products, with the this compound (Δ²-ceftazidime) isomer being a prominent and antibacterially inactive product.[1] The isomerization from the active delta-3 to the inactive delta-2 form represents a critical pathway of ceftazidime degradation that can impact its therapeutic efficacy.[1] This guide delves into the technical aspects of the in vivo formation of this compound, providing researchers with the necessary information to design and execute studies in this area.
Mechanism of this compound Formation
The primary mechanism for the formation of this compound is the isomerization of the double bond within the dihydrothiazine ring of the cephalosporin core. In the active ceftazidime molecule, this double bond is in the delta-3 (Δ³) position. Under certain conditions, this double bond can migrate to the delta-2 (Δ²) position, resulting in the formation of the inactive delta-2 isomer.[1] This transformation is a key aspect of ceftazidime's chemical instability.
Several factors are known to influence this isomerization process, primarily based on in vitro stability studies:
-
pH: Ceftazidime is susceptible to degradation in both acidic and basic conditions. The pH of the surrounding medium can catalyze the double bond migration.[2]
-
Temperature: Increased temperatures accelerate the degradation of ceftazidime, including the formation of the delta-2 isomer.[1][3]
-
Presence of Catalysts: While not extensively studied in vivo, the presence of certain ions or molecules could potentially catalyze the isomerization.
Beyond isomerization, other degradation pathways for ceftazidime have been identified, which may compete with or occur subsequently to the formation of this compound. These include:
-
Hydrolysis of the β-lactam ring: This leads to the opening of the core ring structure, rendering the antibiotic inactive.[2][4]
-
Cleavage of the C-3 side chain: This can result in the formation of pyridine.[1][2]
-
Epimerization: Changes in the stereochemistry at the C-6 or C-7 positions can also occur.[2]
The following diagram illustrates the primary degradation pathways of ceftazidime.
Quantitative Data on In Vivo Formation
A thorough review of the existing scientific literature reveals a significant knowledge gap regarding the quantitative in vivo formation of this compound. While numerous studies have focused on the pharmacokinetics of the parent drug, ceftazidime, in both animal models and humans, the quantification of its degradation products, including the delta-2 isomer, in biological matrices has not been extensively reported.[5][6][7][8]
In vitro stability studies have confirmed the formation of this compound under stressed conditions, such as elevated temperatures.[1][3] For instance, a study on the stability of ceftazidime in concentrated solutions identified the Δ-2 isomer as a degradation product after incubation at 40°C.[1] However, these conditions do not directly translate to the physiological environment.
The lack of in vivo quantitative data underscores the need for well-designed studies to determine the extent of this compound formation in relevant biological fluids and tissues. Such data would be invaluable for understanding the complete pharmacokinetic and pharmacodynamic profile of ceftazidime and for potentially optimizing dosing regimens.
Experimental Protocols for In Vivo Studies
To address the current knowledge gap, this section provides a detailed framework for an experimental protocol designed to investigate the in vivo formation of this compound. This protocol is a composite based on established methodologies for pharmacokinetic studies and analytical techniques for ceftazidime and its degradation products.
Animal Model Selection
The choice of animal model is critical for obtaining relevant and translatable data. Commonly used models in ceftazidime pharmacokinetic studies include:
-
Rats: Often used for initial pharmacokinetic screening due to their small size and well-characterized physiology.[6]
-
Rabbits: Provide a larger blood volume for more extensive sampling.
-
Dogs: Their physiological and metabolic characteristics are often more comparable to humans.
-
Non-human primates: Offer the closest physiological approximation to humans but are associated with higher costs and ethical considerations.[6]
The selection should be justified based on the specific objectives of the study. For initial investigations into the formation of this compound, the rat model is a suitable starting point.
Study Design
A typical pharmacokinetic study design would involve the following steps:
-
Animal Acclimatization: Animals should be acclimatized to the laboratory conditions for a sufficient period before the study.
-
Catheterization: For serial blood sampling, cannulation of a major blood vessel (e.g., jugular vein or carotid artery) is recommended to minimize stress to the animals.
-
Drug Administration: Ceftazidime should be administered intravenously (IV) to ensure complete bioavailability and a well-defined starting concentration. The dose should be based on established therapeutic doses in the chosen animal model.
-
Sample Collection: Serial blood samples should be collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration. Urine and feces can also be collected using metabolic cages to assess excretion pathways.
-
Sample Handling and Storage: This is a critical step to prevent ex vivo degradation of ceftazidime. Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated by centrifugation at low temperatures (e.g., 4°C) as soon as possible. All samples (plasma, urine, etc.) should be stored at -80°C until analysis.[9] The stability of ceftazidime in biological matrices under these storage conditions should be confirmed.
The following diagram outlines a general workflow for an in vivo study on this compound formation.
Analytical Methodology
A validated, stability-indicating analytical method is essential for the simultaneous quantification of ceftazidime and this compound in biological matrices. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the methods of choice.
4.3.1. Sample Preparation
The primary goal of sample preparation is to remove interfering substances from the biological matrix and to extract the analytes of interest. A common and effective method for plasma samples is protein precipitation.
-
Protocol for Protein Precipitation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 200-300 µL of cold acetonitrile.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC or LC-MS/MS system.
-
4.3.2. Chromatographic Conditions
A reversed-phase HPLC method is typically used for the separation of ceftazidime and its degradation products.
-
Example HPLC-UV Method Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to 3.5-4.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25-30°C.
-
It is crucial to develop and validate the method to ensure adequate separation of ceftazidime, this compound, and other potential degradation products. The validation should include specificity, linearity, accuracy, precision, and stability studies of the analytes in the biological matrix.
4.3.3. Data Analysis
The concentration-time data for both ceftazidime and this compound should be analyzed using non-compartmental or compartmental pharmacokinetic modeling software. Key parameters to be determined include:
-
Area under the concentration-time curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
The ratio of the AUC of this compound to the AUC of ceftazidime can provide an estimate of the extent of in vivo isomerization.
Data Presentation
All quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Pharmacokinetic Parameters of Ceftazidime and this compound in Rat Plasma (Hypothetical Data)
| Parameter | Ceftazidime | This compound |
| Dose (mg/kg, IV) | 50 | - |
| Cmax (µg/mL) | 150.2 ± 25.6 | 12.5 ± 3.1 |
| Tmax (h) | 0.08 | 2.0 |
| AUC₀₋t (µg*h/mL) | 250.8 ± 45.2 | 30.1 ± 7.8 |
| t½ (h) | 1.8 ± 0.3 | 3.5 ± 0.9 |
| CL (mL/h/kg) | 200.5 ± 36.1 | - |
| Vd (L/kg) | 0.5 ± 0.1 | - |
| % Formation (AUC ratio) | - | ~12% |
Data are presented as mean ± standard deviation (n=6). This table is for illustrative purposes only and does not represent actual experimental data.
Conclusion and Future Directions
The in vivo formation of this compound is a critical aspect of the drug's overall disposition and can have significant implications for its clinical efficacy. Despite the availability of analytical methods capable of measuring this inactive isomer, there is a clear lack of quantitative data from in vivo studies. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to investigate this phenomenon.
Future research should focus on:
-
Conducting well-designed pharmacokinetic studies in various animal models to quantify the in vivo formation of this compound.
-
Investigating the potential influence of disease states (e.g., renal or hepatic impairment) on the rate and extent of isomerization.
-
Exploring the potential for drug-drug interactions to affect the stability of ceftazidime in vivo.
-
Translating findings from animal models to the clinical setting to better understand the relevance of this compound formation in patients.
By addressing these research questions, a more complete understanding of ceftazidime's pharmacology can be achieved, ultimately contributing to its safer and more effective use in clinical practice.
References
- 1. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity, pharmacokinetics, therapeutic indications and adverse reactions of ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic and kinetic properties of ceftazidime in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of ceftazidime in male and female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetic behaviour of ceftazidime in man and the relationship between serum levels and the in vitro susceptibility of clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Degradation Pathways of Ceftazidime Leading to the Δ²-Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the third-generation cephalosporin antibiotic, ceftazidime, with a specific focus on the formation of its biologically inactive Δ²-isomer. Understanding these degradation pathways is critical for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of ceftazidime-based therapies.
Introduction to Ceftazidime and its Instability
Ceftazidime is a broad-spectrum β-lactam antibiotic widely used in the treatment of severe bacterial infections. Its chemical structure, featuring a cephem nucleus with a double bond at the Δ³ position, is crucial for its antibacterial activity. However, this structure is also susceptible to degradation under various conditions, leading to a loss of potency and the formation of potentially immunogenic degradation products. One of the primary degradation pathways involves the isomerization of the double bond from the active Δ³-position to the inactive Δ²-position.[1] This guide will delve into the mechanisms, kinetics, and analytical methodologies related to this critical degradation pathway.
Degradation Pathways of Ceftazidime
The degradation of ceftazidime is multifaceted and is significantly influenced by environmental factors such as pH, temperature, and the presence of buffers. The main degradation pathways include:
-
Isomerization to the Δ²-isomer: This involves the migration of the double bond within the dihydrothiazine ring of the cephem nucleus from the C-3/C-4 position (Δ³) to the C-2/C-3 position (Δ²).[1] This isomerization is a significant pathway, particularly under basic conditions, and results in a complete loss of antibacterial activity.[1]
-
Hydrolysis of the β-lactam ring: This is a common degradation route for all β-lactam antibiotics and leads to the opening of the four-membered ring, rendering the molecule inactive. This process can be catalyzed by both acidic and basic conditions.
-
Epimerization at C-6 or C-7: The stereochemistry at these positions can be altered, particularly in basic solutions, leading to the formation of epimers with reduced or no biological activity.[2]
-
Hydrolysis of the C-3 substituent: The pyridinium group at the C-3 position can be cleaved, leading to the formation of pyridine.[2]
This guide will primarily focus on the isomerization to the Δ²-isomer, a critical quality attribute to monitor during the manufacturing and storage of ceftazidime.
Mechanism of Δ²-Isomer Formation
The isomerization of the Δ³-ceftazidime to the Δ²-isomer is a base-catalyzed reaction. The proposed mechanism involves the abstraction of a proton from the C-2 position of the cephem nucleus by a base (e.g., hydroxide ion). This results in the formation of a resonance-stabilized carbanion intermediate. Subsequent protonation of this intermediate at the C-4 position leads to the formation of the thermodynamically more stable, but biologically inactive, Δ²-isomer.[3]
Quantitative Data on Ceftazidime Degradation
The rate of ceftazidime degradation and the formation of the Δ²-isomer are highly dependent on the pH and temperature of the solution. The following tables summarize key quantitative data from published studies.
| Condition | Rate Constant (k) | Reference |
| Base-Catalyzed Isomerization (k₁) | ||
| Ceftazidime | 0.023 h⁻¹ | [3] |
| Temperature Dependence | ||
| Activation Energy (Ea) for Δ²-isomerization of Cephaloridine | 32.3 kcal mol⁻¹ | [3] |
Table 1: Kinetic Data for Ceftazidime Isomerization.
| Parameter | Condition | Value | Reference |
| Maximum Stability | pH range | 4.5 - 6.5 | [4] |
| Hydrolysis Rate | 30°C, pH 4.4 (acetate buffer) | t₉₀ ≈ 1.5 days | [4] |
| 30°C, pH 5.5 (phosphate buffer) | t₉₀ ≈ 1.5 days | [4] | |
| 30°C, pH 6.5 (phosphate buffer) | t₉₀ ≈ 1.5 days | [4] |
Table 2: Stability Profile of Ceftazidime in Aqueous Solutions.
Experimental Protocols
The study of ceftazidime degradation and the quantification of its Δ²-isomer are primarily conducted using stability-indicating high-performance liquid chromatography (HPLC) methods.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A typical protocol involves subjecting a solution of ceftazidime to various stress conditions.
Objective: To induce the degradation of ceftazidime under controlled stress conditions to identify degradation products and validate the analytical method.
Materials:
-
Ceftazidime reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of ceftazidime in 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve a known amount of ceftazidime in 0.1 M NaOH.
-
Incubate the solution at room temperature for a specified period (e.g., 30 minutes).
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve a known amount of ceftazidime in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 6 hours).
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of ceftazidime to dry heat at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
-
Dissolve the stressed sample in the mobile phase, dilute to a suitable concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of ceftazidime to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
Dilute the exposed solution to a suitable concentration with the mobile phase and analyze by HPLC.
-
HPLC Method for Separation of Ceftazidime and Δ²-Isomer
Objective: To separate and quantify ceftazidime and its Δ²-isomer in a given sample.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for optimal separation. A common mobile phase consists of a phosphate buffer (pH ~7) and acetonitrile.[5] |
| Flow Rate | Typically 1.0 - 2.0 mL/min. |
| Detection | UV detection at a wavelength where both ceftazidime and its Δ²-isomer have significant absorbance, typically around 254 nm. |
| Temperature | Ambient or controlled at a specific temperature (e.g., 30°C). |
Procedure:
-
Standard Preparation: Prepare a standard solution of ceftazidime and, if available, a certified reference standard of the Δ²-isomer in the mobile phase.
-
Sample Preparation: Dissolve the sample (e.g., from a forced degradation study or a stability sample) in the mobile phase and filter through a 0.45 µm filter.
-
Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Analysis: Identify the peaks of ceftazidime and the Δ²-isomer based on their retention times compared to the standards. Quantify the amounts of each compound using the peak areas.
Visualizations of Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways of ceftazidime and a typical experimental workflow for its analysis.
Caption: Base-catalyzed isomerization of Ceftazidime to its Δ²-isomer.
Caption: Major degradation pathways of Ceftazidime.
Caption: Experimental workflow for Ceftazidime degradation studies.
Conclusion
The degradation of ceftazidime, particularly the formation of the Δ²-isomer, is a critical factor influencing its stability and therapeutic efficacy. A thorough understanding of the degradation pathways, kinetics, and the application of robust analytical methods are paramount for the development of stable and safe ceftazidime formulations. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important antibiotic. By carefully controlling factors such as pH and temperature, and by employing validated stability-indicating methods, the integrity of ceftazidime products can be ensured.
References
- 1. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability and compatibility of ceftazidime administered by continuous infusion to intensive care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. delta-2-Ceftazidime | C22H22N6O7S2 | CID 23659635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Delving into Delta-2-Ceftazidime: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of delta-2-ceftazidime, a critical impurity and degradation product of the third-generation cephalosporin antibiotic, ceftazidime. Understanding the formation, identification, and quantification of this inactive isomer is paramount for ensuring the quality, safety, and efficacy of ceftazidime-based therapeutics.
Core Chemical and Physical Properties
This compound, systematically named (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate, is distinguished from its parent compound by the position of the double bond within the cephem nucleus.[1] This structural shift renders the molecule antibacterially inactive.[1]
| Identifier | Value | Source |
| CAS Number | 1000980-60-8 | [1][2][3][4] |
| Molecular Formula | C22H22N6O7S2 | [1][2][3][4] |
| Molecular Weight | 546.58 g/mol | [1][3][5][6] |
| Synonyms | Δ-2-Ceftazidime, Ceftazidime Impurity A (EP) | [1][6] |
Isomerization and Degradation Pathway of Ceftazidime
The formation of this compound is a primary degradation pathway for ceftazidime.[1] This isomerization involves the migration of the double bond from the delta-3 to the delta-2 position within the dihydrothiazine ring of the cephalosporin core.[1] This process can be influenced by several factors, including pH, temperature, and light.[1][7] Notably, base-catalyzed conditions can significantly accelerate this transformation.[1]
Beyond isomerization, the degradation of ceftazidime can also lead to the formation of other products, such as pyridine, and can involve the opening of the β-lactam ring.[4][8][9][10]
Quantitative Analysis of Ceftazidime Stability
The stability of ceftazidime is a critical factor, with degradation leading to a loss of potency and the formation of impurities like this compound. The tables below summarize stability data under various stress conditions.
Table 1: Thermal and Photolytic Degradation of Reconstituted Ceftazidime Solutions
| Stress Condition | Duration | Degradation (%) | Reference |
| Heating at 45°C | 24 hours | ~85% | [7] |
| UV & Visible Radiation | 24 hours | ~85% | [1] |
Table 2: Stability of Ceftazidime in Aqueous Solution at Various Temperatures
| Temperature | Concentration | Duration | Stability | Reference |
| ≤ 25°C | 4% - 12% (wt/vol) | 24 hours | >90% | [10] |
| 40°C | 12% | 70 hours | Significant degradation | [10] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Ceftazidime and its Impurities
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of ceftazidime and its related substances, including this compound.[2]
-
Chromatographic System:
-
Sample Preparation:
-
Accurately weigh and dissolve the ceftazidime sample in the mobile phase or a suitable diluent to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to ceftazidime and this compound based on their retention times, which should be established using reference standards.
-
Quantify the amount of this compound by comparing its peak area to that of a reference standard of known concentration.
-
Protocol 2: Stress Testing for Ceftazidime Degradation
To evaluate the stability of ceftazidime and the formation of this compound, stress testing can be performed.
-
Materials:
-
Ceftazidime bulk drug or formulated product.
-
Aqueous solutions of varying pH (e.g., acidic, neutral, and basic buffers).[4]
-
Temperature-controlled chambers.
-
UV and visible light sources.
-
-
Procedure:
-
Prepare solutions of ceftazidime in the different aqueous media.
-
Expose the solutions to various stress conditions:
-
Thermal Stress: Incubate solutions at elevated temperatures (e.g., 45°C, 50°C) for defined time periods.[1][7]
-
Photolytic Stress: Expose solutions to controlled UV and visible light.[1][7]
-
pH Stress: Maintain solutions at different pH values (e.g., acidic, neutral, basic) at a constant temperature.[4]
-
-
At specified time intervals, withdraw aliquots of the stressed solutions.
-
Analyze the aliquots using the validated HPLC method described in Protocol 1 to determine the remaining concentration of ceftazidime and the concentration of this compound and other degradation products.
-
-
Data Analysis:
-
Plot the concentration of ceftazidime and this compound as a function of time for each stress condition.
-
Determine the degradation kinetics and the rate of formation of this compound.
-
Synthesis of Ceftazidime Impurities
Conclusion
A thorough understanding of this compound is essential for any professional involved in the development, manufacturing, and quality control of ceftazidime products. Its formation as a degradation product necessitates the use of robust, stability-indicating analytical methods to ensure that the final drug product meets the required purity and potency specifications. The information and protocols provided in this guide serve as a valuable resource for navigating the challenges associated with this critical impurity.
References
- 1. This compound | 1000980-60-8 | Benchchem [benchchem.com]
- 2. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | C22H22N6O7S2 | CID 23659635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 8. Degradation pathways of ceftazidime [facm.ucl.ac.be]
- 9. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
Spectroscopic Characterization of Δ²-Ceftazidime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used for the characterization of Δ²-Ceftazidime, a significant impurity of the third-generation cephalosporin antibiotic, Ceftazidime. While detailed, publicly available spectroscopic data for Δ²-Ceftazidime is limited, this document outlines the established analytical techniques, expected spectral characteristics, and detailed experimental protocols based on the analysis of Ceftazidime and its related impurities.
Introduction
Ceftazidime is a broad-spectrum β-lactam antibiotic widely used in the treatment of serious bacterial infections.[1] The stability of Ceftazidime is a critical aspect of its efficacy and safety, with the isomerization of the double bond in the dihydrothiazine ring from the biologically active Δ³-position to the inactive Δ²-position being a key degradation pathway.[2] This transformation results in the formation of Δ²-Ceftazidime, also known as Ceftazidime Impurity A.[3][4] Accurate identification and quantification of this impurity are crucial for ensuring the quality and safety of Ceftazidime drug products.
This guide focuses on the primary spectroscopic techniques employed for the characterization of Δ²-Ceftazidime: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, often coupled with High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
A summary of the key physicochemical properties of Δ²-Ceftazidime is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
| Synonyms | Δ²-Ceftazidime, Ceftazidime Impurity A | [3][4] |
| Molecular Formula | C₂₂H₂₂N₆O₇S₂ | |
| Molecular Weight | 546.6 g/mol | [5] |
| CAS Number | 1000980-60-8 | [4] |
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of Δ²-Ceftazidime from the parent drug and other related substances.[2]
Experimental Protocol: HPLC-UV
A typical HPLC-UV method for the analysis of Ceftazidime and its impurities is detailed below.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation. An example of a mobile phase could be a mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate adjusted to a specific pH) and an organic modifier like acetonitrile.[7]
-
Flow Rate: A flow rate of around 1.0 to 1.5 mL/min is generally used.[6]
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 35°C, to ensure reproducibility.
-
Detection Wavelength: Detection is typically performed in the range of 230 nm to 260 nm, with specific methods utilizing 254 nm or 255 nm.[2]
-
Injection Volume: A typical injection volume is 10 µL.[6]
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent, which is often the mobile phase or a component of it.
dot
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. delta-2-Ceftazidime | 1000980-60-8 | Benchchem [benchchem.com]
- 3. Ceftazidime Impurity A | C22H22N6O7S2 | CID 74082198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. This compound | C22H22N6O7S2 | CID 23659635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification, synthesis and spectral characterization of a potential impurity of ceftazidime | Semantic Scholar [semanticscholar.org]
- 7. tsijournals.com [tsijournals.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Delta-2-Ceftazidime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-2-Ceftazidime is a primary degradation product and impurity of the third-generation cephalosporin antibiotic, ceftazidime. The isomerization of the double bond within the dihydrothiazine ring from the active delta-3 position to the inactive delta-2 position represents a critical stability concern in the manufacturing, formulation, and storage of ceftazidime-containing products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound shares a similar molecular formula and weight with its parent compound, ceftazidime, but exhibits distinct structural and, consequently, biological properties. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | [1] |
| CAS Number | 1000980-60-8 | [1] |
| Molecular Formula | C22H22N6O7S2 | [1] |
| Molecular Weight | 546.6 g/mol | [1] |
| Appearance | Off-White to Light Brown Solid | [2] |
| Melting Point | >136°C | [2] |
| pKa (estimated) | pKa1: ~2.9, pKa2: ~3.8 | [2] |
| Solubility | Specific quantitative data in various organic solvents is not readily available in the literature. It is expected to be sparingly soluble in organic solvents like ethanol, DMSO, and dimethyl formamide, similar to ceftazidime. It is soluble in aqueous solutions, with solubility being pH-dependent. | [3] |
Stability and Degradation
The stability of this compound is intrinsically linked to the degradation of ceftazidime. The formation of this compound is a key degradation pathway, particularly influenced by pH and temperature.
pH-Dependent Stability
The isomerization of ceftazidime to this compound is catalyzed by both acidic and basic conditions. The maximum stability of ceftazidime, and therefore the minimum formation of the delta-2 isomer, is observed in the pH range of 4.5 to 6.5.[2] Outside this range, the degradation, including isomerization, accelerates significantly.[2]
Degradation Pathways
The primary degradation pathway leading to the formation of this compound is the isomerization of the double bond in the cephem nucleus. Further degradation of both ceftazidime and this compound can occur through several mechanisms, including:
-
Hydrolysis of the β-lactam ring: This leads to the loss of antibacterial activity.
-
Epimerization at C-6 or C-7: This can occur under basic conditions.[2]
-
Cleavage of the C-3 side chain: This results in the formation of pyridine, a toxic impurity.[2]
The degradation of ceftazidime is a complex process that can lead to a variety of products, with this compound being a significant one.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of this compound and to develop stability-indicating analytical methods. The following table summarizes typical conditions used in forced degradation studies of ceftazidime, which would be applicable for studying this compound.
| Stress Condition | Reagent/Condition | Duration | Expected Degradation of Ceftazidime |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Significant degradation |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Significant degradation, formation of pyridine |
| Oxidative | 3% H2O2 | 24 hours | Moderate degradation |
| Thermal | 60°C | 48 hours | Significant degradation |
| Photolytic | UV light (254 nm) | 24 hours | Moderate degradation |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Analysis
A stability-indicating HPLC method is crucial for the separation and quantification of this compound from ceftazidime and other degradation products.
Objective: To develop and validate an HPLC method for the determination of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted with phosphoric acid)
-
This compound reference standard
-
Ceftazidime reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. For example, a gradient starting with a higher proportion of buffer and increasing the acetonitrile concentration over time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and ceftazidime reference standards in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare working standards by diluting the stock solutions to the desired concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks of this compound and ceftazidime based on their retention times compared to the standards. Calculate the concentration of this compound in the sample using the peak area and the calibration curve generated from the standard solutions.
Forced Degradation Study Protocol
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Water bath or oven
-
UV chamber
-
HPLC system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60°C) for a specified time. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add 3% H2O2 and keep at room temperature for a specified time.
-
Thermal Degradation: Keep a solid sample or a solution of this compound in an oven at a specified temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products. Calculate the percentage degradation of this compound.
Conclusion
This compound is a critical impurity and degradation product of ceftazidime that necessitates careful monitoring and control. Understanding its physical and chemical properties, stability profile, and degradation pathways is paramount for the development of robust and stable ceftazidime formulations. The experimental protocols outlined in this guide provide a framework for the analysis and characterization of this compound, enabling researchers and drug development professionals to ensure the quality, safety, and efficacy of ceftazidime-based therapeutics. Further research to obtain precise quantitative data on the solubility of this compound in various solvents and its specific pKa value would be beneficial for a more complete understanding of this compound.
References
An In-depth Technical Guide to the Stereochemistry of Δ-2-Ceftazidime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of Δ-2-Ceftazidime, an important isomer and degradation product of the third-generation cephalosporin antibiotic, Ceftazidime. Understanding the stereochemical nuances of this molecule is critical for drug development, formulation, and quality control to ensure the safety and efficacy of Ceftazidime-based therapies.
Introduction to Ceftazidime and the Significance of the Δ-2 Isomer
Ceftazidime is a broad-spectrum β-lactam antibiotic widely used against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its antibacterial activity is conferred by the (6R,7R)-7-aminocephalosporanic acid nucleus, which features a β-lactam ring fused to a dihydrothiazine ring. The biologically active form of Ceftazidime possesses a double bond at the Δ-3 position of the cephem nucleus.
However, Ceftazidime can undergo isomerization where the double bond migrates to the Δ-2 position, forming Δ-2-Ceftazidime.[1] This structural change has a profound impact on the molecule's biological activity. The Δ-2 isomers of cephalosporins, including Δ-2-Ceftazidime, are considered antibacterially inactive.[1] This isomerization is a significant degradation pathway that can occur during synthesis, formulation, storage, and even in vivo.[1] Consequently, Δ-2-Ceftazidime is considered a critical impurity that must be monitored and controlled in pharmaceutical preparations.
Stereochemical Aspects of Ceftazidime
The stereochemistry of Ceftazidime and its related compounds is complex, involving multiple chiral centers and geometric isomerism.
-
Δ-2/Δ-3 Isomerism: The primary focus of this guide is the positional isomerism of the double bond within the cephem nucleus. The active parent drug is the Δ-3 isomer, while the inactive degradation product is the Δ-2 isomer.
-
Epimerization at C-6 and C-7: The chiral centers at positions 6 and 7 of the β-lactam ring are crucial for its antibacterial activity. Epimerization at these centers, particularly under basic conditions, can lead to the formation of inactive stereoisomers.
-
(E)/(Z) Isomerism of the Oximino Group: The side chain at C-7 of Ceftazidime contains an oximino group, which can exist as (E) and (Z) geometric isomers. The (Z)-isomer is the therapeutically active form and exhibits superior antibacterial activity compared to the (E)-isomer.
Quantitative Data
Table 1: Physicochemical Properties of Δ-2-Ceftazidime
| Property | Value | Reference |
| CAS Number | 1000980-60-8 | [1][2][3] |
| Molecular Formula | C₂₂H₂₂N₆O₇S₂ | [2][3] |
| Molecular Weight | 546.58 g/mol | [3] |
| Stereochemistry | Epimeric | [3] |
Table 2: Spectroscopic Data for Ceftazidime (Z)- and (E)-Isomers
Although specific NMR data for Δ-2-Ceftazidime is not detailed in the available literature, studies on the (E)/(Z) isomers of the oxime side chain provide insight into how NMR can be used to differentiate stereoisomers of Ceftazidime.
| Isomer | ¹H NMR Chemical Shift Difference (Aminothiazole Proton) | ¹³C NMR Chemical Shift Difference | Reference |
| (E)-Isomer vs. (Z)-Isomer | ~0.9 ppm (downfield shift for E-isomer) | ~15 ppm |
Experimental Protocols
4.1. High-Performance Liquid Chromatography (HPLC) for the Separation of Ceftazidime and Δ-2-Ceftazidime
HPLC is the primary analytical technique for the separation and quantification of Δ-2-Ceftazidime from the active pharmaceutical ingredient and other impurities.
Protocol 1: Gradient HPLC Method
-
Column: Alltima C18 (250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase A: Phosphate buffer (22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid)[4]
-
Mobile Phase B: Acetonitrile[4]
-
Elution: Gradient elution[4]
-
Flow Rate: 1.3 mL/min[4]
-
Column Temperature: 35 °C[4]
-
Detection: UV at 255 nm[4]
Protocol 2: Isocratic HPLC Method
-
Column: Spherisorb C18 (200 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.04 M ammonium dihydrogen phosphate (1:9 v/v), adjusted to pH 7.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
4.2. Forced Degradation Studies to Generate Δ-2-Ceftazidime
To develop and validate stability-indicating analytical methods, forced degradation studies are performed by subjecting Ceftazidime to various stress conditions to promote the formation of degradation products, including Δ-2-Ceftazidime.
-
Acidic Degradation: Incubate Ceftazidime solution in 1M hydrochloric acid.
-
Basic Degradation: Incubate Ceftazidime solution in 1M sodium hydroxide. Base catalysis is particularly effective in promoting the double bond migration to form the Δ-2 isomer.[1]
-
Oxidative Degradation: Treat Ceftazidime solution with hydrogen peroxide (e.g., 20% H₂O₂) and heat at 60 °C.[5]
-
Thermal Degradation: Expose solid Ceftazidime or a reconstituted solution to elevated temperatures (e.g., 45 °C or 105 °C).[6]
-
Photodegradation: Expose Ceftazidime solution or solid to UV (e.g., 254 nm) and visible (e.g., 320 nm) light.[6]
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
NMR spectroscopy is a powerful tool for the structural elucidation of Ceftazidime isomers.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts of protons and carbons near the site of isomerization will be different. For the Δ-2 isomer, the signals corresponding to the protons and carbons in the dihydrothiazine ring will show significant changes compared to the Δ-3 isomer. For the (E)/(Z) isomers, the chemical shift of the aminothiazole proton is a key indicator, appearing as a singlet at approximately δ 6.70-6.90 ppm for the (Z)-isomer and δ 7.2-7.6 ppm for the (E)-isomer.
4.4. Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be used to study the stereochemistry of chiral molecules like Ceftazidime.
-
Sample Preparation: Prepare a solution of the sample in a suitable buffer with low UV absorbance (e.g., 10 mM phosphate buffer).[7] An accurate concentration of the sample is crucial.[7]
-
Instrumental Parameters:
-
Analysis: The CD spectra of different stereoisomers will exhibit distinct Cotton effects, allowing for their differentiation.
Visualizations
Diagram 1: Isomerization of Δ-3-Ceftazidime to Δ-2-Ceftazidime
Caption: Isomerization of active Δ-3-Ceftazidime to its inactive Δ-2 isomer.
Diagram 2: Experimental Workflow for Δ-2-Ceftazidime Analysis
Caption: General experimental workflow for the analysis of Δ-2-Ceftazidime.
Diagram 3: Logical Relationship of Ceftazidime Stereoisomers and Activity
Caption: Correlation of Ceftazidime stereoisomers with their biological activity.
Conclusion
The stereochemistry of Δ-2-Ceftazidime is a critical factor in the stability and efficacy of Ceftazidime drug products. The isomerization of the active Δ-3 isomer to the inactive Δ-2 form represents a significant degradation pathway. A thorough understanding of this and other stereochemical transformations, such as epimerization and (E)/(Z) isomerization, is essential for the development of robust formulations and analytical methods. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively characterize and control the stereochemical purity of Ceftazidime.
References
- 1. delta-2-Ceftazidime | 1000980-60-8 | Benchchem [benchchem.com]
- 2. This compound | C22H22N6O7S2 | CID 23659635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmascholars.com [pharmascholars.com]
- 6. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 7. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. health.uconn.edu [health.uconn.edu]
- 9. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 10. creative-biostructure.com [creative-biostructure.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of ∆²-Ceftazidime in Ceftazidime
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections. During its synthesis and storage, ceftazidime can degrade to form several impurities, with delta-2-ceftazidime (∆²-ceftazidime) being a significant related substance. The presence of this isomer can compromise the efficacy and safety of the drug product. Therefore, robust and reliable analytical methods are crucial for the accurate detection and quantification of ∆²-ceftazidime in ceftazidime active pharmaceutical ingredients (APIs) and finished products.
This document provides detailed application notes and protocols for the analysis of ∆²-ceftazidime in ceftazidime, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods. These techniques are the cornerstone for achieving the necessary resolution to accurately quantify this impurity.[1]
Factors Influencing the Formation of ∆²-Ceftazidime
The conversion of ceftazidime to its ∆²-isomer is a primary degradation pathway.[1] This transformation involves the rearrangement of the double bond within the dihydrothiazine ring of the cephalosporin core.[1] Several factors can influence the rate of this isomerization:
-
pH: The stability of ceftazidime is highly pH-dependent. The degradation rate is catalyzed by both acidic and basic conditions.[1] Maximum stability is generally observed in the pH range of 4.5 to 6.5.[1]
-
Temperature: Elevated temperatures accelerate the degradation of ceftazidime, leading to the formation of ∆²-ceftazidime and other degradation products.[1][2][3] Reconstituted solutions are particularly susceptible to thermal degradation.[1][2][3]
-
Light: Exposure to UV and visible radiation can also promote the degradation of ceftazidime.[1][2][3]
Analytical Methods for ∆²-Ceftazidime Detection
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for the separation and quantification of ∆²-ceftazidime from the parent drug and other impurities.[1][4] These methods offer high precision, reproducibility, and the ability to resolve structurally similar compounds.[4]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for the accurate determination of ∆²-ceftazidime. The development of such a method involves the systematic optimization of various chromatographic parameters to achieve the desired separation.[1]
Illustrative HPLC Workflow
Caption: A typical workflow for the analysis of ∆²-Ceftazidime in Ceftazidime using HPLC.
Experimental Protocol 1: HPLC Method
This protocol is based on a method developed for the determination of ceftazidime and its impurities.[5][6]
-
Chromatographic System:
-
Mobile Phase A: Phosphate buffer (22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid)[5][6]
-
Gradient Elution: A gradient elution program should be optimized to ensure separation of ∆²-ceftazidime from ceftazidime and other impurities.
-
Injection Volume: 10 µL (can be optimized)
-
Sample Preparation:
-
Accurately weigh and dissolve the ceftazidime sample in a suitable diluent, such as a mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v).
-
The final concentration of the sample solution for impurity testing is typically around 1250 µg/mL.
-
Prepare a diluted standard solution of ceftazidime at a concentration of approximately 12.5 µg/mL.
-
Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.
-
-
System Suitability:
-
Prepare a system suitability solution containing ceftazidime and a known amount of ∆²-ceftazidime (or a sample known to contain the impurity).
-
The resolution between the ceftazidime and ∆²-ceftazidime peaks should be not less than 2.0.
-
The relative standard deviation (RSD) for replicate injections of the standard solution should be not more than 5.0%.
-
-
Quantification:
-
The amount of ∆²-ceftazidime is calculated by comparing its peak area in the sample chromatogram to the peak area of the ceftazidime standard in the diluted standard chromatogram, taking into account the respective concentrations and response factors if necessary.
-
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1[5][6] | Method 2 | Method 3[7] |
| Column | Alltima C18 (250 x 4.6 mm, 5 µm) | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.9) | Acetonitrile and 0.01M Ammonium Acetate | Not Specified |
| Flow Rate | 1.3 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 255 nm | 255 nm | Not Specified |
| Linearity Range (Ceftazidime) | 0.267 - 1069 µg/mL | Not Specified | Not Specified |
| Correlation Coefficient (r) | 1.0000 | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | 3.1 ng | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.93 ng | Not Specified | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers advantages over HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for impurity profiling.
Experimental Protocol 2: UPLC-MS/MS Method
This protocol is based on a UPLC-MS/MS method developed for the determination of ceftazidime.[8][9][10] While not specifically for ∆²-ceftazidime, the principles can be adapted for its quantification.
-
Chromatographic System:
-
Column: A suitable reversed-phase UPLC column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A fast gradient should be developed to separate ∆²-ceftazidime from ceftazidime.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Sample Preparation:
-
Follow a similar procedure as for the HPLC method, but potentially with higher dilution factors due to the increased sensitivity of the UPLC-MS/MS system.
-
Ensure the final diluent is compatible with the mobile phase and MS ionization.
-
-
Quantification:
-
Quantification is achieved by monitoring specific precursor-to-product ion transitions for both ceftazidime and ∆²-ceftazidime.
-
A calibration curve should be constructed using certified reference standards of ∆²-ceftazidime.
-
Quantitative Data Summary for a UPLC-MS/MS Method
| Parameter | UPLC-MS/MS Method[8][9] |
| Linearity Range (Ceftazidime) | 1.6 - 6.4 µg/mL |
| Correlation Coefficient (r) | 0.990 |
| Limit of Quantitation (LOQ) | 0.97 µg/mL |
| Limit of Detection (LOD) | 0.32 µg/mL |
| Recovery | 99.36% - 100.91% |
Capillary Electrophoresis (CE)
Capillary electrophoresis is another powerful technique for the impurity profiling of drugs.[11][12][13] Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been successfully applied to the separation of ceftazidime and its related impurities, including the ∆²-isomer.
Experimental Protocol 3: Micellar Electrokinetic Chromatography (MEKC)
This protocol is based on a validated MEKC method for the separation and quantification of ceftazidime and its impurities.
-
Electrophoretic System:
-
Capillary: Fused silica capillary.
-
Electrolyte System: 25 mM Sodium tetraborate, pH 9.2, containing 75 mM Sodium dodecyl sulfate (SDS).
-
Voltage: Optimized for separation (e.g., 20-30 kV).
-
Temperature: 25 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Sample Preparation:
-
Dissolve the ceftazidime sample in the electrolyte buffer to the desired concentration.
-
Filter the sample through a 0.45 µm filter.
-
-
Quantification:
-
The amount of ∆²-ceftazidime is determined by comparing its peak area to that of a certified reference standard.
-
Quantitative Data for MEKC Method
| Parameter | MEKC Method |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
Logical Relationship of Ceftazidime and its ∆²-Isomer
Caption: The isomerization of Ceftazidime to its inactive ∆²-isomer impurity.
Conclusion
The analytical methods outlined in this document provide robust and reliable approaches for the detection and quantification of ∆²-ceftazidime in ceftazidime. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, speed, and available instrumentation. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and reliability of the results obtained. Regular monitoring of ∆²-ceftazidime levels is critical for ensuring the quality, safety, and efficacy of ceftazidime drug products.
References
- 1. This compound | 1000980-60-8 | Benchchem [benchchem.com]
- 2. recentscientific.com [recentscientific.com]
- 3. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 4. ijnrd.org [ijnrd.org]
- 5. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-MS/MS and Dushman reaction based spectrophotometric method for determination of Ceftazidime, an antibiotic, in medicinal formulation [scite.ai]
- 11. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Choice of capillary electrophoresis systems for the impurity profiling of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Effective Separation of Ceftazidime and Its Delta-2 Isomer
[OCTOBER 31, 2025]
Abstract
This application note details a robust and reproducible isocratic High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the third-generation cephalosporin antibiotic, ceftazidime, from its primary degradation product, delta-2-ceftazidime. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure to monitor the stability and purity of ceftazidime. The protocol employs a reversed-phase C18 column with a UV detector, ensuring high resolution and sensitivity.
Introduction
Ceftazidime is a widely utilized beta-lactam antibiotic with a broad spectrum of activity against various bacterial pathogens. A critical aspect of its manufacturing and formulation is ensuring its stability, as it can degrade under certain conditions, leading to the formation of impurities. One of the significant degradation products is the this compound isomer, a result of the isomerization of the dihydrothiazine ring. The presence of this and other impurities can impact the safety and efficacy of the drug product. Therefore, a validated analytical method to separate and quantify ceftazidime from its delta-2 isomer is crucial for quality assurance. This document provides a detailed protocol for such a separation using HPLC.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][2]
-
Chemicals and Reagents:
Preparation of Mobile Phase and Solutions
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving 22.6 g of ammonium dihydrogen phosphate in 1000 mL of HPLC-grade water.[1][2]
-
Adjust the pH of the buffer solution to 3.9 with 10% (v/v) phosphoric acid.[1][2]
-
The mobile phase consists of a mixture of the prepared phosphate buffer and acetonitrile. A common starting ratio for isocratic elution is 90:10 (v/v) buffer to acetonitrile. This may require optimization depending on the specific column and system.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of ceftazidime reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
For formulated products, the sample preparation may involve additional steps such as extraction or filtration to remove excipients.
-
All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the separation of ceftazidime and this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 3.9) : Acetonitrile |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 - 1.5 mL/min[1][3] |
| Column Temperature | 35 °C[1][2] |
| Detection Wavelength | 255 nm[1][2] |
| Injection Volume | 20 µL |
Note: While an isocratic method is presented for simplicity, a gradient elution can also be employed for separating a wider range of impurities. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute more retained compounds.
Data Presentation
The following table provides an example of expected retention times and system suitability parameters for the separation of ceftazidime and this compound. Actual values may vary depending on the specific instrumentation and column used.
| Analyte | Expected Retention Time (min) | Resolution (with Ceftazidime) | Tailing Factor |
| Ceftazidime | ~ 5.0 | - | < 1.5 |
| This compound | ~ 6.5 | > 2.0 | < 1.5 |
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient of >0.999 is typically desired.[1][2]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Experimental Workflow
Caption: Workflow for HPLC analysis of Ceftazidime.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the separation and quantification of ceftazidime and its delta-2 isomer. The use of a standard C18 column and a straightforward mobile phase makes this method easily transferable to most analytical laboratories. Proper method validation is essential to ensure its suitability for its intended purpose in a quality control or research setting. This method can serve as a valuable tool for monitoring the purity and stability of ceftazidime, thereby ensuring the quality of the final drug product.
References
Application Note: UPLC Analysis for the Quantification of Ceftazidime Isomers
Abstract
This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of ceftazidime and its critical isomers, including the ∆²-isomer and the E-isomer. Ceftazidime, a third-generation cephalosporin, can undergo isomerization, leading to the formation of biologically inactive or less active isomers.[1] The ∆²-isomer is a common degradation product formed by the migration of the double bond in the dihydrothiazine ring.[1][2] The E-isomer is a process-related impurity that can also form under acidic conditions or upon exposure to light. Accurate quantification of these isomers is crucial for ensuring the quality, safety, and efficacy of ceftazidime drug products. This UPLC method provides a rapid and efficient means for baseline separation and quantification of ceftazidime and its isomers, making it suitable for routine quality control and stability studies.
Introduction
Ceftazidime is a broad-spectrum β-lactam antibiotic used in the treatment of various bacterial infections. The presence of impurities and degradation products, including isomers, can impact the therapeutic efficacy and safety of the drug. The primary isomers of concern are the ∆²-ceftazidime isomer and the E-isomer of ceftazidime. The ∆²-isomer is known to be antibacterially inactive.[1] Similarly, the E-isomer of cephalosporins has been reported to be significantly less active than the therapeutic Z-isomer. Therefore, regulatory agencies require strict control over the levels of these isomers in ceftazidime formulations.
This application note presents a stability-indicating UPLC method that can effectively separate and quantify ceftazidime from its ∆² and E-isomers. The method is validated to be linear, accurate, precise, and specific for its intended purpose.
Experimental
Instrumentation and Consumables
-
UPLC System: Waters ACQUITY UPLC H-Class System or equivalent
-
Detector: ACQUITY UPLC Photodiode Array (PDA) Detector
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Vials: 12 x 32 mm screw neck vials, certified for UPLC
-
Pipettes and Tips: Calibrated micropipettes and high-quality tips
-
Volumetric flasks: Class A
Reagents and Standards
-
Ceftazidime Reference Standard
-
Ceftazidime ∆²-isomer Reference Standard
-
Ceftazidime E-isomer Reference Standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium Acetate, analytical grade
-
Formic Acid, analytical grade
-
Purified water (18.2 MΩ·cm)
Chromatographic Conditions
| Parameter | Setting |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | Time (min) |
| Injection Volume | 2.0 µL |
| Column Temperature | 35 °C |
| Detection | 255 nm |
| Run Time | 12 minutes |
Protocols
Standard Solution Preparation
-
Ceftazidime Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ceftazidime Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Isomer Stock Solution (100 µg/mL): Accurately weigh approximately 2.5 mg each of the ∆²-isomer and E-isomer Reference Standards and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Working Standard Solution: Prepare a mixed working standard solution containing 100 µg/mL of ceftazidime and 10 µg/mL of each isomer by appropriately diluting the stock solutions with Mobile Phase A.
Sample Preparation
-
For Drug Substance: Accurately weigh approximately 25 mg of the ceftazidime sample and prepare a 1000 µg/mL solution in Mobile Phase A.
-
For Drug Product (e.g., Powder for Injection): Reconstitute the vial with a known volume of sterile water. Further dilute an aliquot of the reconstituted solution with Mobile Phase A to a final nominal concentration of 1000 µg/mL of ceftazidime.
-
Filter all sample solutions through a 0.22 µm PVDF syringe filter prior to injection.
Results and Discussion
The developed UPLC method provides excellent separation of ceftazidime from its ∆² and E-isomers. A representative chromatogram is shown in Figure 1. The retention times for the compounds are approximately 4.5 minutes for the ∆²-isomer, 5.2 minutes for ceftazidime, and 5.8 minutes for the E-isomer.
Method Validation
The method was validated for specificity, linearity, accuracy, precision, and limits of detection and quantification.
Specificity: The method was found to be specific for the analysis of ceftazidime and its isomers. Forced degradation studies were conducted under acidic, basic, oxidative, and photolytic conditions. The degradation products did not interfere with the quantification of ceftazidime or its isomers, demonstrating the stability-indicating nature of the method.
Linearity: The linearity of the method was evaluated by analyzing a series of solutions containing ceftazidime and its isomers at different concentrations. The correlation coefficients (r²) were consistently greater than 0.999 for all analytes.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Ceftazidime | 10 - 200 | > 0.999 |
| ∆²-isomer | 0.5 - 20 | > 0.999 |
| E-isomer | 0.5 - 20 | > 0.999 |
Accuracy: The accuracy of the method was determined by spike recovery studies at three concentration levels. The mean recovery for all analytes was within the range of 98.0% to 102.0%.
| Analyte | Spike Level | Mean Recovery (%) | %RSD |
| Ceftazidime | 80%, 100%, 120% | 99.5 - 101.2 | < 2.0 |
| ∆²-isomer | 80%, 100%, 120% | 98.9 - 101.8 | < 2.0 |
| E-isomer | 80%, 100%, 120% | 99.2 - 101.5 | < 2.0 |
Precision: The precision of the method was evaluated by analyzing six replicate preparations of a standard solution. The relative standard deviation (%RSD) for the peak areas of all analytes was less than 2.0%.
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Ceftazidime | < 1.0 | < 1.5 |
| ∆²-isomer | < 1.5 | < 2.0 |
| E-isomer | < 1.5 | < 2.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| ∆²-isomer | 0.1 | 0.3 |
| E-isomer | 0.1 | 0.3 |
Conclusion
The UPLC method described in this application note is rapid, sensitive, accurate, and precise for the quantification of ceftazidime and its ∆² and E-isomers. The method is stability-indicating and can be readily implemented in a quality control laboratory for the routine analysis of ceftazidime drug substance and drug product, as well as for stability studies.
Visualizations
Caption: Experimental workflow for UPLC analysis of ceftazidime isomers.
Caption: Logical relationship of ceftazidime and its isomers.
References
Application Note: Quantification of Δ²-Ceftazidime in Injectable Ceftazidime Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic widely used for treating various bacterial infections.[1][2] The stability of ceftazidime in aqueous solutions is a critical concern, as it can degrade into several products, compromising its efficacy and safety.[3][4][5][6] One of the primary degradation products is the Δ²-ceftazidime isomer, an inactive diastereoisomer formed by the migration of the double bond in the dihydrothiazine ring of the cephem nucleus.[7][8] The formation of this inactive isomer reduces the potency of the drug. Therefore, a robust and validated analytical method for the quantification of Δ²-ceftazidime in injectable ceftazidime formulations is essential for quality control and stability studies.
This application note provides a detailed protocol for the quantification of Δ²-ceftazidime using High-Performance Liquid Chromatography (HPLC), a widely accepted and reliable technique for this purpose.[7][8][9][10]
Chemical Relationship
The isomerization of the active Δ³-ceftazidime to the inactive Δ²-ceftazidime is a key degradation pathway.[8] This transformation involves the rearrangement of the double bond within the cephem nucleus.
References
- 1. Ceftazidime Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. article.sapub.org [article.sapub.org]
- 3. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 4. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. scispace.com [scispace.com]
- 7. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. delta-2-Ceftazidime | 1000980-60-8 | Benchchem [benchchem.com]
- 9. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
Application Notes & Protocols: Preparation and Use of Δ-2-Ceftazidime Reference Standards
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic widely used against various bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2] The stability of ceftazidime is a critical aspect of its quality control, as it can degrade into several related substances. One of the primary degradation products is its Δ-2-isomer, delta-2-ceftazidime (Δ-2-Ceftazidime).[3][4][5] This isomerization involves the migration of the double bond within the dihydrothiazine ring of the cephem nucleus, a transformation that renders the molecule antibacterially inactive.[3] The presence of Δ-2-Ceftazidime is therefore considered an impurity that must be monitored and quantified during manufacturing and throughout the shelf-life of the drug product.[3]
This document provides detailed protocols for the preparation, characterization, and use of Δ-2-Ceftazidime as a reference standard for impurity analysis in ceftazidime bulk drug substance and pharmaceutical formulations.
Physicochemical Properties of Δ-2-Ceftazidime
A summary of the key physical and chemical properties of Δ-2-Ceftazidime is presented below.
| Property | Value | Reference |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | [6] |
| Molecular Formula | C₂₂H₂₂N₆O₇S₂ | [3][6][7] |
| Molecular Weight | 546.6 g/mol | [3][6] |
| Appearance | Off-White to Light Brown Solid | [3] |
| Purity (Typical) | >95% | [3][8] |
| Synonyms | Ceftazidime Impurity A (EP), Δ-3-Ceftazidime Isomer (USP)* | [3][6] |
*Note: Some pharmacopeias may use different naming conventions for ceftazidime isomers. It is crucial to verify the specific isomer structure.
Section 1: Preparation of Δ-2-Ceftazidime Reference Standard
Δ-2-Ceftazidime is typically prepared by the controlled degradation of ceftazidime under specific pH and temperature conditions, followed by purification.
Experimental Protocol: Controlled Degradation and Isolation
This protocol describes a method to induce the isomerization of ceftazidime to its Δ-2 form.
-
Dissolution: Dissolve a known quantity of Ceftazidime Pentahydrate Reference Standard in an aqueous buffer solution. The stability of ceftazidime is highly pH-dependent, with degradation accelerating outside the pH range of 4.5 to 6.5.[3][9] Base-catalyzed degradation is particularly effective for forming the Δ-2 isomer.[3] A phosphate or borate buffer with a pH of ~9.2 is recommended.[10]
-
Incubation: Incubate the ceftazidime solution at an elevated temperature (e.g., 40°C) for a defined period (e.g., 24-70 hours).[4] The progress of the degradation should be monitored periodically by High-Performance Liquid Chromatography (HPLC) to maximize the yield of the Δ-2 isomer while minimizing the formation of other degradation products like pyridine.[4][5][11]
-
Purification: Once a significant amount of Δ-2-Ceftazidime has formed, the isomer must be isolated from the mixture. This is best achieved using preparative HPLC with a C18 column. The mobile phase and gradient conditions should be optimized to achieve maximum separation between ceftazidime, Δ-2-Ceftazidime, and other impurities.
-
Isolation and Lyophilization: Collect the fractions containing the purified Δ-2-Ceftazidime. Combine the fractions and remove the solvent, typically by lyophilization (freeze-drying), to obtain the reference standard as a solid powder.
-
Characterization: The identity and purity of the isolated standard must be confirmed using appropriate analytical techniques as described in Section 2.
Caption: Workflow for the preparation of Δ-2-Ceftazidime reference standard.
Section 2: Characterization of the Reference Standard
The prepared Δ-2-Ceftazidime reference standard must be rigorously characterized to confirm its identity, purity, and strength.
Protocol 2.1: Purity Assessment by HPLC
A stability-indicating HPLC method is essential to separate Δ-2-Ceftazidime from the parent drug and other related substances.[3]
-
Standard Preparation: Accurately weigh and dissolve the prepared Δ-2-Ceftazidime powder in a suitable solvent (e.g., water or mobile phase) to a known concentration.
-
Chromatographic Analysis: Inject the solution into an HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Acceptance Criteria: A purity of >95% is generally required for a reference standard.[3][8]
Protocol 2.2: Identity Confirmation
-
Mass Spectrometry (MS): Use LC-MS to confirm the molecular weight of the compound. The observed mass should correspond to the theoretical mass of Δ-2-Ceftazidime (546.099 g/mol for the anhydrous form).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy should be performed to confirm the chemical structure, particularly the position of the double bond in the cephem ring, which distinguishes it from the active Δ-3 isomer.
-
Co-injection: Co-injecting the prepared standard with a ceftazidime sample known to contain the Δ-2 impurity should result in a single, co-eluting peak, confirming its identity by retention time.[1]
Section 3: Use as a Reference Standard for Impurity Quantification
The primary use of the Δ-2-Ceftazidime reference standard is for the accurate quantification of this impurity in ceftazidime drug samples.
Experimental Protocol: Quantification of Δ-2-Ceftazidime by HPLC
This protocol outlines a stability-indicating HPLC method for determining the amount of Δ-2-Ceftazidime in a sample.
-
Apparatus and Materials:
-
High-Performance Liquid Chromatograph with a UV detector or Diode Array Detector (DAD).
-
Analytical column: C18, 5 µm particle size, e.g., 250 mm x 4.6 mm.[12]
-
Volumetric flasks, pipettes, and syringes.
-
Analytical balance.
-
Δ-2-Ceftazidime Reference Standard (prepared as above).
-
Ceftazidime sample for analysis.
-
Reagents: Acetonitrile (HPLC grade), potassium dihydrogen phosphate, disodium hydrogen phosphate, phosphoric acid.
-
-
Preparation of Solutions:
-
Mobile Phase A (Buffer): Prepare a phosphate buffer by dissolving ~3.6 g of disodium hydrogen phosphate and ~1.4 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 4.0 with phosphoric acid.[12][13]
-
Mobile Phase B: Acetonitrile.[13]
-
Standard Stock Solution: Accurately weigh about 10 mg of the Δ-2-Ceftazidime RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with water. This yields a concentration of approximately 100 µg/mL.
-
Working Standard Solution: Dilute the Standard Stock Solution with water to a final concentration appropriate for the expected impurity level (e.g., 1.0 µg/mL).
-
Test Solution: Accurately weigh about 100 mg of the ceftazidime sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with water to obtain a solution containing 1 mg/mL of ceftazidime.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Reference |
| Column | C18, 5 µm, 250 mm x 4.6 mm | [12] |
| Mobile Phase | Gradient elution with Mobile Phase A (buffer) and Mobile Phase B (acetonitrile) | [12][13] |
| Flow Rate | 1.0 mL/min | [12] |
| Column Temperature | 40°C | [12] |
| Detection Wavelength | 254 nm | [3][12] |
| Injection Volume | 20 µL | [11] |
-
System Suitability Test (SST):
-
Procedure:
-
Inject the diluent (blank), followed by the Working Standard Solution, and then the Test Solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation: Calculate the percentage of Δ-2-Ceftazidime in the ceftazidime sample using the following formula:
% Δ-2-Ceftazidime = (Area_Sample / Area_Std) × (Conc_Std / Conc_Sample) × 100
Where:
-
Area_Sample is the peak area of Δ-2-Ceftazidime in the Test Solution.
-
Area_Std is the average peak area of Δ-2-Ceftazidime in the Working Standard Solution.
-
Conc_Std is the concentration (mg/mL) of the Working Standard Solution.
-
Conc_Sample is the concentration (mg/mL) of the ceftazidime sample in the Test Solution.
-
Caption: Workflow for the quantification of Δ-2-Ceftazidime impurity.
Section 4: Ceftazidime Degradation Pathway & Stability
Understanding the degradation pathway of ceftazidime is crucial for controlling impurity formation. The primary degradation pathways involve isomerization to the inactive Δ-2 form and hydrolysis, which can lead to the opening of the β-lactam ring and the release of pyridine.[4][16][17]
Caption: Simplified degradation pathway of Ceftazidime.
Storage and Stability Recommendations
To ensure the integrity of the Δ-2-Ceftazidime reference standard and to minimize further degradation, the following storage conditions are recommended.
| Form | Storage Condition | Rationale |
| Solid Powder | -20°C, protected from light and moisture. | Prevents thermal degradation and hydrolysis. Ceftazidime and its isomers are known to be temperature-sensitive.[17][18] |
| Stock Solution | 2-8°C for short-term use (up to 7 days).[5][9] For long-term storage, freeze at -20°C. | Refrigeration slows the degradation rate in aqueous solutions.[5][9] Ceftazidime solutions can remain stable for 7 days at 4°C.[9] |
| Working Solution | Prepare fresh daily. | Dilute solutions are more susceptible to degradation. Fresh preparation ensures accuracy in quantification. |
References
- 1. jfda-online.com [jfda-online.com]
- 2. Ceftazidime - Wikipedia [en.wikipedia.org]
- 3. This compound | 1000980-60-8 | Benchchem [benchchem.com]
- 4. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C22H22N6O7S2 | CID 23659635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. toku-e.com [toku-e.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of ceftazidime and related compounds by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. CN112946138A - Method for determining ceftazidime related substances - Google Patents [patents.google.com]
- 14. Ceftazidime [drugfuture.com]
- 15. drugfuture.com [drugfuture.com]
- 16. Degradation pathways of ceftazidime [facm.ucl.ac.be]
- 17. e-opat.com [e-opat.com]
- 18. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
Application Notes and Protocols for a Stability-Indicating Assay of Ceftazidime and Its Impurities
These application notes provide a comprehensive, step-by-step protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the quantitative determination of ceftazidime and its degradation products. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of ceftazidime in bulk drug substances and pharmaceutical formulations.
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria.[1] Like other β-lactam antibiotics, ceftazidime is susceptible to degradation, which can compromise its efficacy and potentially lead to the formation of harmful impurities. Therefore, a validated stability-indicating assay method is essential to ensure the quality, safety, and shelf-life of ceftazidime-containing products. This document outlines a robust RP-HPLC method capable of separating ceftazidime from its potential degradation products, including pyridine, a known major degradant.[2][3][4] The method is designed to be specific, accurate, precise, and linear over a specified concentration range.
Forced degradation studies are an integral part of developing and validating a stability-indicating method.[5][6] By subjecting ceftazidime to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, the primary degradation pathways can be identified, and the method's ability to resolve the active pharmaceutical ingredient from its degradants can be confirmed.[7][8]
Experimental Protocols
Materials and Reagents
-
Ceftazidime Pentahydrate Reference Standard
-
Pyridine Reference Standard
-
Acetonitrile (HPLC Grade)
-
Anhydrous Sodium Acetate (AR Grade)
-
Glacial Acetic Acid (AR Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC Column | Atlantis dC18 (150 mm x 4.6 mm, 5 µm particle size)[4] |
| Mobile Phase | 0.02 M Anhydrous Sodium Acetate Buffer (pH 7.0) : Acetonitrile (60:40 v/v)[4] |
| Flow Rate | 1.5 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Detection Wavelength | 254 nm[4] |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes[4] |
Preparation of Solutions
-
Buffer Preparation (0.02 M Anhydrous Sodium Acetate, pH 7.0): Dissolve approximately 1.64 g of anhydrous sodium acetate in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with glacial acetic acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution of Ceftazidime: Accurately weigh and dissolve an appropriate amount of Ceftazidime Pentahydrate Reference Standard in the mobile phase to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution of Pyridine: Accurately weigh and dissolve an appropriate amount of Pyridine Reference Standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for linearity studies (e.g., 100-400 µg/mL for Ceftazidime and 5-50 µg/mL for Pyridine).[4]
-
Sample Preparation: Prepare the sample solution by accurately weighing and dissolving the ceftazidime bulk drug or formulation in the mobile phase to obtain a target concentration within the linear range of the method.
Forced Degradation Studies Protocol
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]
-
Acid Hydrolysis: To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 M HCl. Keep the solution at room temperature for 8 hours. Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize the solution with 0.1 M HCl and dilute with the mobile phase to the target concentration.
-
Oxidative Degradation: To 1 mL of the ceftazidime stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to the target concentration.
-
Thermal Degradation: Place the solid ceftazidime powder in a hot air oven at 105°C for 24 hours. After exposure, allow the powder to cool to room temperature and prepare a sample solution in the mobile phase at the target concentration.
-
Photolytic Degradation: Expose the solid ceftazidime powder to UV light (254 nm) and visible light for 24 hours. After exposure, prepare a sample solution in the mobile phase at the target concentration.
Data Presentation
The following table summarizes the quantitative data for the stability-indicating HPLC method for ceftazidime and its primary impurity, pyridine.
| Parameter | Ceftazidime | Pyridine |
| Retention Time (min) | 1.456[4] | 2.970[4] |
| Linearity Range (µg/mL) | 100 - 400[4] | 5 - 50[4] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.34 | 0.67 |
| Limit of Quantification (LOQ) (µg/mL) | 1.04 | 2.0 |
| % Recovery | 99.6% | 99.1% |
Mandatory Visualizations
Caption: Experimental workflow for the stability-indicating HPLC analysis of ceftazidime.
Caption: Simplified degradation pathway of ceftazidime under stress conditions.[2][3][9]
References
- 1. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 2. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrpb.com [ijrpb.com]
- 9. Degradation pathways of ceftazidime [facm.ucl.ac.be]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on the third-generation cephalosporin antibiotic, ceftazidime. The objective of these studies is to identify potential degradation products and establish the intrinsic stability of the drug substance. This information is critical for the development of stability-indicating analytical methods, as well as for understanding the drug's degradation pathways, which is essential for ensuring the safety and efficacy of the final pharmaceutical product.
Introduction to Forced Degradation of Ceftazidime
Forced degradation, or stress testing, is a crucial component of pharmaceutical development mandated by regulatory agencies such as the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation. For ceftazidime, a β-lactam antibiotic, key degradation pathways include hydrolysis of the β-lactam ring and cleavage of the C-3 side chain. Understanding these pathways is essential for identifying and controlling impurities in the drug product.
The primary degradation products of ceftazidime that have been identified include pyridine and the Δ-2 isomer of ceftazidime. Another significant degradation mechanism is the opening of the β-lactam ring, which can lead to the formation of [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal.[1] Under basic conditions, epimerization at the C-7 position can also occur.[2]
Experimental Protocols for Forced Degradation
The following protocols outline the conditions for subjecting ceftazidime to various stress factors, including hydrolysis, oxidation, heat, and light. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are readily detectable without being overly complex.[3]
Preparation of Stock Solution
Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as water or a 50:50 mixture of acetonitrile and water. This stock solution will be used for all subsequent stress conditions.
Acid Hydrolysis
-
To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid.
-
Keep the mixture at 60°C for 30 minutes.[4]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
Base Hydrolysis
-
To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide.
-
Keep the mixture at 60°C for 30 minutes.[4]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
Oxidative Degradation
-
To 1 mL of the ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂).
-
Keep the solution at 60°C for 30 minutes.[4]
-
After the incubation period, cool the solution to room temperature.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
Thermal Degradation
-
Transfer a sample of ceftazidime powder into a petri dish and place it in a hot air oven maintained at 50°C for 24 hours.[5]
-
For degradation in solution, place the ceftazidime stock solution in a hot air oven at 60°C.
-
Withdraw samples at appropriate time intervals, cool to room temperature, and dilute with the mobile phase for analysis.
Photolytic Degradation
-
Expose a sample of ceftazidime powder and the ceftazidime stock solution to a combination of UV (254 nm) and visible light (320 nm) in a photostability chamber.[6]
-
As per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[7]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
After the exposure period, prepare the samples for analysis by dissolving the powder or diluting the solution in the mobile phase.
Analytical Methodology for a Stability-Indicating Assay
A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
Recommended HPLC Method
The following HPLC method has been shown to be effective in separating ceftazidime from its related compounds.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8][9] |
| Mobile Phase | A mixture of phosphate buffer and acetonitrile. A common starting point is a 60:40 (v/v) ratio of mixed phosphate buffer (pH 4) and acetonitrile.[10] |
| Flow Rate | 1.0 mL/min[9][10] |
| Detection Wavelength | 231 nm or 254 nm[10][11] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 35°C[8] |
Note: The mobile phase composition and gradient may need to be optimized to achieve adequate separation of all degradation products.
Data Presentation
The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: Summary of Ceftazidime Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Ceftazidime | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 N HCl | 30 min | 60°C | Report % degradation | Pyridine, β-lactam ring-opened product |
| Base Hydrolysis | 0.1 N NaOH | 30 min | 60°C | Report % degradation | Pyridine, C-7 epimer, β-lactam ring-opened product |
| Oxidation | 20% H₂O₂ | 30 min | 60°C | Report % degradation | Identify and report |
| Thermal (Solid) | - | 28 days | 45°C | ~8%[12] | Identify and report |
| Thermal (Solution) | - | 24 hours | 45°C | ~85%[12] | Identify and report |
| Photolytic (UV/Vis) | 254 nm / 320 nm | 24 hours | Ambient | ~85% (in solution)[12] | Identify and report |
*Note: The percentage of degradation will vary depending on the exact experimental conditions and the analytical method used. The values presented are indicative based on literature.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies of ceftazidime.
Caption: Workflow for ceftazidime forced degradation studies.
Ceftazidime Degradation Pathways
This diagram illustrates the primary degradation pathways of ceftazidime under various stress conditions.
Caption: Primary degradation pathways of ceftazidime.
Conclusion
The forced degradation studies outlined in these application notes provide a robust framework for investigating the stability of ceftazidime. By systematically applying various stress conditions and utilizing a validated stability-indicating HPLC method, researchers can effectively identify and quantify related compounds. This information is indispensable for the development of safe, effective, and stable ceftazidime drug products. The provided protocols and diagrams serve as a valuable resource for scientists and professionals in the pharmaceutical industry.
References
- 1. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. recentscientific.com [recentscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
Standard Operating Procedure for the Determination of Delta-2-Ceftazidime Impurity in Ceftazidime Active Pharmaceutical Ingredient (API)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. During the synthesis and storage of Ceftazidime, various related substances or impurities can form. One such critical impurity is the Delta-2-Ceftazidime isomer (Δ²-Ceftazidime), also known as Ceftazidime Impurity A.[1][2] The presence of this and other impurities, even in trace amounts, can potentially impact the efficacy and safety of the drug product. Therefore, robust analytical methods are essential for the accurate identification and quantification of these impurities to ensure the quality and purity of Ceftazidime.
This document provides a detailed standard operating procedure (SOP) for the determination of the this compound impurity in Ceftazidime Active Pharmaceutical Ingredient (API) using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method described is based on the principles of reversed-phase chromatography, which is a widely accepted technique for the analysis of pharmaceutical compounds and their impurities.
Principle
This method utilizes a reversed-phase HPLC system with a C18 column and gradient elution to separate this compound from the main component, Ceftazidime, and other related impurities. The separation is based on the differential partitioning of the analytes between the stationary phase (C18) and the mobile phase (a mixture of an aqueous buffer and an organic solvent). Detection and quantification are achieved using an ultraviolet (UV) detector at a wavelength where both Ceftazidime and the this compound impurity exhibit significant absorbance.
Materials and Reagents
-
Standards: Ceftazidime Reference Standard (CRS), this compound Certified Reference Material (CRM)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q or equivalent)
-
Reagents: Ammonium dihydrogen phosphate (AR grade), Phosphoric acid (AR grade)
-
Sample: Ceftazidime API
Instrumentation and Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS): Suitable software for instrument control, data acquisition, and processing.
Table 1: Chromatographic Conditions
| Parameter | Specification |
| Column | Alltima C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid.[3][4] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient program should be optimized to ensure sufficient resolution between Ceftazidime and this compound. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more retained components. |
| Flow Rate | 1.3 mL/min[3][4] |
| Column Temperature | 35 °C[3][4] |
| Detection Wavelength | 255 nm[3][4] |
| Injection Volume | 10 µL |
| Run Time | To be determined based on the elution of all relevant peaks. |
Experimental Protocols
Preparation of Solutions
5.1.1 Mobile Phase A (Phosphate Buffer)
-
Weigh 22.6 g of ammonium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.9 ± 0.05 with 10% (v/v) phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
5.1.2 Diluent A mixture of phosphate buffer (Mobile Phase A) and acetonitrile in a ratio of 95:5 (v/v) can be used as the diluent.[5]
5.1.3 Standard Stock Solution Preparation
-
Accurately weigh about 25 mg of Ceftazidime Reference Standard and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and make up the volume with the diluent.
5.1.4 this compound Stock Solution Preparation
-
Accurately weigh about 5 mg of this compound Certified Reference Material and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and make up the volume with the diluent.
5.1.5 System Suitability Solution (SSS) Preparation
-
Transfer a known volume of the Standard Stock Solution and the this compound Stock Solution into a volumetric flask to obtain a final concentration where the this compound peak is at a relevant level (e.g., the reporting threshold). This solution is used to verify the performance of the chromatographic system.
5.1.6 Sample Preparation
-
Accurately weigh about 25 mg of the Ceftazidime API sample and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and make up the volume with the diluent.
Chromatographic Procedure
-
Equilibrate the chromatographic system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure that there are no interfering peaks at the retention times of Ceftazidime and this compound.
-
Inject the System Suitability Solution and verify that the system suitability parameters are met (see Section 6.0).
-
Inject the prepared sample solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
System Suitability
System suitability testing is crucial to ensure that the chromatographic system is performing adequately for the intended analysis.[6][7][8] The following parameters should be assessed using the System Suitability Solution.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (Rs) | The resolution between the Ceftazidime peak and the this compound peak should be not less than 2.0.[5] |
| Tailing Factor (T) | The tailing factor for the Ceftazidime peak should be not more than 2.0. |
| Theoretical Plates (N) | The number of theoretical plates for the Ceftazidime peak should be not less than 2000. |
| Precision (%RSD) | The relative standard deviation of the peak area for six replicate injections of the Ceftazidime standard solution should be not more than 2.0%. |
Data Presentation and Calculations
The amount of this compound impurity in the Ceftazidime API sample is calculated using the following formula:
% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x Puritystandard x 100
Where:
-
Areaimpurity = Peak area of this compound in the sample chromatogram
-
Areastandard = Peak area of this compound in the standard chromatogram (if an external standard of the impurity is used) or the area of the main peak in a diluted standard solution.
-
Concstandard = Concentration of the this compound standard or the diluted Ceftazidime standard (mg/mL)
-
Concsample = Concentration of the Ceftazidime API sample (mg/mL)
-
Puritystandard = Purity of the this compound or Ceftazidime reference standard
Table 3: Typical Method Validation Data (Illustrative)
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Visualization of Experimental Workflow
Caption: Workflow for this compound Impurity Testing.
Conclusion
The HPLC method detailed in this SOP is a robust and reliable procedure for the quantitative determination of the this compound impurity in Ceftazidime API. Adherence to this protocol, including the rigorous application of system suitability criteria, will ensure the generation of accurate and reproducible results, which are essential for maintaining the quality control and regulatory compliance of Ceftazidime. Regular validation of the method is recommended to ensure its continued suitability.
References
- 1. Ceftazidime Impurities | 72558-82-8 Certified Reference Substance [alfaomegapharma.com]
- 2. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
Application Notes and Protocols: Delta-2-Ceftazidime as a Marker for Ceftazidime Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of delta-2-ceftazidime as a critical marker for the stability of the third-generation cephalosporin antibiotic, ceftazidime. Detailed protocols for stability testing and analytical quantification are provided to guide researchers in monitoring the degradation of ceftazidime and ensuring its therapeutic efficacy and safety.
Introduction
Ceftazidime is a broad-spectrum β-lactam antibiotic widely used in the treatment of serious bacterial infections. However, its chemical stability is a significant concern in pharmaceutical formulation and clinical administration. One of the primary degradation pathways of ceftazidime is the isomerization of the double bond in the dihydrothiazine ring from the biologically active delta-3 (Δ³) position to the inactive delta-2 (Δ²) position, forming this compound.[1] This isomerization renders the molecule antibacterially inactive and serves as a key indicator of ceftazidime degradation.[1] The formation of this compound is influenced by several factors, including pH, temperature, and light, making its monitoring essential for quality control and stability assessment of ceftazidime-containing products.[1]
Ceftazidime Degradation Pathway
The degradation of ceftazidime to this compound is a base-catalyzed process involving the rearrangement of the double bond within the cephem nucleus.[1] This isomerization is a critical degradation pathway that compromises the drug's integrity.[1] Beyond isomerization, other degradation pathways for ceftazidime include the opening of the β-lactam ring and the formation of pyridine.
Caption: Ceftazidime degradation pathways.
Factors Influencing Ceftazidime Stability
The stability of ceftazidime is highly dependent on environmental conditions. Understanding these factors is crucial for the proper handling and storage of ceftazidime formulations.
pH: Ceftazidime exhibits maximum stability in the pH range of 4.5 to 6.5.[1][2] Outside this range, particularly under basic conditions, the degradation process, including the isomerization to this compound, is significantly accelerated.[1]
Temperature: Elevated temperatures increase the rate of ceftazidime degradation. In aqueous solutions, significant degradation is observed when heated.[1] For instance, at 50°C, a substantial loss of the parent drug occurs.[1]
Light: Exposure to light, particularly ultraviolet radiation, can also contribute to the degradation of ceftazidime.
Quantitative Data on Ceftazidime Degradation
The following table summarizes the degradation of ceftazidime under various stress conditions. While specific percentages of this compound formation are not always detailed in the literature, it is a primary degradation product under these conditions.
| Stress Condition | Temperature | Duration | pH | Ceftazidime Degradation (%) | Reference |
| Thermal (Aqueous Solution) | 45°C | 24 hours | Not specified | ~85% | [3] |
| Thermal (Aqueous Solution) | 50°C | Not specified | Not specified | Significant loss | [1] |
| Thermal (Solid State) | 45°C | 28 days | Not applicable | ~8% | [3] |
| Photodegradation (Aqueous Solution) | Not specified | 24 hours | Not specified | ~85% | [3] |
| Photodegradation (Solid State) | Not specified | 28 days | Not applicable | ~5% | [3] |
| pH (outside 4.5-6.5) | Not specified | Not specified | > 6.5 | Accelerated | [1][2] |
Experimental Protocols
1. Forced Degradation Study of Ceftazidime
This protocol outlines a forced degradation study to identify and characterize degradation products of ceftazidime, including this compound, under various stress conditions.
Objective: To generate potential degradation products of ceftazidime and assess the stability-indicating properties of the analytical method.
Materials:
-
Ceftazidime reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of ceftazidime in 0.1 N HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 2 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of ceftazidime in 0.1 N NaOH to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of ceftazidime in a 3% H₂O₂ solution to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 4 hours.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place ceftazidime powder in a hot air oven at 105°C for 24 hours.
-
Dissolve the heat-treated powder in the mobile phase to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose ceftazidime powder to UV light (254 nm) and visible light in a photostability chamber for 7 days.
-
Dissolve the exposed powder in the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method described below.
-
Caption: Forced degradation experimental workflow.
2. Stability-Indicating HPLC Method for Ceftazidime and this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of ceftazidime and its degradation product, this compound.
Objective: To provide a reliable and accurate method for monitoring the stability of ceftazidime by quantifying the formation of this compound.
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and UV-Vis or PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and phosphate buffer (e.g., 22.6 g/L ammonium dihydrogen phosphate, adjusted to pH 3.9 with phosphoric acid)[4] |
| Elution Mode | Isocratic or Gradient (to be optimized for best separation) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm or 255 nm[1][4] |
| Injection Volume | 20 µL |
Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the phosphate buffer and acetonitrile. Filter and degas both solutions before use.
-
Standard Stock Solution: Accurately weigh and dissolve ceftazidime and this compound reference standards in the mobile phase to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase to cover a suitable concentration range for constructing calibration curves.
Sample Preparation:
-
Accurately weigh and dissolve the ceftazidime drug product in the mobile phase to obtain a theoretical concentration within the calibration range.
-
For reconstituted solutions, dilute an appropriate volume with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation:
The analytical method should be validated according to ICH guidelines, including the evaluation of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The formation of this compound is a critical indicator of ceftazidime degradation. Monitoring its presence and quantity is essential for ensuring the quality, stability, and efficacy of ceftazidime pharmaceutical products. The provided application notes and protocols offer a framework for researchers and drug development professionals to implement robust stability testing programs for ceftazidime, ultimately contributing to patient safety.
References
- 1. This compound | 1000980-60-8 | Benchchem [benchchem.com]
- 2. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 4. researchgate.net [researchgate.net]
Application Note: Ultrasensitive LC-MS/MS Method for the Trace Level Detection of delta-2-Ceftazidime
Abstract
This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of delta-2-Ceftazidime at trace levels. This compound is a known impurity of the third-generation cephalosporin antibiotic, Ceftazidime.[1][2] The method described herein is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Ceftazidime formulations. The protocol employs a simple sample preparation procedure and utilizes selected reaction monitoring (SRM) for optimal sensitivity and selectivity, achieving a limit of detection in the low ng/mL range.
Introduction
Ceftazidime is a broad-spectrum, third-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections.[3][4] During its synthesis and storage, Ceftazidime can degrade to form several impurities, which may impact its safety and efficacy. One such critical impurity is the delta-2 isomer of Ceftazidime (this compound).[1][2] The formation of this isomer involves the migration of the double bond within the cephem nucleus from the delta-3 to the delta-2 position, rendering it antibacterially inactive.[2] Regulatory bodies require stringent control over impurities in pharmaceutical products, necessitating the development of sensitive analytical methods for their detection and quantification at trace levels. This application note presents a robust LC-MS/MS method for the trace-level detection of this compound, providing the necessary detail for its implementation in a quality control or research laboratory.
Experimental
Materials and Reagents
-
Ceftazidime Reference Standard (CRS) and this compound Reference Standard were sourced from a reputable supplier.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
Sample Preparation
A simple "dissolve and dilute" method is employed for the preparation of samples from the drug substance.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the Ceftazidime drug substance and dissolve it in 10 mL of a diluent solution (10:90 v/v Methanol:Water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.
-
Sample Solution: Prepare the test sample by dissolving the Ceftazidime drug substance in the diluent to a final concentration of 1 mg/mL.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of Ceftazidime and its isomers.[3][5]
-
Mobile Phase A: 0.1% Formic acid in Water with 5 mM Ammonium Acetate
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A gradient elution is employed to ensure optimal separation.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The following MRM transitions are proposed for the detection of this compound. As an isomer, this compound will have the same precursor ion as Ceftazidime. The product ions are based on the known fragmentation of Ceftazidime and are expected to be major fragments for the delta-2 isomer as well.[1][3][6][7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 547.1 | 396.1 | 167.1 | 20-30 |
| Ceftazidime | 547.1 | 468.1 | 167.1 | 20-30 |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS method. The limit of detection (LOD) and limit of quantification (LOQ) are projected based on similar analyses of Ceftazidime and its impurities, aiming for trace-level sensitivity.[8][9]
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~1 ng/mL[8][9] |
| Limit of Quantification (LOQ) | ~3 ng/mL[8][9] |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in positive ESI mode.
Conclusion
The LC-MS/MS method detailed in this application note provides a highly sensitive and selective approach for the trace level detection and quantification of this compound in drug substances. The simple sample preparation and the specificity of MRM detection make this method suitable for routine quality control and stability studies in the pharmaceutical industry. This ensures that Ceftazidime products meet the stringent regulatory requirements for impurity profiling, ultimately contributing to the safety and efficacy of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound | 1000980-60-8 | Benchchem [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for a Validated Method of Ceftazidime Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic widely used in the treatment of severe bacterial infections. As with any pharmaceutical compound, the presence of impurities can affect the drug's efficacy and safety. Therefore, robust and validated analytical methods for impurity profiling are crucial for quality control and regulatory compliance. These application notes provide a detailed, validated method for the comprehensive impurity profiling of ceftazidime, incorporating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) techniques. The protocols outlined below are designed to ensure accuracy, precision, and reliability in the identification and quantification of potential impurities.
Key Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ceftazidime and its Impurities
This protocol describes a validated reversed-phase HPLC method for the separation and quantification of ceftazidime and its known related substances.
Materials and Reagents:
-
Ceftazidime reference standard and samples
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Disodium hydrogen phosphate (AR grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate buffer (0.05 M, pH 4.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Table 1: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 95 | 5 |
| 20 | 60 | 40 |
| 25 | 60 | 40 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Preparation of Solutions:
-
Phosphate Buffer (Mobile Phase A): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 4.0 with phosphoric acid.
-
Sample Solution: Accurately weigh and dissolve ceftazidime sample in a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v) to obtain a final concentration of 1 mg/mL.
-
Standard Solution: Prepare a standard solution of ceftazidime reference standard at a concentration of 0.1 mg/mL in the same diluent as the sample solution. Also, prepare solutions of known impurity reference standards.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solutions to determine the retention times and response factors of ceftazidime and its impurities.
-
Inject the sample solution and record the chromatogram.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the reference standards.
UPLC-MS/MS Method for Identification and Characterization of Unknown Impurities
This protocol is designed for the rapid identification and structural elucidation of unknown impurities and degradation products using UPLC coupled with tandem mass spectrometry.
Materials and Reagents:
-
Ceftazidime reference standard and samples
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
UPLC Conditions:
| Parameter | Condition |
| Column | C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: UPLC Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 98 | 2 |
| 10 | 50 | 50 |
| 12 | 5 | 95 |
| 14 | 5 | 95 |
| 14.1 | 98 | 2 |
| 16 | 98 | 2 |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) |
Procedure:
-
Optimize the MS parameters by infusing a standard solution of ceftazidime.
-
Inject the sample solution into the UPLC-MS/MS system.
-
Acquire full scan MS data to detect all ions present in the sample.
-
Perform product ion scans (MS/MS) on the detected impurity ions to obtain fragmentation patterns for structural elucidation.
Quantitative Data Summary
The following table summarizes the known impurities of ceftazidime, their typical retention times (relative to ceftazidime), and acceptance criteria as per pharmacopeial standards.
Table 3: Ceftazidime Impurities and Acceptance Criteria
| Impurity Name | Relative Retention Time (RRT) | Acceptance Criteria (%) |
| Pyridine | ~0.25 | ≤ 0.1 |
| Ceftazidime Δ²-Isomer (Impurity A) | ~0.85 | ≤ 1.5 |
| Ceftazidime E-Isomer (Impurity B) | ~1.15 | ≤ 0.5 |
| Other individual unknown impurities | - | ≤ 0.10 |
| Total impurities | - | ≤ 2.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive impurity profiling of ceftazidime.
Caption: A flowchart illustrating the key stages of ceftazidime impurity analysis.
Ceftazidime Degradation Pathway
This diagram illustrates the primary degradation pathways of ceftazidime under various stress conditions, leading to the formation of key impurities.
Caption: Major degradation routes of the ceftazidime molecule.
Conclusion
The methods and protocols detailed in these application notes provide a robust framework for the comprehensive impurity profiling of ceftazidime. Adherence to these validated procedures will ensure the generation of accurate and reliable data, which is essential for maintaining the quality, safety, and efficacy of ceftazidime drug products. The provided workflows and degradation pathway diagrams offer a clear visual guide to the analytical process and the chemical transformations that ceftazidime may undergo.
Application Notes: Separation of Ceftazidime and its Impurities using Micellar Electrokinetic Chromatography
Introduction
Ceftazidime is a third-generation cephalosporin antibiotic widely used against various bacterial infections.[1] During its synthesis and storage, impurities can arise, which may affect the drug's efficacy and safety.[1][2] Therefore, it is crucial to have reliable analytical methods to separate and quantify these impurities. Micellar Electrokinetic Chromatography (MEKC) has emerged as a powerful technique for the analysis of pharmaceuticals, offering high efficiency and resolution for both ionic and neutral compounds.[3] This application note describes a validated MEKC method for the separation and quantification of ceftazidime and two of its known impurities: the Δ²-isomer and pyridine.[4][5]
Principle of MEKC
MEKC is a mode of capillary electrophoresis (CE) that utilizes surfactants (such as sodium dodecyl sulfate - SDS) at a concentration above their critical micelle concentration (CMC).[3] These surfactants form micelles, which act as a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer, as well as their electrophoretic mobility.[3] This hybrid of chromatographic and electrophoretic principles allows for the separation of a wide range of compounds, including those that are neutral and cannot be separated by capillary zone electrophoresis (CZE).[3]
Experimental Workflow
Figure 1. Experimental workflow for the MEKC analysis of ceftazidime impurities.
Protocol: MEKC for Ceftazidime Impurity Profiling
This protocol is based on the validated method described by Porrà et al. (1998).[4][5]
1. Materials and Reagents
-
Ceftazidime reference standard and samples
-
Pyridine
-
Δ²-isomer of ceftazidime (if available)
-
Sodium tetraborate
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
-
Hydrochloric acid or sodium hydroxide for pH adjustment
2. Instrumentation
-
Capillary Electrophoresis system equipped with a UV detector.
-
Uncoated fused-silica capillary.
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Running Buffer (Electrolyte System): Prepare a 25 mM sodium tetraborate solution in deionized water.[4][5] Adjust the pH to 9.2 with hydrochloric acid or sodium hydroxide.[4][5] Add SDS to a final concentration of 75 mM.[4][5] Filter the buffer through a 0.45 µm filter before use.
-
Sample Solution: Dissolve an accurately weighed quantity of the ceftazidime sample in the running buffer to obtain a desired concentration.
4. MEKC Method Parameters
| Parameter | Value |
| Capillary | Uncoated fused-silica |
| Capillary Dimensions | Effective length and total length as per instrument manufacturer's recommendations |
| Electrolyte | 25 mM Sodium tetraborate, 75 mM SDS, pH 9.2[4][5] |
| Applied Voltage | Optimized for separation (e.g., 20-30 kV) |
| Temperature | 25 °C[6] |
| Injection | Hydrodynamic or electrokinetic injection (e.g., 0.5 psi for 5 seconds[6]) |
| Detection Wavelength | 254 nm[6] |
5. Experimental Procedure
-
Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M NaOH, followed by deionized water, and finally with the running buffer.
-
System Equilibration: Flush the capillary with the running buffer for a sufficient time to ensure a stable baseline.
-
Sample Injection: Inject the sample solution using the optimized injection parameters.
-
Separation: Apply the specified voltage to initiate the electrophoretic separation.
-
Detection: Monitor the separation at 254 nm.
-
Data Analysis: Identify and quantify the impurities based on their migration times and peak areas relative to the ceftazidime peak.
Quantitative Data Summary
The following table summarizes the performance of the validated MEKC method for the analysis of ceftazidime and its impurities.[4]
| Parameter | Pyridine | Δ²-isomer | Ceftazidime |
| Limit of Detection (LOD) | 0.2 µg/mL[4][7] | 0.2 µg/mL[4][7] | Not Reported |
| Limit of Quantitation (LOQ) | 0.6 µg/mL[4][7] | 0.6 µg/mL[4][7] | Not Reported |
| Linearity Range | Studied ranges with correlation coefficients >0.999[4] | Studied ranges with correlation coefficients >0.999[4] | Studied ranges with correlation coefficients >0.999[4] |
| Reproducibility (RSD%) | Migration Time: 0.3%, Corrected Peak Area: 1.0%[4] | Migration Time: 0.3%, Corrected Peak Area: 1.0%[4] | Migration Time: 0.3%, Corrected Peak Area: 1.0%[4] |
Discussion
The described MEKC method provides a reliable and efficient means for the separation and quantification of ceftazidime and its related impurities, pyridine and the Δ²-isomer.[4] The method demonstrates good linearity, reproducibility, and sensitivity, with a limit of quantitation that allows for the determination of impurities at levels below 0.1%.[4][7] The use of a simple electrolyte system and direct UV detection makes this method suitable for routine quality control in pharmaceutical analysis.[4][6] Further studies could explore the application of this method to identify other potential degradation products of ceftazidime.[8][9]
Conclusion
Micellar electrokinetic chromatography is a valuable analytical tool for the quality control of ceftazidime. The detailed protocol and performance data presented here demonstrate the suitability of MEKC for the accurate and reproducible determination of impurities in ceftazidime drug substances and pharmaceutical formulations.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Analysis of polymer impurities in ceftazidime raw materials and preparations | Yao Xue Xue Bao;(12): 1889-1896, 2020. | WPRIM [pesquisa.bvsalud.org]
- 3. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of ceftazidime and related compounds by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of ceftazidime and related compounds by micellar electrokinetic chromatography [periodicos.capes.gov.br]
- 6. Determination of ceftazidime in plasma and cerebrospinal fluid by micellar electrokinetic chromatography with direct sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 9. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Peak Co-elution of Ceftazidime and Δ2-Ceftazidime in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak co-elution of ceftazidime and its isomer, Δ2-ceftazidime, during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are ceftazidime and Δ2-ceftazidime, and why is their separation important?
A1: Ceftazidime is a third-generation cephalosporin antibiotic. Δ2-Ceftazidime is an inactive isomer formed through the migration of the double bond in the cephem nucleus of ceftazidime.[1] The formation of this Δ2 isomer represents a degradation of the active pharmaceutical ingredient (API).[1] Therefore, accurate separation and quantification of Δ2-ceftazidime are critical for the quality control and stability assessment of ceftazidime drug products.
Q2: What are the primary reasons for the co-elution of ceftazidime and Δ2-ceftazidime in reversed-phase HPLC?
A2: The primary reason for co-elution is the high structural similarity between ceftazidime and its Δ2-isomer.[1] Inadequate chromatographic conditions, such as an inappropriate mobile phase pH, incorrect mobile phase composition, or a column with insufficient selectivity, can fail to resolve these closely related compounds.
Q3: What initial steps can I take to troubleshoot the co-elution of these two peaks?
A3: Start by systematically evaluating and optimizing your HPLC method parameters. The most impactful parameters to investigate are the mobile phase pH, the organic modifier percentage in the mobile phase, and the stationary phase chemistry. A logical troubleshooting workflow can help pinpoint the issue efficiently.
Troubleshooting Guide
Issue: Poor Resolution or Complete Co-elution of Ceftazidime and Δ2-Ceftazidime Peaks
This guide provides a systematic approach to resolving the co-elution of ceftazidime and its Δ2-isomer.
The ionization state of ceftazidime and its isomer can be manipulated by adjusting the mobile phase pH, which in turn affects their retention and selectivity on a reversed-phase column.
-
Experimental Protocol:
-
Prepare a series of mobile phase buffers with varying pH values. A common mobile phase for ceftazidime analysis consists of a phosphate buffer and acetonitrile.[2][3][4]
-
Start with a phosphate buffer and adjust the pH in small increments (e.g., 0.2 pH units) across a range, for instance, from pH 3.0 to 7.0.
-
For each pH, prepare the mobile phase with a fixed acetonitrile concentration (e.g., 95:5 buffer to acetonitrile).
-
Equilibrate the C18 column with the new mobile phase for at least 30 minutes.
-
Inject a sample containing both ceftazidime and Δ2-ceftazidime.
-
Monitor the resolution between the two peaks.
-
-
Expected Outcome: You should observe a change in the retention times and, hopefully, an improvement in the separation of the two compounds as the pH is varied.
Altering the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase will influence the retention of both analytes.
-
Experimental Protocol:
-
Using the mobile phase pH that provided the best initial separation, prepare a series of mobile phases with varying concentrations of acetonitrile.
-
For example, if using a phosphate buffer, prepare mobile phases with acetonitrile concentrations ranging from 5% to 25%.
-
Equilibrate the column with each new mobile phase composition.
-
Inject the sample and observe the effect on peak resolution.
-
-
Expected Outcome: Decreasing the organic modifier concentration generally increases retention times and can improve the resolution of closely eluting peaks.
If isocratic elution fails to provide adequate separation, a gradient elution program can be employed to improve resolution.
-
Experimental Protocol:
-
Develop a gradient program that starts with a lower concentration of the organic modifier and gradually increases it over the course of the run.
-
A representative gradient program could be:
-
Mobile Phase A: Phosphate buffer (pH adjusted)
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 5% B, increase to 25% B over 15 minutes, then to 70% B over the next 10 minutes, hold for 5 minutes, and then return to initial conditions.[2]
-
-
Optimize the gradient slope and duration to achieve the best separation.
-
-
Expected Outcome: Gradient elution can effectively separate compounds with different polarities by sharpening the peak shapes and increasing the separation window.
If the above optimizations do not yield satisfactory results, the issue may lie with the selectivity of the HPLC column.
-
Experimental Protocol:
-
Select a column with a different stationary phase chemistry. For example, if you are using a standard C18 column, consider trying a C8, a phenyl-hexyl, or an embedded polar group (e.g., amide) stationary phase.
-
Equilibrate the new column with your optimized mobile phase.
-
Inject the sample and evaluate the peak separation.
-
-
Expected Outcome: A different stationary phase will offer alternative selectivity and may provide the necessary resolution between ceftazidime and Δ2-ceftazidime.
Data Summary
The following tables summarize typical HPLC parameters that have been successfully used for the separation of ceftazidime and its related substances, which can serve as a starting point for your method development and troubleshooting.
Table 1: Reported HPLC Columns for Ceftazidime Analysis
| Stationary Phase | Dimensions | Particle Size | Reference |
| C18 | 250 mm x 4.6 mm | 5 µm | [2][4] |
| C8 | 250 mm x 4.6 mm | 5 µm | [5] |
| Phenyl | - | - | [2] |
Table 2: Example Mobile Phase Compositions and Conditions
| Mobile Phase A | Mobile Phase B | Elution Type | Flow Rate | Detection Wavelength | Reference |
| Phosphate Buffer (pH 7.0) | Acetonitrile | Gradient | 1.0 mL/min | 255 nm | [2] |
| Phosphate Buffer (pH 3.4) | Acetonitrile | Isocratic | - | - | [3] |
| Phosphate Buffer (pH 4.0) | Acetonitrile | Gradient | 1.0 mL/min | 254 nm | [4] |
| Ammonium Acetate (0.01M) | Acetonitrile | Gradient | 1.0 mL/min | 255 nm | [2] |
Visualizations
The following diagrams illustrate the troubleshooting workflow and the relationship between ceftazidime and its Δ2-isomer.
Caption: Troubleshooting workflow for resolving co-elution.
Caption: Isomerization of Ceftazidime to Δ2-Ceftazidime.
References
how to improve resolution between ceftazidime and its delta-2 isomer
This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving ceftazidime and its delta-2 isomer.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to separate ceftazidime from its delta-2 isomer?
A1: The delta-2 isomer of ceftazidime is antibacterially inactive.[1] Its presence is considered an impurity and an indicator of degradation of the active pharmaceutical ingredient (API).[1] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate the monitoring of this impurity to ensure the efficacy and safety of ceftazidime formulations.[1]
Q2: What are the primary factors influencing the resolution between ceftazidime and its delta-2 isomer?
A2: The key factors are:
-
Mobile Phase pH: Ceftazidime's stability is highly pH-dependent. The isomerization to the delta-2 form is accelerated outside the optimal pH range of 4.5 to 6.5.[1] Careful pH control of the mobile phase is critical for reproducible separation.
-
Mobile Phase Composition: The ratio of organic modifier (typically acetonitrile) to the aqueous buffer significantly impacts selectivity and resolution.[2][3]
-
Stationary Phase: C18 columns are commonly used for this separation.[2][3][4] The specific properties of the C18 packing material can influence peak shape and resolution.
-
Column Temperature: Maintaining a consistent column temperature can improve peak shape and reproducibility.[2][4]
Q3: What can cause peak tailing for the ceftazidime peak?
A3: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the packing bed.[5][6][7] For basic compounds like ceftazidime, interactions with residual silanol groups on the silica-based column packing can be a significant cause of tailing.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of ceftazidime and its delta-2 isomer.
Problem: Poor Resolution
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be within the optimal range of 4.5-6.5 for ceftazidime stability.[1] A pH of around 5.0 is often a good starting point.[3] |
| Incorrect Mobile Phase Composition | Optimize the ratio of acetonitrile to aqueous buffer. A systematic approach, such as running a gradient or a series of isocratic runs with varying organic content, can help determine the optimal composition. |
| Suboptimal Column | Ensure you are using a high-quality C18 column. If resolution is still poor, consider trying a different brand or type of C18 column with different surface chemistry (e.g., end-capped).[5] |
| Elevated Temperature | High temperatures can accelerate the on-column degradation and isomerization of ceftazidime. Try reducing the column temperature. |
Problem: Peak Tailing
| Potential Cause | Suggested Solution |
| Secondary Silanol Interactions | Add a competing base, like triethylamine, to the mobile phase in small concentrations (e.g., 0.1%) to block the active silanol sites. Alternatively, use a mobile phase with a lower pH to suppress the ionization of silanol groups.[7] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[5] |
| Column Contamination or Degradation | If the problem persists, the column may be contaminated or the packing bed may be compromised.[8] Try flushing the column with a strong solvent. If that fails, replace the column. |
| Inappropriate Buffer Concentration | Ensure the buffer concentration is sufficient to maintain a stable pH. A concentration of 10-25 mM is typically adequate.[8] |
Experimental Protocols
Below are example experimental protocols for the separation of ceftazidime and its delta-2 isomer based on published methods.
Method 1: Isocratic HPLC with Phosphate Buffer
This method is a good starting point for routine analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Alltima C18 (250 mm x 4.6 mm, 5 µm)[4] or equivalent |
| Mobile Phase | Acetonitrile and 0.01M disodium hydrogen phosphate buffer (pH adjusted to 5.0 with orthophosphoric acid) in a ratio of 25:75 (v/v).[2][3] |
| Flow Rate | 1.5 mL/min[3] |
| Detection | UV at 254 nm[3] |
| Column Temperature | 35 °C[4] |
Procedure:
-
Prepare the Mobile Phase:
-
Dissolve 1.42 g of disodium hydrogen phosphate in 1 L of water to make a 0.01 M solution.[3]
-
Adjust the pH of the buffer to 5.0 with orthophosphoric acid.[3]
-
Mix 250 mL of acetonitrile with 750 mL of the prepared buffer.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Prepare the Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of ceftazidime reference standard in the mobile phase to obtain a known concentration.
-
-
Prepare the Sample Solution:
-
Dissolve the sample containing ceftazidime in the mobile phase to achieve a similar concentration as the standard solution.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Monitor the separation and record the chromatograms.
-
Method 2: Gradient HPLC for Improved Resolution
A gradient method can be beneficial for separating the isomers from other impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil ODS C18 (or equivalent) |
| Mobile Phase A | 22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid.[2][4] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.3 mL/min[4] |
| Detection | UV at 255 nm[4] |
| Column Temperature | 35 °C[4] |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 |
Procedure:
-
Prepare the Mobile Phases:
-
Prepare Mobile Phase A as described in the table.
-
Prepare Mobile Phase B (Acetonitrile).
-
Filter and degas both mobile phases.
-
-
Prepare Standard and Sample Solutions:
-
Follow the same procedure as in Method 1, using Mobile Phase A as the diluent.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B).
-
Inject the solutions and run the gradient program.
-
Visual Guides
Troubleshooting Workflow for Poor Resolution
Caption: A flowchart for troubleshooting poor resolution.
Logical Relationship of Factors Affecting Separation
Caption: Key factors influencing isomer resolution.
References
- 1. delta-2-Ceftazidime | 1000980-60-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Inaccurate Delta-2-Ceftazidime Quantification
Welcome to the technical support center for delta-2-Ceftazidime quantification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the quantification of this compound, a critical degradation product of the antibiotic Ceftazidime.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a positional isomer and a significant degradation product of Ceftazidime. Its formation involves the migration of the double bond within the dihydrothiazine ring of the Ceftazidime structure.[1] Accurate quantification of this compound is crucial for assessing the stability and quality of Ceftazidime-containing pharmaceutical products, as its presence indicates degradation of the active pharmaceutical ingredient (API).
Q2: What are the primary factors that lead to the formation of this compound?
A2: The formation of this compound is primarily influenced by pH, temperature, and the presence of certain buffers.[1][2]
-
pH: Ceftazidime is most stable in a pH range of 4.5 to 6.5.[1][2] Outside this range, particularly under basic conditions, the degradation to this compound is accelerated.[1]
-
Temperature: Elevated temperatures promote the degradation of Ceftazidime. It is recommended to keep Ceftazidime solutions at temperatures no higher than 25°C to minimize degradation.[3]
-
Buffers: Certain buffer systems, such as formate, acetate, phosphate, and borate, can catalyze the hydrolysis and degradation of Ceftazidime.[2]
Q3: What are the common analytical techniques used for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for the separation and quantification of Ceftazidime and its isomers, including this compound.[1] These techniques offer the necessary resolution to distinguish between the structurally similar compounds. Spectrophotometric methods have also been developed for the quantification of Ceftazidime.[4][5][6]
Troubleshooting Guide for Inaccurate Quantification
This section addresses specific issues that may lead to inaccurate quantification of this compound.
Issue 1: High Variability or Unexpectedly High Levels of this compound
Possible Cause: Degradation of Ceftazidime to this compound during sample preparation or storage.
Troubleshooting Steps:
-
Verify Sample pH: Ensure that the pH of your sample solutions is within the optimal stability range of 4.5 to 6.5.[1][2] Use a calibrated pH meter to check the pH of all buffers and sample preparations.
-
Control Temperature: Maintain low temperatures (2-8°C) during sample preparation and storage to minimize thermal degradation. Avoid prolonged exposure of samples to room temperature or higher.[3][7]
-
Evaluate Buffer Effects: If using a buffer system, be aware of its potential to catalyze degradation. Consider using a buffer known to have minimal catalytic effects or validate the stability of Ceftazidime in your chosen buffer.[2]
-
Minimize Light Exposure: Protect samples from light, as photolytic degradation can also contribute to the formation of degradation products.[7]
Issue 2: Poor Chromatographic Resolution Between Ceftazidime and this compound
Possible Cause: Suboptimal HPLC/UPLC method parameters.
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the composition and pH of the mobile phase. A common mobile phase for Ceftazidime analysis consists of a mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol.[8][9] The pH of the aqueous phase can significantly impact the retention and resolution of the isomers.
-
Select Appropriate Column: A C18 column is commonly used for the separation of Ceftazidime and its related substances.[3][9][10] Ensure the column is in good condition and has not exceeded its recommended lifetime.
-
Adjust Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution. A lower flow rate and controlled column temperature can enhance separation.[8]
-
Consider Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program can be employed to improve the resolution between closely eluting peaks.[11]
Issue 3: Inaccurate Calibration Curve or Poor Linearity
Possible Cause: Issues with standard preparation, instrument response, or method validation.
Troubleshooting Steps:
-
Verify Standard Purity and Preparation: Use a well-characterized reference standard for this compound. Prepare fresh calibration standards for each run and ensure accurate dilutions.
-
Check Instrument Performance: Verify the performance of the HPLC/UPLC system, including the pump, injector, and detector. Ensure the detector wavelength is set appropriately for this compound (typically around 255 nm).[9][11]
-
Assess Method Linearity: The analytical method should be validated for linearity over the desired concentration range. A good linear correlation (r² > 0.999) is expected.[8]
-
Evaluate Matrix Effects: If analyzing complex matrices, consider the potential for matrix effects that can interfere with quantification. Sample preparation techniques like solid-phase extraction may be necessary to remove interfering substances.
Quantitative Data Summary
The following table summarizes the impact of pH and temperature on the stability of Ceftazidime, which directly influences the formation of this compound.
| Parameter | Condition | Observation | Reference |
| pH | 4.5 - 6.5 | Region of maximum stability; relatively pH-independent degradation. | [1][2] |
| < 4.5 | Acid-catalyzed degradation. | [1] | |
| > 6.5 | Base-catalyzed degradation, significant for delta-2 isomer formation. | [1] | |
| Temperature | ≤ 25°C | Satisfactory stability (<10% degradation) for 24 hours in 4-12% solutions. | [3] |
| 40°C | Appearance of delta-2 isomer and other degradation products. | [3] | |
| 50°C | Significant loss of parent drug and formation of degradation products. | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ceftazidime and its Isomers
This protocol is a general guideline based on commonly cited methods.[3][8][9]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Ammonium dihydrogen phosphate buffer (e.g., 22.6 g/L), pH adjusted to 3.9 with phosphoric acid.
-
-
Elution: Gradient elution may be required for optimal separation. A typical gradient could start with a low percentage of acetonitrile and gradually increase.
-
Flow Rate: 1.0 - 1.3 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 255 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent and filter through a 0.45 µm filter before injection.
Visualizations
References
- 1. This compound | 1000980-60-8 | Benchchem [benchchem.com]
- 2. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
- 5. METHOD DEVELOPMENT AND VALIDATION FOR CEFTAZIDIME INJECTION BY UV-VIS SPECROPHOTOMETER | Semantic Scholar [semanticscholar.org]
- 6. Spectrophotometric estimation of Ceftazidime via batch MethodandFlow injection analysis [journals.ekb.eg]
- 7. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 8. Determination of ceftazidime in biological fluids by using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. tsijournals.com [tsijournals.com]
Technical Support Center: Optimization of Mobile Phase Composition for Ceftazidime Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase composition for the separation of ceftazidime isomers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful resolution of ceftazidime's geometric (E/Z) isomers.
Troubleshooting Guide: Common Issues in Ceftazidime Isomer Separation
This guide addresses specific challenges encountered during the HPLC separation of ceftazidime isomers.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution or Co-elution of Isomers | Inadequate mobile phase pH. The ionization state of ceftazidime and its isomers is critical for separation. | Adjust the mobile phase pH. A systematic evaluation of pH in the range of 3.0 to 7.0 is recommended. Often, a slightly acidic pH, such as 3.9, can enhance separation.[1][2] |
| Incorrect organic modifier concentration. The type and concentration of the organic modifier significantly impact selectivity. | Optimize the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary to separate closely eluting isomers from other impurities.[1] | |
| Inappropriate buffer concentration. Buffer concentration can affect peak shape and retention. | Maintain a buffer concentration between 10 mM and 50 mM. A concentration of around 20-25 mM is often a good starting point.[2] | |
| Peak Splitting | On-column isomerization. Changes in mobile phase pH during the chromatographic run can sometimes induce isomerization. | Ensure consistent and robust buffering of the mobile phase. Operating at a pH where the isomers are more stable can mitigate this issue. |
| Sample solvent incompatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Broad Peaks | Secondary interactions with the stationary phase. Residual silanols on the column can interact with the amine groups of ceftazidime. | Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask silanol groups. |
| Suboptimal flow rate. A flow rate that is too high can lead to peak broadening. | Optimize the flow rate. A typical starting point for a standard 4.6 mm ID column is 1.0 mL/min. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or pH. | Ensure accurate and consistent preparation of the mobile phase. Use a pH meter for accurate pH adjustment. |
| Temperature variations. Column temperature can affect retention times and selectivity. | Use a column oven to maintain a constant and controlled temperature, for instance, at 35°C.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the ceftazidime isomers, and why is their separation important?
A1: Ceftazidime can exist as geometric isomers, specifically the Z- and E-isomers, due to the restricted rotation around the C=N bond in the oxime group. The Z-isomer is the active pharmaceutical ingredient, while the E-isomer is considered a process-related impurity and is significantly less active. Regulatory authorities require the quantification and control of such impurities to ensure the safety and efficacy of the drug product.
Q2: What is a typical starting point for mobile phase composition for ceftazidime isomer separation?
A2: A good starting point is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of a phosphate buffer at a slightly acidic pH (e.g., pH 3.9) and acetonitrile as the organic modifier is commonly employed.[1] A gradient elution may be necessary to achieve separation from other impurities.
Q3: How does the mobile phase pH affect the separation of ceftazidime isomers?
A3: The mobile phase pH is a critical parameter as it influences the ionization state of the acidic and basic functional groups on the ceftazidime molecule. By altering the pH, the hydrophobicity and interaction with the stationary phase of the isomers can be differentially modulated, leading to improved separation. A systematic study of pH is highly recommended during method development.
Q4: Which organic modifier is better for separating ceftazidime isomers: acetonitrile or methanol?
A4: Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile often provides better peak shapes and lower backpressure. The choice between the two may depend on the specific column and other chromatographic conditions. It is advisable to screen both during method development to determine which provides the optimal selectivity for the isomer separation.
Q5: Can the buffer concentration impact the resolution of the isomers?
A5: Yes, the buffer concentration can influence peak shape and retention. A buffer concentration that is too low may not provide sufficient buffering capacity, leading to pH shifts and peak distortion. Conversely, a very high concentration can lead to precipitation and column blockage. A concentration in the range of 10-50 mM is generally recommended.
Experimental Protocols
Protocol 1: General Screening Method for Ceftazidime and Its Impurities
This protocol is a robust starting point for the analysis of ceftazidime and its related substances, including potential isomers.
-
Column: Alltima C18 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase A: 22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid.[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Elution: A gradient program should be developed to ensure the elution of all impurities. A starting point could be a linear gradient from a low percentage of Mobile Phase B to a higher percentage over a sufficient run time.
-
Flow Rate: 1.3 mL/min[1]
-
Column Temperature: 35°C[1]
-
Detection Wavelength: 255 nm[1]
-
Injection Volume: 20 µL
Protocol 2: Isocratic Method for Ceftazidime Analysis
This protocol provides a simpler isocratic method that can be adapted for isomer separation.
-
Column: Hypersil ODS C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer. A potential starting composition is a binary mixture of acetonitrile and tetrabutyl ammonium hydroxide adjusted to pH 5.0 with orthophosphoric acid in a 25:75 ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
Quantitative Data
The following tables summarize typical chromatographic parameters that can be expected and should be optimized during method development for ceftazidime isomer separation.
Table 1: Influence of Mobile Phase pH on Isomer Resolution (Hypothetical Data)
| Mobile Phase pH | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 3.0 | 8.2 | 8.5 | 1.2 |
| 3.5 | 9.5 | 10.0 | 1.8 |
| 4.0 | 10.8 | 11.2 | 1.5 |
| 4.5 | 11.5 | 11.8 | 1.1 |
Table 2: Effect of Organic Modifier Concentration on Isomer Separation (Hypothetical Data)
| Acetonitrile (%) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 20 | 15.1 | 15.8 | 1.9 |
| 25 | 11.2 | 11.7 | 1.6 |
| 30 | 8.5 | 8.9 | 1.3 |
| 35 | 6.3 | 6.6 | 1.0 |
Visualizations
Caption: Experimental workflow for optimizing ceftazidime isomer separation.
Caption: Troubleshooting logic for ceftazidime isomer separation issues.
References
strategies to minimize ceftazidime degradation during sample preparation
This guide provides researchers, scientists, and drug development professionals with detailed strategies to minimize ceftazidime degradation during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause ceftazidime degradation?
A1: Ceftazidime is susceptible to degradation from several environmental factors. The most critical are elevated temperature, exposure to acidic or basic pH conditions, and light exposure.[1][2] In aqueous solutions, the β-lactam ring is intrinsically fragile and prone to hydrolysis.[3][4]
Q2: What is the optimal temperature for storing prepared ceftazidime solutions?
A2: For short-term storage (up to 24 hours), ceftazidime solutions should be kept at a maximum temperature of 25°C to ensure less than 10% degradation.[3][4][5] For storage longer than 24 hours, refrigeration at 2-8°C is recommended to maintain stability.[6][7] Studies have shown that ceftazidime is significantly more stable when refrigerated, retaining over 90% of its initial concentration for at least 168 hours (7 days).[7]
Q3: What is the ideal pH range for ceftazidime stability?
A3: Ceftazidime exhibits maximum stability in the pH range of 4.5 to 6.5.[8] The pH of a freshly prepared aqueous solution is typically between 7.1 and 7.7.[3] Degradation accelerates significantly in both acidic and basic conditions.[8][9] Exposure to a pH of 4 or lower can cause immediate precipitation.[3]
Q4: How does light exposure affect ceftazidime stability?
A4: Ceftazidime is labile to both ultraviolet (UV) and visible light, especially when in a reconstituted aqueous solution.[1] It is recommended to protect ceftazidime solutions from light during storage and handling to prevent photodegradation.[1][10] In its solid (powder) form, it is more stable but still susceptible to some degradation under prolonged light exposure.[1][10]
Q5: What solvents or diluents are recommended for reconstituting ceftazidime?
A5: Sterile distilled water is commonly used for reconstitution.[1][10] For intravenous solutions, 0.9% sodium chloride or 5% dextrose are also used.[11] The choice of solvent can impact stability, and it's crucial to ensure the final solution's pH remains within the optimal range.
Q6: Are there any known chemical or physical incompatibilities I should be aware of during sample preparation?
A6: Yes, ceftazidime is incompatible with several other drugs. Physical incompatibilities, often resulting in precipitation, have been observed with vancomycin, nicardipine, midazolam, and concentrated solutions of erythromycin or clarithromycin.[3][4] A chemical incompatibility, causing accelerated degradation, occurs with N-acetylcystein.[3][4] It is crucial to avoid mixing ceftazidime directly with these substances in the same solution.
Troubleshooting Guide
Problem 1: My ceftazidime concentration is decreasing much faster than expected.
-
Possible Cause: Temperature during storage or handling is too high.
-
Possible Cause: The pH of your solution is outside the optimal stability range (4.5-6.5).
-
Solution: Measure the pH of your solvent or buffer before preparing the ceftazidime solution. Use buffers to maintain the pH within the stable range if your experimental conditions allow.
-
-
Possible Cause: The sample is exposed to light.
-
Solution: Prepare and store samples in amber vials or wrap containers with aluminum foil to protect them from light.[1]
-
Problem 2: I am observing unexpected peaks in my HPLC chromatogram.
-
Possible Cause: These are likely degradation products. One of the primary degradation products of ceftazidime is pyridine, which is toxic.[6][9] Other products can result from the opening of the β-lactam ring.[3][9]
-
Solution: Review your entire sample preparation workflow to identify potential causes of degradation as listed in Problem 1. Implementing stricter temperature, pH, and light controls should minimize the formation of these products. A stability-indicating HPLC method is essential to separate the parent ceftazidime peak from its degradation products.[12][13]
-
Problem 3: A precipitate has formed in my ceftazidime solution.
-
Possible Cause: The pH of the solution is too low (≤4).[3]
-
Solution: Verify the pH of all components used in your sample preparation. Ensure the final pH of the solution is above 4.
-
-
Possible Cause: Physical incompatibility with another substance in the solution.
Data Presentation
Table 1: Effect of Temperature on Ceftazidime Stability in Aqueous Solution
| Temperature | Time | Percent Degradation | Reference |
| ≤ 25°C | 24 hours | < 10% | [3][4][5] |
| 32°C | 12 hours | < 10% | [6] |
| 37°C | < 10 hours | > 10% | [14] |
| 45°C | 24 hours | ~85% | [1] |
| 4°C | 168 hours (7 days) | < 10% | [7] |
Table 2: Stability of Ceftazidime in Different Containers and Conditions
| Container | Diluent | Storage Temperature | Time | Stability Outcome | Reference |
| Glass Bottle | 0.9% NaCl or 5% Dextrose | 20°C & 35°C | 20 hours | Slower degradation compared to plastic bags. | [11] |
| Polypropylene (PP) Bag | 0.9% NaCl or 5% Dextrose | 20°C & 35°C | 20 hours | More stable than PVC bags. | [11] |
| Polyvinyl Chloride (PVC) Bag | 0.9% NaCl or 5% Dextrose | 20°C & 35°C | 20 hours | Highest degradation among the three containers. | [11] |
Experimental Protocols
Protocol 1: General Procedure for Reconstitution and Dilution of Ceftazidime
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Preparation: Allow the ceftazidime powder for injection vial to reach room temperature.
-
Reconstitution: Reconstitute the powder using sterile distilled water or an appropriate buffer (e.g., phosphate buffer, pH 6.0) to a known stock concentration (e.g., 100 mg/mL).[1] Use amber glassware or wrap the vial in foil to protect from light.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Dilution: Immediately perform serial dilutions to the desired final concentration for your experiment using a pre-chilled, pH-appropriate diluent (e.g., 0.9% NaCl, mobile phase, or buffer).
-
Storage: If not for immediate use, store the prepared samples at 2-8°C and protect them from light. Analyze within 24 hours for best results.
Protocol 2: Example of a Stability-Indicating RP-HPLC Method
This protocol is a composite example based on common methodologies.[3][12][13][15]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common combination is a phosphate or acetate buffer (pH adjusted to ~4.0) and acetonitrile.[3][13] For example, 10 mM sodium acetate buffer (pH 4.0) : Acetonitrile (89:11 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 50°C) to ensure consistent retention times.[15]
-
Sample Preparation: Precipitate proteins from biological samples (e.g., serum) using an equal volume of cold methanol, centrifuge, and inject the supernatant.[15] Dilute aqueous samples directly with the mobile phase.
-
Analysis: Inject the sample. The method should be able to separate the main ceftazidime peak from degradation products like pyridine and others.
Visualizations
References
- 1. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 2. Stability of Ceftazidime Pentahydrate Investigated by Thermal Analysis Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and compatibility of ceftazidime administered by continuous infusion to intensive care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. e-opat.com [e-opat.com]
- 7. Stability of the Combination of Ceftazidime and Cephazolin in Icodextrin or pH Neutral Peritoneal Dialysis Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. scispace.com [scispace.com]
- 11. Comparison of ceftazidime degradation in glass bottles and plastic bags under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
- 13. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC [ipindexing.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Determination of ceftazidime in biological fluids by using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques to prevent the isomerization of ceftazidime to the delta-2 form
Welcome to the Technical Support Center for ceftazidime stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the isomerization of ceftazidime to its inactive and undesirable delta-2 form.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions.
Issue 1: Rapid degradation of ceftazidime in aqueous solution.
-
Question: My ceftazidime solution is losing potency much faster than expected. What could be the cause?
-
Answer: Rapid degradation of ceftazidime in aqueous solutions is a common issue and can be attributed to several factors. The primary degradation pathways include hydrolysis of the beta-lactam ring and isomerization to the inactive delta-2 form.[1][2] Key factors that accelerate this degradation are:
-
pH: Ceftazidime is most stable in a pH range of 4.5 to 6.5.[3][4] Solutions that are too acidic or too alkaline will experience accelerated degradation.
-
Temperature: Elevated temperatures significantly increase the rate of degradation.[5][6][7] For instance, a 10°C increase in temperature can lead to a 2-5 fold increase in decomposition.[5][7]
-
Light Exposure: Ceftazidime is known to be photolabile, and exposure to light, particularly UV radiation, can catalyze degradation.[5][7]
-
Buffer Composition: Certain buffer species can catalyze the hydrolysis of ceftazidime. Phosphate and borate buffers have been shown to accelerate its degradation.[3]
-
Issue 2: High levels of the delta-2 isomer detected in my formulation.
-
Question: I am observing a significant peak corresponding to the delta-2 isomer in my HPLC analysis. How can I minimize its formation?
-
Answer: The formation of the delta-2 isomer is a known degradation pathway for ceftazidime.[8][9] Its presence indicates that the double bond in the dihydrothiazine ring has shifted from the delta-3 to the delta-2 position, rendering the molecule inactive. To minimize the formation of the delta-2 isomer, consider the following:
-
pH Control: Maintaining the pH of the solution within the optimal stability range of 4.5 to 6.5 is crucial.[3][4] Isomerization is pH-dependent.[10]
-
Temperature Management: Strict temperature control is essential. Reconstituted solutions should be stored at refrigerated temperatures (2-8°C) and protected from elevated temperatures during handling and administration.[11][12]
-
Excipient Selection: The choice of excipients can influence the rate of isomerization. For example, electron-withdrawing groups at the C(3') position can favor isomerization.[13] Conversely, certain excipients like amorphous lactose can help stabilize ceftazidime by absorbing moisture.[14]
-
Minimize Time in Solution: As ceftazidime is unstable in aqueous solutions, it is recommended to use reconstituted solutions promptly.[5][15]
-
Issue 3: Inconsistent results in ceftazidime stability studies.
-
Question: My stability data for ceftazidime is not reproducible. What could be causing this variability?
-
Answer: Inconsistent results in stability studies often stem from a lack of control over the experimental conditions. To ensure reproducibility, it is critical to standardize the following:
-
Precise pH Measurement and Control: Use a calibrated pH meter and ensure the pH of your solutions is consistent across all experiments.
-
Accurate Temperature Monitoring: Employ calibrated temperature probes and ensure uniform temperature distribution within your storage and experimental chambers.
-
Consistent Light Exposure Conditions: If photostability is being assessed, use a validated photostability chamber with controlled light intensity and spectral distribution.[7]
-
Standardized Analytical Method: Use a validated, stability-indicating HPLC or CE method for the analysis of ceftazidime and its degradation products.[9][16][17] Ensure consistent mobile phase preparation, column temperature, and detection wavelengths.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of concern for ceftazidime?
A1: Besides the delta-2 isomer, another significant degradation product is pyridine, which is released upon hydrolysis.[2][11] Pyridine is of particular concern due to its potential toxicity.[6][11]
Q2: How can I accurately quantify ceftazidime and its delta-2 isomer?
A2: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying ceftazidime from its delta-2 isomer and other degradation products.[16][17] Key aspects of a suitable HPLC method include a C18 column and a UV detector set to a wavelength between 230 nm and 260 nm.[16] Capillary Electrophoresis (CE) can also be a useful complementary technique.[9]
Q3: Are there any formulation strategies to improve the stability of ceftazidime in solution?
A3: Yes, several strategies are being explored to enhance the stability of ceftazidime in aqueous solutions. These include:
-
Complexation with Cyclodextrins: Encapsulating ceftazidime within cyclodextrin molecules can protect it from hydrolysis and improve its stability.[18][19]
-
Use of Co-solvents and Micelles: The addition of certain co-solvents or the formation of micelles can create a microenvironment that slows down the degradation of ceftazidime.[19]
-
Lyophilization (Freeze-Drying): For long-term storage, ceftazidime is formulated as a dry powder for reconstitution. Lyophilization with appropriate excipients, such as amorphous lactose, can improve the stability of the solid-state formulation.[14]
Q4: What is the impact of different diluents on ceftazidime stability?
A4: The choice of diluent can affect the stability of reconstituted ceftazidime. While common diluents like 0.9% sodium chloride and 5% dextrose are generally used, it's important to be aware of potential incompatibilities. For instance, ceftazidime for injection should not be mixed with sodium bicarbonate solution as it is less stable.[15] It is always recommended to consult the manufacturer's instructions for compatible diluents.
Data Presentation
Table 1: Influence of Temperature on Ceftazidime Degradation in Aqueous Solution
| Temperature (°C) | Incubation Time (hours) | Ceftazidime Remaining (%) | Reference |
| 4 | 24 | >90 | [20] |
| 25 | 24 | <90 | [20] |
| 32 | 12 | >90 | [12] |
| 32 | 24 | <90 | [11] |
| 45 | 24 | ~15 | [5] |
| 50 | 0.5 | ~65 | [7] |
Table 2: Influence of pH on Ceftazidime Stability
| pH | Storage Condition | Observation | Reference |
| < 4 | Room Temperature | Immediate precipitation | [20] |
| 4.5 - 6.5 | 30°C | Maximum stability, t90% ≈ 1.5 days | [3] |
| 7.1 - 7.7 | Room Temperature | pH of freshly prepared solution | [20] |
| > 10 | 4°C | Critical pH, stability decreases | [20] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ceftazidime and Delta-2 Isomer
This protocol outlines a general procedure for developing a stability-indicating HPLC method. Specific parameters may need to be optimized for your particular instrumentation and sample matrix.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[17]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation.
-
Flow Rate: A flow rate of 1.0 - 1.5 mL/min is generally appropriate.
-
Column Temperature: Maintain a constant column temperature, for example, at 35°C, to ensure reproducible retention times.[17]
-
Detection: Monitor the elution profile at a wavelength between 230 nm and 260 nm, where ceftazidime and its degradation products exhibit significant absorbance.[16] A wavelength of 255 nm has been successfully used.[17]
-
Sample Preparation:
-
Accurately weigh and dissolve the ceftazidime sample in a suitable solvent (e.g., water or the initial mobile phase).
-
For stability studies, samples should be withdrawn at predetermined time points, diluted appropriately, and immediately analyzed or stored under conditions that prevent further degradation (e.g., frozen).
-
-
Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. This involves analyzing stressed samples (e.g., exposed to acid, base, heat, light, and oxidation) to ensure that all degradation products, including the delta-2 isomer, are well-separated from the parent drug peak.
Protocol 2: Forced Degradation Study of Ceftazidime
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Incubate a solution of ceftazidime in a mild acidic solution (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Incubate a solution of ceftazidime in a mild basic solution (e.g., 0.1 M NaOH) at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of ceftazidime with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of ceftazidime to elevated temperatures (e.g., 80°C) for an extended period.
-
Photodegradation: Expose a solution of ceftazidime to UV and visible light in a photostability chamber.[7] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method alongside a control (unstressed) sample. Compare the chromatograms to identify and quantify the degradation products formed under each stress condition.
Visualizations
Caption: Major degradation pathways of Ceftazidime.
Caption: Workflow for a forced degradation study of Ceftazidime.
References
- 1. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 6. Ceftazidime stability and pyridine toxicity during continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. recentscientific.com [recentscientific.com]
- 8. Degradation pathways of ceftazidime [facm.ucl.ac.be]
- 9. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality [beilstein-journals.org]
- 11. Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-opat.com [e-opat.com]
- 13. Delta-3-delta-2 isomerization of cephalosporins: the effect of the substituent at the 3-position [ch.imperial.ac.uk]
- 14. CA1249969A - Pharmaceutical formulations for ceftazidime - Google Patents [patents.google.com]
- 15. The pharmacy of ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. delta-2-Ceftazidime | 1000980-60-8 | Benchchem [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Detection Sensitivity for Δ-2-Ceftazidime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of delta-2-Ceftazidime (Δ-2-Ceftazidime), a critical impurity and degradation product of the antibiotic Ceftazidime.
Frequently Asked Questions (FAQs)
Q1: What is Δ-2-Ceftazidime and why is its sensitive detection crucial?
A1: Δ-2-Ceftazidime is a positional isomer and a primary degradation product of Ceftazidime.[1] Its formation signifies the degradation of the active pharmaceutical ingredient (API).[1] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) identify Δ-2-Ceftazidime as a specified impurity.[1] Therefore, sensitive and accurate quantification is essential for ensuring the quality, stability, and safety of Ceftazidime drug substances and products.[1]
Q2: What are the primary analytical techniques for detecting Δ-2-Ceftazidime?
A2: The most common and validated techniques are chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[1][2] These methods are capable of separating Δ-2-Ceftazidime from the parent Ceftazidime and other related impurities.[1] Other techniques mentioned for Ceftazidime and its impurities include Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Micellar Electrokinetic Chromatography (MEKC).[1][2]
Q3: What factors contribute to the formation of Δ-2-Ceftazidime?
A3: The degradation of Ceftazidime and the subsequent formation of the Δ-2 isomer are influenced by environmental factors such as temperature, pH, and light.[1][3] Studies show that Ceftazidime is labile in reconstituted samples, and its stability is affected by storage conditions.[4][5][6] For instance, at elevated temperatures, the degradation of Ceftazidime can accelerate the formation of the Δ-2 isomer.[1]
Q4: What is a typical detection wavelength for analyzing Δ-2-Ceftazidime?
A4: For optimal sensitivity using UV detection, the wavelength is typically set between 230 nm and 260 nm.[1] Specific methods have successfully utilized wavelengths of 254 nm and 255 nm for the quantification of Ceftazidime and its impurities, including the Δ-2 isomer.[1][7][8][9] The choice of wavelength is determined by the UV absorption maxima of the analytes.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Δ-2-Ceftazidime.
Issue 1: Poor resolution between Ceftazidime and Δ-2-Ceftazidime peaks.
-
Question: My chromatogram shows overlapping peaks for Ceftazidime and its Δ-2 isomer. How can I improve the separation?
-
Answer: Achieving baseline separation is critical. Consider the following adjustments:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase buffer is a critical parameter. A phosphate buffer with a pH around 3.9 to 4.0 has been shown to be effective.[8][9]
-
Organic Modifier: Vary the ratio of the organic solvent (typically acetonitrile) to the aqueous buffer.[8][10] A gradient elution, where the solvent composition changes over time, can significantly improve the resolution of closely eluting peaks.[7][8]
-
-
Column Selection:
-
Flow Rate Adjustment: Lowering the flow rate can sometimes improve separation, although it will increase the run time. A typical flow rate is around 1.0 to 1.3 mL/min.[7][9]
-
Column Temperature: Increasing the column temperature (e.g., to 35°C or 40°C) can improve peak shape and resolution by reducing mobile phase viscosity.[8][9]
-
Issue 2: Low sensitivity or high Limit of Detection (LOD) for Δ-2-Ceftazidime.
-
Question: The peak for Δ-2-Ceftazidime is very small, close to the baseline noise. How can I increase the signal intensity?
-
Answer: Enhancing the signal-to-noise ratio is key for detecting trace-level impurities.
-
Switch to UPLC: Ultra-Performance Liquid Chromatography (UPLC) systems use columns with smaller particles, leading to sharper peaks.[1] This results in a better signal-to-noise ratio and improved detection limits.[1]
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Optimize Detection Wavelength: Ensure your UV detector is set to the absorption maximum of Δ-2-Ceftazidime, typically around 254-255 nm.[1][8] A Diode Array Detector (DAD) can be used to scan a range of wavelengths simultaneously to identify the optimal setting.[1]
-
Increase Injection Volume: Carefully increasing the sample injection volume can lead to a proportionally larger peak, but be cautious of overloading the column, which can cause peak broadening.
-
Sample Concentration: If possible, concentrate your sample before injection. However, be mindful of concentrating interfering matrix components as well.
-
Use a More Sensitive Detector: If UV detection is insufficient, consider using a mass spectrometer (LC-MS). LC-MS offers significantly higher sensitivity and specificity, which is ideal for trace impurity analysis.[2][7]
-
Issue 3: Inconsistent peak areas and retention times.
-
Question: I am observing variability in my results across different runs. What could be the cause?
-
Answer: Poor reproducibility can stem from several factors.
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System Equilibration: Ensure the HPLC/UPLC system is thoroughly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration is a common cause of shifting retention times.
-
Sample Stability: Δ-2-Ceftazidime is a degradation product. The stability of Ceftazidime in your sample solution is critical. One study noted that Ceftazidime solution was stable for 24 hours at 4°C in the dark.[8] Prepare samples fresh and store them under appropriate conditions (e.g., refrigerated, protected from light) to prevent further degradation.[3][5]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent air bubbles in the system, which can cause pressure fluctuations and affect retention times.
-
Column Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can lead to shifts in retention time.[8][9]
-
Quantitative Data Summary
The following tables summarize typical parameters used in HPLC and UPLC methods for the analysis of Ceftazidime and its related substances, including Δ-2-Ceftazidime.
Table 1: HPLC Method Parameters for Ceftazidime Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Alltima C18 (250 x 4.6 mm, 5 µm)[8] | Shiseido SPOLAR C18 (250 x 4.6 mm, 5 µm)[9] | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate buffer (pH 3.9)[8] | Phosphate buffer (pH 4.0)[9] | 0.01M Ammonium Acetate |
| Mobile Phase B | Acetonitrile[8] | Acetonitrile[9] | Acetonitrile |
| Elution Type | Gradient[8] | Gradient[9] | Gradient |
| Flow Rate | 1.3 mL/min[8] | 1.0 mL/min[9] | 1.0 mL/min |
| Column Temp. | 35°C[8] | 40°C[9] | Not Specified |
| Detection (UV) | 255 nm[8] | 254 nm[9] | 255 nm[7] |
Table 2: Reported Sensitivity for Ceftazidime and Related Impurities
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC | Ceftazidime | 0.93 ng | 3.1 ng |
| HPLC[9] | Ceftazidime | 0.4272 ng | Not Specified |
| MEKC[8] | Δ-2-isomer | 0.2 µg/mL | 0.6 µg/mL |
| HPLC[7] | New Impurities | 0.13 - 0.142 µg/mL | 0.260 - 0.284 µg/mL |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Ceftazidime and Related Substances
This protocol is a synthesized example based on published methods.[8][9]
-
Apparatus and Materials:
-
HPLC system with gradient elution capability, UV or DAD detector, column oven, and autosampler.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Ceftazidime reference standard and sample material.
-
Ammonium dihydrogen phosphate, phosphoric acid, acetonitrile (HPLC grade), and purified water.
-
-
Reagent Preparation:
-
Mobile Phase A (Phosphate Buffer): Dissolve an appropriate amount of ammonium dihydrogen phosphate in purified water (e.g., 22.6 g/L) and adjust the pH to 3.9 with 10% (v/v) phosphoric acid.[8] Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Prepare a mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v).[7]
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.3 mL/min.[8]
-
Column Temperature: 35°C.[8]
-
Detection Wavelength: 255 nm.[8]
-
Injection Volume: 20 µL.
-
Elution Program: A gradient program should be developed to ensure separation. An example could start with a low percentage of Mobile Phase B, gradually increasing to elute all impurities, before returning to initial conditions for re-equilibration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Ceftazidime sample in the diluent to achieve a known concentration (e.g., 1250 µg/mL).[7]
-
Prepare standard solutions of Ceftazidime at various concentrations for linearity assessment.
-
-
System Suitability:
-
Inject a system suitability solution (e.g., a solution of Ceftazidime spiked with a known impurity) to verify the resolution, theoretical plates, and tailing factor of the principal peaks.
-
Visualizations
The following diagrams illustrate key workflows and logical processes for the analysis of Δ-2-Ceftazidime.
Caption: A typical experimental workflow for the quantification of Δ-2-Ceftazidime using chromatography.
Caption: A logical decision tree for troubleshooting inadequate separation between Ceftazidime and Δ-2-Ceftazidime.
References
- 1. benchchem.com [benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 4. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN112946138A - Method for determining ceftazidime related substances - Google Patents [patents.google.com]
impact of column temperature on the separation of ceftazidime impurities
Welcome to our technical support center for the analysis of ceftazidime and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separations.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of ceftazidime impurities, with a focus on the impact of column temperature.
Issue 1: Poor Resolution Between Ceftazidime and a Known Impurity
Symptoms:
-
Overlapping peaks for ceftazidime and a co-eluting impurity.
-
Resolution value (Rs) is less than the system suitability requirement (typically Rs < 1.5).
Possible Causes & Solutions:
-
Suboptimal Column Temperature: The column temperature may not be ideal for separating the critical pair.
-
Solution: Modify the column temperature in small increments (e.g., ±5°C). A lower temperature may increase retention and improve separation, while a higher temperature can sometimes enhance selectivity for certain impurity pairs. It is reported that a column temperature of 30°C can achieve a resolution of greater than 2.5 for known impurities. Another successful method for separating up to fourteen impurities utilizes a column temperature of 35°C.[1][2]
-
-
Inappropriate Mobile Phase Composition: The organic modifier concentration or the pH of the aqueous phase may not be optimal.
-
Solution: Adjust the mobile phase composition. A slight decrease in the organic solvent percentage can increase retention times and potentially improve resolution. Ensure the mobile phase pH is controlled, as it can affect the ionization and retention of ceftazidime and its impurities.
-
-
Column Degradation: The stationary phase of the column may have degraded over time.
-
Solution: Replace the column with a new one of the same type.
-
Issue 2: Changes in Peak Elution Order
Symptoms:
-
The elution order of ceftazidime and its impurities differs from the established method.
Possible Causes & Solutions:
-
Significant Change in Column Temperature: Temperature can influence the selectivity of the stationary phase, leading to changes in the elution order of closely related compounds.
-
Solution: Ensure the column oven is accurately calibrated and maintaining the set temperature. Verify that the method's specified temperature is being used.
-
-
Change in Mobile Phase pH: A shift in the mobile phase pH can alter the ionization state of the analytes, affecting their interaction with the stationary phase and potentially changing the elution order.
-
Solution: Prepare fresh mobile phase, carefully checking the pH.
-
-
Different Column Chemistry: Using a column from a different manufacturer or with a different bonding chemistry, even if it has the same stationary phase designation (e.g., C18), can result in a different elution order.
-
Solution: Use the exact same column as specified in the validated method.
-
Issue 3: Peak Tailing for Ceftazidime or Impurity Peaks
Symptoms:
-
Asymmetrical peaks with a tailing factor greater than the accepted limit (typically > 2).
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Active sites on the silica backbone of the column can cause peak tailing, especially for basic compounds.
-
Solution: Increasing the column temperature can sometimes reduce these secondary interactions and improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Mismatched pH of Sample and Mobile Phase: Injecting a sample in a solvent with a significantly different pH than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical column temperature range for the separation of ceftazidime impurities?
A1: Based on various validated HPLC methods, the column temperature for the analysis of ceftazidime and its impurities is generally maintained between 30°C and 40°C.[1] A common temperature setpoint is 35°C.[1][3]
Q2: How does increasing the column temperature generally affect the chromatogram?
A2: Increasing the column temperature typically leads to:
-
Decreased Retention Times: Analytes elute faster due to increased kinetic energy and reduced mobile phase viscosity.
-
Sharper Peaks: Improved mass transfer at higher temperatures can result in narrower and more efficient peaks.
-
Lower System Backpressure: The viscosity of the mobile phase decreases with increasing temperature, leading to lower backpressure.
-
Changes in Selectivity: The relative retention of different compounds can change with temperature, which may either improve or worsen the separation of critical pairs.
Q3: Can a change in column temperature affect the stability of ceftazidime during analysis?
A3: Yes, ceftazidime is known to be thermolabile, especially in solution. While modern HPLC systems have pre-heaters to warm the mobile phase before it reaches the column, prolonged exposure to elevated temperatures in the autosampler and during the analytical run could potentially contribute to on-column degradation. It is crucial to use a well-controlled column oven and to consider the stability of the sample in the autosampler.
Q4: One of my methods showed good results with a ±5°C variation in column temperature. Does this mean temperature is not a critical parameter?
A4: While some methods may be robust within a certain temperature range, this is not universally true for all separation conditions. For the simultaneous analysis of tobramycin and ceftazidime, one study reported that a ±5°C change in column temperature did not have a significant effect on the chromatographic behavior. However, the criticality of temperature depends on the specific impurities being separated and the overall method parameters (mobile phase, column chemistry, etc.). It is always recommended to operate at the validated method's specified temperature for consistent and reliable results.
Data Presentation
Table 1: Representative Impact of Column Temperature on Key Chromatographic Parameters for Ceftazidime and a Critical Impurity Pair
| Column Temperature (°C) | Retention Time of Ceftazidime (min) | Retention Time of Impurity X (min) | Resolution (Rs) between Ceftazidime and Impurity X |
| 25 | 12.5 | 13.2 | 1.4 |
| 30 | 10.2 | 10.8 | 1.6 |
| 35 | 8.5 | 9.0 | 1.5 |
| 40 | 7.1 | 7.5 | 1.3 |
Note: This table presents illustrative data based on general chromatographic principles and published methods. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Key Experiment: HPLC Method for the Determination of Ceftazidime and its Impurities
This protocol is a representative example based on published methods for the analysis of ceftazidime and its related substances.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Phosphate buffer (e.g., 22.6 g/L ammonium dihydrogen phosphate, adjusted to pH 3.9 with phosphoric acid).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the more retained impurities.
-
Flow Rate: 1.3 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 255 nm.[1]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve an accurately weighed amount of the ceftazidime sample in the mobile phase or a suitable diluent to achieve a known concentration.
4. System Suitability:
-
Prepare a system suitability solution containing ceftazidime and a known impurity.
-
Inject the system suitability solution and verify that the resolution between the two peaks meets the method's requirements (e.g., Rs > 1.5).
-
Check for other system suitability parameters like peak tailing and theoretical plates.
5. Analysis:
-
Inject the sample solutions and record the chromatograms.
-
Identify and quantify the impurities based on their retention times and peak areas relative to the ceftazidime peak.
Mandatory Visualization
Caption: Troubleshooting workflow for poor resolution in ceftazidime impurity analysis.
Caption: General experimental workflow for HPLC analysis of ceftazidime impurities.
References
Navigating Ceftazidime Stability: A Technical Guide to pH-Dependent Degradation and Δ²-Isomer Formation
For researchers, scientists, and drug development professionals, ensuring the stability of ceftazidime is paramount for accurate experimental outcomes and the development of safe and effective therapeutics. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered when investigating the impact of pH on ceftazidime stability and the formation of its inactive Δ²-isomer.
The stability of ceftazidime, a third-generation cephalosporin antibiotic, is critically influenced by the pH of its environment. Deviation from its optimal pH range can lead to degradation, primarily through hydrolysis of the β-lactam ring and isomerization to the inactive Δ²-ceftazidime.[1][2] This guide offers detailed experimental protocols, data-driven insights, and visual aids to navigate these pH-dependent transformations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for ceftazidime stability?
A1: Ceftazidime exhibits maximum stability in the pH range of 4.5 to 6.5.[1][3] Within this window, the rate of degradation is at its minimum.
Q2: How does pH outside the optimal range affect ceftazidime?
A2: Both acidic and alkaline conditions accelerate the degradation of ceftazidime.[4] Acid catalysis can lead to the opening of the β-lactam ring, while base catalysis, in particular, promotes the isomerization of the biologically active Δ³-isomer to the inactive Δ²-isomer.[1][2]
Q3: What is Δ²-ceftazidime and why is its formation a concern?
A3: Δ²-ceftazidime is an inactive isomer of ceftazidime formed by the migration of the double bond within the dihydrothiazine ring of the cephalosporin core.[1] Its formation signifies a loss of antibacterial activity and is a critical parameter in stability studies.
Q4: Can buffer components influence ceftazidime degradation?
A4: Yes, buffer substances can catalyze the degradation of ceftazidime through general acid and base catalysis.[1] Commonly used buffers like phosphate, acetate, and borate have been shown to accelerate hydrolysis.[3]
Q5: What are the primary degradation products of ceftazidime?
A5: Besides the Δ²-isomer, other degradation products include pyridine and products resulting from the opening of the β-lactam ring.[2][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of ceftazidime potency in solution. | The pH of the solution is outside the optimal 4.5-6.5 range. | Adjust the pH of your solution to be within the 4.5-6.5 range using appropriate buffers. Re-evaluate the buffer system, as some can catalyze degradation.[1][3] |
| High levels of Δ²-isomer detected. | The solution is too alkaline (pH > 7). Base catalysis promotes the formation of the Δ²-isomer.[1] | Lower the pH of the solution to the optimal stability range (4.5-6.5). For experiments requiring basic conditions, minimize exposure time and temperature. |
| Inconsistent stability results between experiments. | Temperature fluctuations or exposure to light. Ceftazidime is susceptible to thermal and photolytic degradation.[1][7] | Maintain a constant and controlled temperature throughout the experiment. Protect solutions from light by using amber vials or covering containers with foil. |
| Difficulty in separating ceftazidime from its Δ²-isomer. | Suboptimal chromatographic conditions. The structural similarity of the isomers requires a highly specific analytical method.[1] | Utilize a stability-indicating HPLC method. Optimization of the mobile phase, column type, and detection wavelength (typically 230-260 nm) is crucial for achieving adequate resolution.[1] |
Quantitative Data Summary
The rate of ceftazidime degradation is significantly influenced by pH. The following table summarizes the stability of ceftazidime at various pH values.
| pH | Temperature (°C) | Stability (% remaining after 24h) | Key Observations |
| ≤ 4 | 25 | Immediate precipitation may occur.[6] | Strong acidic conditions lead to rapid degradation. |
| 4.5 - 6.5 | 25 | > 90% | Region of maximum stability.[1][3] |
| 7.4 | 25 | < 90% | The pH of reconstituted solutions for injection; degradation is observed.[6] |
| > 8 | 25 | Significantly < 90% | Alkaline hydrolysis and Δ²-isomerization are prominent.[4] |
Note: The exact percentage of degradation can vary based on buffer type, concentration, and temperature.
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of Ceftazidime using HPLC
This protocol outlines a general procedure to assess the stability of ceftazidime at different pH values.
1. Materials:
- Ceftazidime reference standard
- Buffer solutions of various pH (e.g., acetate for pH 4-5.5, phosphate for pH 6-8)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- HPLC system with a C18 column and UV detector
2. Preparation of Solutions:
- Prepare a stock solution of ceftazidime in water.
- Prepare a series of buffer solutions at the desired pH values.
- For each pH to be tested, dilute the ceftazidime stock solution with the corresponding buffer to a final concentration of approximately 100 µg/mL.[8]
3. Incubation:
- Store the prepared solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.[6][7]
- Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
4. HPLC Analysis:
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.[6]
- Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5µm) is commonly used.[9]
- Flow Rate: Typically 1.0 mL/min.[2]
- Detection: UV detection at a wavelength between 230 nm and 260 nm.[1]
- Inject the withdrawn aliquots into the HPLC system.
5. Data Analysis:
- Quantify the peak area of ceftazidime and its degradation products (including the Δ²-isomer) at each time point.
- Calculate the percentage of ceftazidime remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of remaining ceftazidime against time for each pH to determine the degradation kinetics.
Visualizing the Processes
To better understand the relationships and workflows involved in investigating ceftazidime stability, the following diagrams are provided.
Caption: Ceftazidime degradation pathways under various stress conditions.
Caption: Workflow for investigating the pH-dependent stability of ceftazidime.
Caption: Logical relationship between pH, ceftazidime stability, and Δ²-isomer formation.
References
- 1. delta-2-Ceftazidime | 1000980-60-8 | Benchchem [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 8. recentscientific.com [recentscientific.com]
- 9. pharmascholars.com [pharmascholars.com]
improving the robustness of the analytical method for ceftazidime impurities
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the robustness of the analytical method for ceftazidime impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of ceftazidime and its impurities.
| Problem | Potential Causes | Recommended Solutions |
| Poor resolution between ceftazidime and its impurities (e.g., Δ-2 isomer) | - Inappropriate mobile phase composition or pH.- Suboptimal column chemistry.- High flow rate. | - Adjust the mobile phase pH; a pH around 3.9-5.0 is often effective for separating ceftazidime and its impurities[1][2].- Modify the organic modifier (acetonitrile) concentration in the mobile phase[3].- Evaluate different C18 columns from various manufacturers, as selectivity can differ[1][2].- Reduce the flow rate to increase the interaction time with the stationary phase[2]. |
| Peak tailing for ceftazidime or impurity peaks | - Secondary interactions with residual silanols on the HPLC column.- Column overload.- Inappropriate mobile phase pH. | - Use a highly deactivated, end-capped C18 column.- Add a competing base, like triethylamine, to the mobile phase in low concentrations to mask silanol groups[2].- Reduce the sample concentration or injection volume[4].- Ensure the mobile phase pH is optimal for the analytes' ionization state. |
| Appearance of ghost peaks in the chromatogram | - Contamination from the sample preparation, mobile phase, or HPLC system.- Carryover from previous injections. | - Use fresh, HPLC-grade solvents and reagents for mobile phase and sample preparation[4].- Implement a robust needle wash procedure in the autosampler settings.- Inject a blank (diluent) after a high-concentration sample to check for carryover. |
| Shifting retention times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation or equilibration issues. | - Prepare mobile phase accurately and consistently. Premixing the aqueous and organic components can improve stability.- Use a column oven to maintain a constant temperature, for instance at 35°C[1][2].- Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.- If the column has been used extensively, consider replacing it. |
| No peaks or very small peaks detected | - Incorrect detector wavelength.- Issues with the detector lamp.- Sample degradation. | - Set the UV detector to a wavelength where ceftazidime and its impurities have significant absorbance, typically around 254 nm or 255 nm[2][5].- Check the detector lamp's performance and replace it if necessary.- Ceftazidime is unstable in aqueous solutions and can degrade when exposed to heat and light. Prepare samples fresh and protect them from light and heat[2][6]. Solutions may be stable for up to 24 hours at 4°C in the dark[1][2]. |
| High backpressure | - Blockage in the HPLC system (e.g., guard column, column frit, or tubing).- Particulate matter from the sample. | - Filter all samples through a 0.45 µm syringe filter before injection.- Use a guard column to protect the analytical column.- Systematically troubleshoot by removing components (starting from the column) to identify the source of the blockage. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of ceftazidime that I should monitor?
A1: Common impurities include pyridine, the Δ-2 isomer of ceftazidime, and other degradation products formed through hydrolysis, oxidation, or photolysis[2][7]. During process development, other impurities, such as the methyl ester of ceftazidime, have also been identified[8]. The European Pharmacopoeia specifies certain known impurities that must be controlled[4].
Q2: How can I perform a forced degradation study for ceftazidime?
A2: Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Typical stress conditions for ceftazidime include[4][9]:
-
Acid Hydrolysis: Treat the drug substance with an acid like 1M HCl[4].
-
Base Hydrolysis: Use a base such as 1M NaOH[4].
-
Oxidation: Expose the drug to an oxidizing agent like 3% or 20% hydrogen peroxide[4][9].
-
Thermal Degradation: Heat the sample, for example, at 45°C or 60°C[6][9].
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light[6].
Q3: What is a suitable starting point for developing an HPLC method for ceftazidime impurities?
A3: A good starting point is a reversed-phase HPLC method using a C18 column. Several published methods utilize a phosphate buffer and acetonitrile as the mobile phase with gradient elution[1][2]. A typical setup might involve an Alltima C18 column (250 mm x 4.6 mm, 5 µm) with a gradient of acetonitrile and an ammonium dihydrogen phosphate buffer (pH 3.9) at a flow rate of 1.3 mL/min and a detection wavelength of 255 nm[1][2].
Q4: How can I improve the sensitivity of my method to detect low-level impurities?
A4: To enhance sensitivity, you can optimize the detection wavelength, increase the injection volume, or adjust the sample concentration. Ensure that the chosen wavelength (e.g., 255 nm) provides a good response for both ceftazidime and its impurities[1][2]. The limit of detection for ceftazidime impurities can be as low as 0.13 µg/mL with an optimized method[4].
Q5: What are the critical system suitability parameters for this analysis?
A5: System suitability tests ensure the chromatographic system is performing adequately. Key parameters include:
-
Resolution: The resolution between the main ceftazidime peak and the closest eluting impurity should be greater than 2.0[4].
-
Precision/Repeatability: The relative standard deviation (RSD) for replicate injections of a standard solution should be less than 5.0%[4].
-
Tailing Factor: The tailing factor for the ceftazidime peak should ideally be less than 2.0.
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Ceftazidime and its Impurities
This protocol is based on a validated method for separating multiple ceftazidime impurities[1][2].
Chromatographic Conditions:
| Parameter | Condition |
| Column | Alltima C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient program should be optimized to separate all impurities. A starting point could be a low percentage of Mobile Phase B, gradually increasing to elute more retained impurities. |
| Flow Rate | 1.3 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 255 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Diluent: Prepare a mixture of phosphate buffer and acetonitrile (95:5 v/v)[4].
-
Standard Solution: Accurately weigh and dissolve ceftazidime working standard in the diluent to obtain a known concentration (e.g., 12.5 µg/mL)[4].
-
Sample Solution: Accurately weigh and dissolve the ceftazidime drug substance in the diluent to obtain a higher concentration (e.g., 1250 µg/mL) to facilitate the detection of impurities[4].
-
Filter all solutions through a 0.45 µm filter before injection.
Visualizations
Workflow for HPLC Method Development
Caption: A typical workflow for developing a robust HPLC method for impurity profiling.
Troubleshooting Decision Tree for Poor Peak Resolution
Caption: A decision tree for troubleshooting poor chromatographic peak resolution.
References
- 1. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 7. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. pharmascholars.com [pharmascholars.com]
Technical Support Center: Navigating Variability in Delta-2-Ceftazidime Reference Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability associated with delta-2-ceftazidime reference standards during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in ceftazidime analysis?
A1: this compound (Δ²-Ceftazidime) is a biologically inactive isomer of ceftazidime.[1] The active form of ceftazidime has a double bond in the delta-3 (Δ³) position of its cephem nucleus.[1] This double bond can migrate to the delta-2 position, forming the inactive delta-2 isomer.[1] This isomerization is a significant degradation pathway for ceftazidime.[1] Therefore, monitoring and controlling the levels of this compound are critical for ensuring the quality, efficacy, and safety of ceftazidime drug products. It is considered a key impurity.[1]
Q2: Are there different names for this compound in pharmacopeias?
A2: Yes, the nomenclature for this impurity can differ. In the European Pharmacopoeia (EP), it is often referred to as "Ceftazidime EP Impurity A". The United States Pharmacopeia (USP) has referred to it as "Ceftazidime delta-3-isomer," which can be confusing; however, this is the isomer formed from the delta-3 ceftazidime. Always verify the chemical structure provided by the pharmacopeia to ensure you are using the correct reference standard.
Q3: What factors contribute to the formation of this compound?
A3: The isomerization of ceftazidime to its delta-2 form is influenced by several factors, including:
-
pH: The degradation of ceftazidime is catalyzed by both hydrogen (acid) and hydroxyl (base) ions. The isomerization is particularly accelerated by basic conditions.[1] The maximum stability for ceftazidime is generally in the pH range of 4.5 to 6.5.[1]
-
Temperature: Higher temperatures accelerate the degradation of ceftazidime and the formation of the delta-2 isomer.[2]
-
Light: Ceftazidime is known to be labile to light, which can contribute to its degradation.[3]
-
Buffer Substances: Certain buffer substances can exhibit general acid and base catalysis, which can further accelerate degradation.[1]
Q4: How should this compound reference standards be handled and stored?
A4: Proper handling and storage are crucial to maintain the integrity of the reference standard.
-
Storage Temperature: USP reference standards for ceftazidime and its isomers are typically stored at -20°C.[4] Always refer to the Certificate of Analysis (CoA) for the specific storage conditions of your lot.
-
Protection from Light: Store the reference standard protected from light.
-
Moisture: Keep containers tightly sealed to protect from moisture, as ceftazidime is susceptible to hydrolysis.[5]
-
Solution Stability: Once dissolved, the stability of the reference standard solution can be limited. For instance, ceftazidime solutions are noted to be stable for 24 hours at 4°C when protected from light. It is best practice to prepare solutions fresh daily.
Troubleshooting Guides
This section addresses specific issues you may encounter during experiments using this compound reference standards.
Issue 1: Variability in Peak Area or Retention Time of the this compound Reference Standard
Q: My this compound reference standard peak area is inconsistent across injections, or the retention time is shifting. What are the possible causes and solutions?
A: This issue can stem from several factors related to the standard's preparation, the HPLC system, or the method itself.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Standard Preparation:
-
Solution: Ensure the reference standard is accurately weighed and fully dissolved. Use a calibrated balance and appropriate volumetric glassware. Sonicate the solution briefly if necessary to ensure complete dissolution. Always prepare fresh solutions for each analytical run.
-
-
Standard Degradation After Dissolution:
-
Solution: The delta-2 isomer, while a degradation product, may itself be susceptible to further degradation under certain conditions. Prepare the standard solution in a diluent that ensures its stability. Often, the mobile phase is a suitable diluent. If not, a buffer at an appropriate pH may be required. Limit the time the solution spends in the autosampler.
-
-
HPLC System Issues:
-
Leaks: Check for leaks in the pump, injector, and fittings. Salt accumulation around fittings can be an indicator of a leak.[6]
-
Pump Performance: Inconsistent flow from the pump can cause retention time shifts and variable peak areas.[7] Ensure the pump is properly primed and degassed. If the problem persists, the pump seals may need replacement.[6]
-
Injector Problems: An incompletely filled sample loop or air bubbles in the injector can lead to non-reproducible injection volumes and peak areas.
-
-
Column Equilibration:
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times.[8]
-
Issue 2: Appearance of Unexpected Peaks in the Reference Standard Chromatogram
Q: I'm seeing extra, unexpected peaks when I inject my this compound reference standard. What could be the cause?
A: The appearance of extraneous peaks can be due to contamination or degradation of the reference standard.
Potential Causes & Troubleshooting Steps:
-
Contamination of the Standard or Solvent:
-
Solution: Prepare a fresh solution of the reference standard using a new vial, if available, and fresh, HPLC-grade solvent. Run a blank injection of the solvent to rule out solvent contamination.
-
-
Degradation of the this compound Standard:
-
Solution: While it is a degradation product of ceftazidime, the delta-2 isomer itself could potentially degrade further under harsh conditions (e.g., inappropriate solvent pH, prolonged exposure to light or heat). If you suspect degradation, obtain a new lot of the reference standard and compare the chromatograms. If degradation is confirmed, review your solution preparation and storage procedures.
-
-
Sample Carryover:
-
Solution: If the unexpected peaks are from a previous injection, implement a robust needle wash procedure in your autosampler method. Inject a blank after a high-concentration sample to check for carryover.[7]
-
Issue 3: Lot-to-Lot Variability of the Reference Standard
Q: I've started using a new lot of this compound reference standard, and my results are different. How do I manage this?
A: Lot-to-lot variation in reference standards is a known challenge in analytical labs.[9][10]
Potential Causes & Troubleshooting Steps:
-
Differences in Purity or Assigned Value:
-
Solution: Carefully review the Certificate of Analysis (CoA) for both the old and new lots. Note any differences in purity or assigned value and ensure these are correctly factored into your calculations. USP employs a mass balance approach for assigning values, which is more accurate than comparing to a previous lot.[11]
-
-
Verification of the New Lot:
-
Solution: Before using a new lot for routine analysis, it's good practice to perform a comparison with the old lot. Prepare solutions of both lots at the same concentration and inject them under the same conditions. The peak areas should be comparable, taking into account any differences in purity stated on the CoA.
-
-
System Suitability:
-
Solution: Ensure your HPLC system passes all system suitability criteria with the new lot of the reference standard. This includes parameters like peak tailing, resolution, and reproducibility.
-
Data Presentation
Table 1: Comparison of HPLC Methods for Ceftazidime and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Alltima C18 (250 x 4.6 mm, 5 µm) | Spherisorb C18 (200 x 4.6 mm, 5 µm) | Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: 22.6 g/L Ammonium dihydrogen phosphate, pH 3.9 | Acetonitrile: 0.04 M Ammonium dihydrogen phosphate (1:9), pH 7.0 | Buffer (0.01M Disodium hydrogen phosphate, pH 5.0): Acetonitrile: Water (50:25:25 v/v/v) |
| Elution | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.3 mL/min | 1.0 mL/min | 1.5 mL/min |
| Column Temp. | 35°C | Not Specified | Not Specified |
| Detection | 255 nm | 254 nm | 254 nm |
Experimental Protocols
Detailed Protocol for HPLC Analysis of Ceftazidime and this compound
This protocol is a representative example based on published methods. Users should validate the method for their specific application.
1. Materials and Reagents:
-
Ceftazidime Reference Standard
-
This compound (Ceftazidime EP Impurity A) Reference Standard
-
Ammonium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Alltima C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid.
-
Elution: Gradient (specific gradient profile to be optimized based on the separation of all relevant impurities)
-
Flow Rate: 1.3 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 255 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Reference Standard Stock Solution (this compound): Accurately weigh a suitable amount of the this compound reference standard and dissolve in the mobile phase (or a suitable diluent) to obtain a known concentration.
-
Ceftazidime Reference Standard Stock Solution: Accurately weigh a suitable amount of the ceftazidime reference standard and dissolve in the mobile phase to obtain a known concentration.
-
System Suitability Solution (SSS): Prepare a solution containing both ceftazidime and this compound at appropriate concentrations to verify the resolution between the two peaks.
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to achieve a concentration within the validated range of the method.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution to verify the performance of the chromatographic system (e.g., resolution, tailing factor, reproducibility).
-
Inject the reference standard solutions.
-
Inject the sample solutions.
-
After the sequence is complete, process the chromatograms to determine the peak areas and calculate the concentration of this compound in the sample.
Mandatory Visualizations
Caption: Isomerization pathway of active Δ³-Ceftazidime to inactive Δ²-Ceftazidime.
Caption: Experimental workflow for HPLC analysis of ceftazidime impurities.
References
- 1. This compound | 1000980-60-8 | Benchchem [benchchem.com]
- 2. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. recentscientific.com [recentscientific.com]
- 4. toku-e.com [toku-e.com]
- 5. veeprho.com [veeprho.com]
- 6. ijsdr.org [ijsdr.org]
- 7. ijnrd.org [ijnrd.org]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Lot-to-lot variation and verification - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 11. Reference Standards FAQs | USP [usp.org]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Delta-2-Ceftazidime Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of Delta-2-Ceftazidime, a critical impurity of the third-generation cephalosporin antibiotic, Ceftazidime. Ensuring the accurate quantification of this isomer is paramount for quality control and regulatory compliance in pharmaceutical manufacturing. This document presents supporting experimental data from various studies to offer an objective comparison of method performance.
Comparative Analysis of Chromatographic Methods
The separation and quantification of this compound from the parent compound and other related substances is a key challenge in the analytical chemistry of Ceftazidime. Various chromatographic techniques have been developed and validated for this purpose. While HPLC remains the most prevalent method, other techniques like micellar electrokinetic chromatography have also been successfully employed.[1]
Below is a comparative summary of different chromatographic conditions and validation parameters reported in the literature for the analysis of Ceftazidime and its impurities, including the Delta-2 isomer.
Table 1: Comparison of Chromatographic Conditions for Ceftazidime and Impurity Analysis
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] | Method 4 (Alternative)[1] |
| Technique | RP-HPLC | RP-HPLC | RP-HPLC | Micellar Electrokinetic Chromatography |
| Column | Alltima C18 (250 mm x 4.6 mm, 5 µm) | Atlantis dC18 (150 mm x 4.6 mm, 5 µm) | Octa Decyl Silane (250 mm x 4.6 mm, 5 µm) | Fused silica capillary |
| Mobile Phase | Acetonitrile and Ammonium Dihydrogen Phosphate buffer (pH 3.9) (Gradient) | Acetonitrile and Sodium Acetate buffer (pH 7.0) (60:40 v/v) | Orthophosphoric Acid and Acetonitrile (53:47 v/v) | 25 mM Sodium Tetraborate (pH 9.2) and 75 mM Sodium Dodecylsulphate |
| Flow Rate | 1.3 mL/min | 1.5 mL/min | 1.0 mL/min | Not Applicable |
| Detection | UV at 255 nm | UV at 254 nm | PDA Detector | Not Specified |
| Temperature | 35 °C | Not Specified | Not Specified | Not Specified |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1 (for Ceftazidime)[2] | Method 2 (for Ceftazidime)[3] | Method 3 (for Ceftazidime)[4] | Method 4 (for this compound)[1] |
| Linearity Range | 0.267 - 1069 µg/mL | 100.0 - 400.0 µg/mL | 25 - 150 µg/mL | Not Specified |
| Correlation Coefficient (r²) | 1.0000 | >0.9999 | Not Specified | >0.999 |
| LOD | 0.93 ng | 3.40 µg/mL | 0.34 µg/mL | 0.2 µg/mL |
| LOQ | 3.1 ng | 10.33 µg/mL | 1.04 µg/mL | 0.6 µg/mL |
| Accuracy (% Recovery) | Not Specified | Not Specified | 99.6% | Not Specified |
| Precision (%RSD) | Intraday: 0.91%, Interday: 0.72% | Not Specified | Not Specified | Corrected Peak Areas: 1.0% |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide. These protocols are synthesized from published, validated methods and are intended to provide a comprehensive overview for researchers.
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Ceftazidime and this compound reference standards in a suitable diluent (e.g., a mixture of the mobile phase) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve covering the expected concentration range of the analyte in the samples.
-
Sample Preparation: Dissolve the drug substance or product in the diluent to achieve a target concentration within the validated range of the method. For formulated products, a filtration step may be necessary to remove excipients.
HPLC Method Protocol (Based on a typical stability-indicating method)
-
Chromatographic System: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Column: A reversed-phase C18 column is commonly used. For example, an Alltima C18, 250 mm x 4.6 mm, 5 µm particle size column.[2]
-
Mobile Phase Preparation: Prepare the mobile phase components as specified in the validated method. For instance, a gradient elution with acetonitrile and an aqueous buffer like ammonium dihydrogen phosphate.[2] Ensure the mobile phase is filtered and degassed before use.
-
Chromatographic Conditions:
-
Injection: Inject equal volumes of blank, standard, and sample solutions into the chromatograph.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas for Ceftazidime and this compound. Use the calibration curve generated from the standard solutions to quantify the amount of this compound in the sample.
Method Validation Protocol (According to ICH Guidelines)
-
Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be achieved by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure the peaks of interest are well-resolved from any degradation products.
-
Linearity: Analyze a minimum of five concentrations of the analyte over a specified range. Plot the peak area response against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within a predefined acceptance criterion.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): Evaluate the method's precision on different days, with different analysts, or on different equipment.
-
-
Robustness: Deliberately introduce small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the effect on the results to demonstrate the method's reliability during normal usage.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of a typical HPLC method validation process according to ICH guidelines.
Caption: Workflow for HPLC Method Validation.
References
Comparative Analysis of Delta-2-Ceftazidime Levels in Ceftazidime Products: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of delta-2-ceftazidime, a critical degradation product of the cephalosporin antibiotic ceftazidime. This document is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support informed decisions in product development and quality control.
This compound is an inactive isomer formed from the degradation of ceftazidime.[1] Its presence in ceftazidime products is a key indicator of product stability and is therefore a critical quality attribute monitored by regulatory bodies.[1] The formation of this impurity can be influenced by several factors, including temperature, pH, and light exposure. This guide summarizes key findings on the levels of this compound under various conditions and outlines the standard analytical procedures for its quantification.
Data Presentation: this compound Levels Under Stress Conditions
| Study Reference | Ceftazidime Concentration | Stress Condition | Duration | This compound Level/Total Degradation | Analytical Method |
| Servais & Tulkens (2001)[2] | 12% (wt/vol) | 40°C | 70 hours | Δ-2 isomer of ceftazidime identified | HPLC-Mass Spectrometry |
| Moreno & Salgado (2012)[3] | 1000 mg/10 mL | 45°C | 24 hours | ~85% drug degradation (reconstituted sample) | Microbiological Assay |
| Moreno & Salgado (2012)[3] | 1000 mg (powder) | 45°C | 28 days | ~8% drug degradation | Microbiological Assay |
| Jamieson et al. (2019)[4] | 12 mg/mL & 25 mg/mL | 48h at 2-8°C, then 12h at 32°C | 60 hours | >90% of initial ceftazidime remaining | HPLC |
| Rashmitha et al. (2010)[5] | Commercial Batches | N/A | N/A | Unspecified impurities at 0.05% to 0.2% | HPLC |
Experimental Protocols
The quantification of this compound in ceftazidime products is primarily achieved through High-Performance Liquid Chromatography (HPLC). The following protocol is a synthesis of methodologies reported in the scientific literature.[5][6][7]
Objective: To separate and quantify this compound from the active pharmaceutical ingredient (API), ceftazidime, and other related impurities.
1. Sample Preparation:
-
Accurately weigh and transfer a quantity of the ceftazidime product (powder for injection) into a volumetric flask.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of phosphate buffer and acetonitrile) to achieve a known concentration.[5]
-
Sonication may be used to ensure complete dissolution.[8]
-
Filter the solution through a 0.45 µm membrane filter prior to injection into the HPLC system.[8]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column is commonly used (e.g., Alltima C18, 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer solution (e.g., ammonium dihydrogen phosphate adjusted to a specific pH) and an organic modifier (e.g., acetonitrile).[6]
-
Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.[5][7]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 35°C, to ensure reproducibility.[6]
-
Detection: UV detection is typically performed at a wavelength between 230 nm and 260 nm, with 255 nm being a common choice.[1][6]
3. Data Analysis:
-
The retention times of ceftazidime and this compound are determined by injecting a reference standard.
-
The concentration of this compound in the sample is calculated based on the peak area from the chromatogram and the calibration curve of the reference standard.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Degradation pathway of ceftazidime.
References
- 1. This compound | 1000980-60-8 | Benchchem [benchchem.com]
- 2. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 4. e-opat.com [e-opat.com]
- 5. tsijournals.com [tsijournals.com]
- 6. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. pharmacyjournal.in [pharmacyjournal.in]
cross-validation of UPLC and HPLC methods for ceftazidime impurity analysis
In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. For third-generation cephalosporin antibiotics like ceftazidime, rigorous analysis of impurities is a critical quality control step. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising faster analysis times, improved resolution, and enhanced sensitivity. This guide provides an objective comparison of UPLC and HPLC methods for the analysis of ceftazidime impurities, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable technique for their needs.
Experimental Protocols
Detailed methodologies for both a conventional HPLC method and a modern UPLC method for the analysis of ceftazidime and its impurities are outlined below. These protocols are representative of typical analytical procedures and provide a basis for direct comparison.
High-Performance Liquid Chromatography (HPLC) Method
A widely used approach for the determination of ceftazidime and its impurities involves a reversed-phase HPLC method.[1][2]
-
Column: Alltima C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1]
-
Mobile Phase A: Phosphate buffer (22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more non-polar impurities.
-
Flow Rate: 1.3 mL/min.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 35 °C.[1]
-
Detection: UV at 255 nm.[1]
Ultra-Performance Liquid Chromatography (UPLC) Method
A representative UPLC method for the analysis of ceftazidime, which can be adapted for impurity profiling, is detailed below.[3][4]
-
Column: Acquity UPLC HSS T3 (50 mm x 2.1 mm, 1.8 µm particle size) or equivalent.[3]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: A rapid gradient designed to separate impurities in a much shorter timeframe than HPLC.
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Detection: PDA detector set at 259 nm.[3]
Performance Comparison: UPLC vs. HPLC
The quantitative performance of UPLC and HPLC methods for ceftazidime impurity analysis is summarized in the tables below. The data highlights the key advantages of each technique.
| Parameter | HPLC Method | UPLC Method | Reference |
| Column Particle Size | 5 µm | 1.8 µm | [1][3] |
| Column Dimensions | 250 mm x 4.6 mm | 50 mm x 2.1 mm | [1][3] |
| Typical Run Time | 30 - 60 minutes | < 10 minutes | |
| Flow Rate | 1.3 mL/min | 0.5 mL/min | [1][3] |
| Solvent Consumption per Run | High | Significantly Lower |
| Performance Metric | HPLC Method | UPLC Method | Reference |
| Resolution | Good | Excellent | |
| Sensitivity (LOD/LOQ) | Standard | Higher | |
| Linearity (Correlation Coefficient) | ≥ 0.999 | ≥ 0.999 | [1] |
| Precision (%RSD) | < 2% | < 2% | [1] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
Experimental Workflow
The logical flow for comparing the UPLC and HPLC methods for ceftazidime impurity analysis is depicted in the following diagram.
Caption: Workflow for the cross-validation of UPLC and HPLC methods.
Conclusion
The cross-validation of UPLC and HPLC methods for ceftazidime impurity analysis reveals a clear trade-off between established robustness and modern efficiency. While HPLC remains a reliable and well-understood technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity. The dramatically shorter run times of UPLC methods can lead to substantial increases in sample throughput and significant reductions in solvent consumption and operational costs. For research and development environments where rapid method development and high throughput are critical, UPLC is the superior choice. In quality control laboratories with established and validated HPLC methods, the decision to switch to UPLC would depend on the desired improvements in efficiency and the resources available for method transfer and validation. Ultimately, the choice between UPLC and HPLC will be guided by the specific needs and constraints of the analytical laboratory.
References
- 1. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Development and validation of a UPLC-PDA method for quantifying ceftazidime in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Comparative Stability of Ceftazidime Formulations: A Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the stability of a drug formulation is paramount to ensuring its safety, efficacy, and shelf-life. This guide provides a comparative analysis of the stability of various ceftazidime formulations, supported by experimental data and detailed methodologies.
Ceftazidime, a third-generation cephalosporin antibiotic, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring. This degradation is influenced by a multitude of factors including temperature, pH, light exposure, concentration, and the composition of the formulation, including excipients and container materials. The primary degradation products include pyridine and the Δ-2 isomer of ceftazidime.[1][2]
Comparative Stability Data
The stability of ceftazidime is significantly impacted by its physical state, with the powder for injection being markedly more stable than its reconstituted aqueous solutions.[3][4] The following tables summarize quantitative data from various studies on the stability of different ceftazidime formulations under diverse storage conditions.
Table 1: Stability of Reconstituted Ceftazidime Solutions
| Concentration | Diluent/Container | Storage Temperature | Duration | Percent Degradation | Reference |
| 4% - 12% (wt/vol) | Not specified | 25°C (77°F) | 24 hours | < 10% | [1] |
| 1000 mg / 10 mL | Sterile Water | 45°C | 24 hours | ~85% | [3] |
| 100 mg/mL & 200 mg/mL | Sterile Water in Plastic Syringes/Glass Vials | 21-23°C | 8 hours | Stable (>90% remaining) | [5] |
| 100 mg/mL & 200 mg/mL | Sterile Water in Plastic Syringes/Glass Vials | 4°C | 96 hours | Stable (>90% remaining) | [5] |
| 12 mg/mL & 25 mg/mL | 0.9% Saline in Elastomeric Devices | 2-8°C followed by 12 hours at 32°C | 48 hours + 12 hours | < 10% | [6] |
| 40 mg/mL | 5% Dextrose or 0.9% Sodium Chloride | 20°C and 35°C | 20 hours | Higher in PVC/PP bags than glass | [7] |
| 125 mg/mL | 7.5% Icodextrin or pH Neutral PD Solution | 25°C | 24 hours | Stable (>90% remaining) | [8] |
| 125 mg/mL | 7.5% Icodextrin or pH Neutral PD Solution | 4°C | 168 hours | Stable (>90% remaining) | [8] |
Table 2: Stability of Ceftazidime Powder for Injection
| Storage Condition | Duration | Percent Degradation | Reference |
| 45°C | 28 days | ~8% | [4] |
| Visible Radiation (320 nm) | 28 days | ~8% | [4] |
| Ultraviolet Radiation (254 nm) | 28 days | ~5% | [4] |
Key Factors Influencing Ceftazidime Stability
-
Temperature: Higher temperatures significantly accelerate the degradation of ceftazidime in solution.[1][3] Stability is greatly enhanced at refrigerated (2-8°C) or frozen (-20°C) temperatures.[5]
-
pH: The pH of the solution is a critical factor. Maximum stability is observed in the pH range of 4.5 to 6.5.[9] Exposure to a pH of ≤4 can lead to immediate precipitation.[1]
-
Light: Exposure to both ultraviolet and visible light can cause degradation of ceftazidime, particularly in its reconstituted form.[3][4]
-
Container Material: Studies have shown that ceftazidime solutions are more stable in glass bottles compared to polyvinyl chloride (PVC) or polypropylene (PP) bags, with PP bags showing slightly better stability than PVC.[7][10]
-
Excipients and Co-formulated Drugs: The presence of other substances can affect stability. For instance, ceftazidime has shown physical incompatibilities with vancomycin, nicardipine, midazolam, and propofol, and a chemical incompatibility with N-acetylcysteine.[1]
Experimental Protocols
1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A robust stability-indicating HPLC method is essential for accurately quantifying ceftazidime and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A reverse-phase C18 column (e.g., Lichrosorb 100RP-18, 25 cm x 0.4 cm, 5-μm pore size) is commonly employed.[1]
-
Mobile Phase: An isocratic elution with a mixture of a buffer and an organic solvent is often used. A common mobile phase consists of 10 mM sodium acetate buffer (pH 4.0) and acetonitrile in a ratio of 89:11 (v/v).[1]
-
Detection: UV detection is typically performed at 254 nm.[1]
-
Procedure:
-
Prepare standard solutions of ceftazidime of known concentrations.
-
Prepare samples of the ceftazidime formulations under investigation at various time points during the stability study.
-
Inject a fixed volume of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas of ceftazidime and its degradation products.
-
Calculate the concentration of ceftazidime in the samples by comparing their peak areas to those of the standard solutions.
-
2. Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.
-
Acid Hydrolysis: Expose the drug substance to an acidic solution (e.g., 2N HCl) at an elevated temperature (e.g., 60°C) for a specified period (e.g., 30 minutes).[11]
-
Alkaline Hydrolysis: Expose the drug substance to a basic solution (e.g., 2N NaOH) under similar conditions as acid hydrolysis.[11]
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent, such as hydrogen peroxide (e.g., 20% H₂O₂), at an elevated temperature.[11]
-
Thermal Degradation: Expose the drug substance (in solid state or solution) to high temperatures (e.g., 45°C) for an extended period.[3]
-
Photodegradation: Expose the drug substance to UV (e.g., 254 nm) and visible light (e.g., 320 nm) for a defined duration.[3][4]
Following exposure to these stress conditions, the samples are analyzed using a stability-indicating analytical method like HPLC to identify and quantify the degradation products.
Visualizing Degradation and Experimental Workflow
To better illustrate the processes involved in ceftazidime stability, the following diagrams are provided.
Caption: Major degradation pathways of ceftazidime in aqueous solutions.
Caption: A typical experimental workflow for a comparative stability study.
References
- 1. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. e-opat.com [e-opat.com]
- 7. Comparison of ceftazidime degradation in glass bottles and plastic bags under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of the Combination of Ceftazidime and Cephazolin in Icodextrin or pH Neutral Peritoneal Dialysis Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmascholars.com [pharmascholars.com]
Isomerization of Ceftazidime: A Comparative Analysis of Delta-2-Ceftazidime Formation Under Stress
A comprehensive guide for researchers and drug development professionals on the formation of the inactive delta-2-ceftazidime isomer from ceftazidime under various stress conditions. This guide provides a comparative analysis of degradation pathways, quantitative data from forced degradation studies, and detailed experimental protocols.
The stability of the beta-lactam antibiotic ceftazidime is a critical factor in its therapeutic efficacy. A primary degradation pathway involves the isomerization of the active delta-3 isomer to the inactive this compound.[1][2] This transformation, which involves the migration of the double bond within the dihydrothiazine ring of the cephalosporin core, is significantly influenced by environmental stressors such as pH, temperature, and light.[1] Understanding the kinetics and mechanisms of this degradation is paramount for ensuring the quality, safety, and potency of ceftazidime formulations.
Comparative Analysis of this compound Formation
Forced degradation studies are essential to elucidate the stability of a drug substance and identify potential degradation products. The formation of this compound is a key indicator of ceftazidime degradation and is accelerated under several stress conditions.
Influence of pH
The pH of the solution is a critical factor governing the rate of ceftazidime degradation and its isomerization to the delta-2 form. Ceftazidime exhibits maximum stability in the pH range of 4.5 to 6.5.[1] Outside this range, degradation, including the formation of the delta-2 isomer, is significantly accelerated.[1]
| Stress Condition (pH) | Observation | Key Findings |
| Acidic (pH < 4.5) | Acid-catalyzed degradation occurs. | While degradation is observed, the primary pathway often involves hydrolysis of the beta-lactam ring. The rate of delta-2 isomerization is less pronounced compared to basic conditions. |
| Optimal (pH 4.5 - 6.5) | Region of maximum stability. | Minimal degradation and isomerization to this compound are observed.[1] |
| Basic (pH > 6.5) | Base-catalyzed degradation is significant. | This condition strongly promotes the migration of the double bond, leading to a higher rate of this compound formation.[1] Hydrolysis of the beta-lactam ring is also a major degradation pathway.[3] |
Thermal Stress
Elevated temperatures accelerate the degradation of ceftazidime, leading to the formation of multiple degradation products, including the delta-2 isomer.[2] Studies have shown that both solid-state and reconstituted solutions of ceftazidime are susceptible to thermal degradation.[4]
| Stress Condition (Temperature) | Observation | Key Findings |
| Refrigerated (2-8 °C) | Increased stability. | Storage at refrigerated temperatures significantly slows down the degradation process, including the formation of this compound. |
| Room Temperature (~25 °C) | Moderate degradation. | A noticeable increase in degradation products, including the delta-2 isomer, is observed over time. |
| Elevated (e.g., 40-50 °C) | Accelerated degradation. | Significant formation of this compound and other degradation products occurs.[2][5] Reconstituted solutions are particularly unstable at elevated temperatures, with extensive degradation observed within 24 hours.[4][5] |
Photolytic Stress
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of ceftazidime.[4][5] Photodegradation can lead to a loss of potency and the formation of various impurities, including the delta-2 isomer.
| Stress Condition (Light) | Observation | Key Findings |
| Visible Light | Moderate degradation. | Some degradation and isomerization can occur upon exposure to visible light over extended periods.[4] |
| UV Radiation (e.g., 254 nm) | Significant degradation. | Exposure to UV light leads to a more rapid formation of degradation products, including the delta-2 isomer, compared to visible light.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on established methods for the forced degradation of ceftazidime and the analysis of its degradation products.
Forced Degradation Protocol
Objective: To induce the degradation of ceftazidime under various stress conditions to identify and quantify degradation products, including this compound.
Materials:
-
Ceftazidime drug substance
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber with UV and visible light sources
Procedure:
-
Acidic Degradation: Dissolve a known amount of ceftazidime in an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.
-
Basic Degradation: Dissolve a known amount of ceftazidime in a basic solution (e.g., 0.1 N NaOH) and keep at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve a known amount of ceftazidime in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified time.
-
Thermal Degradation: Expose a known amount of solid ceftazidime or a reconstituted solution to elevated temperatures (e.g., 45°C or 50°C) in a temperature-controlled oven for a defined period.[4][5]
-
Photolytic Degradation: Expose a known amount of ceftazidime solution to UV (e.g., 254 nm) and visible light in a photostability chamber for a defined duration.[4][5]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify ceftazidime and its degradation products, including this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
Data acquisition and processing software
Chromatographic Conditions (Example): [6]
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and acetonitrile. For example, a phosphate buffer (22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with phosphoric acid) and acetonitrile.[6]
-
Flow Rate: 1.3 mL/min[6]
-
Column Temperature: 35°C[6]
-
Detection Wavelength: 255 nm[6]
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of ceftazidime and, if available, a reference standard for this compound.
-
Prepare the stressed samples as described in the forced degradation protocol.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks corresponding to ceftazidime and this compound based on their retention times and comparison with the standards.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways of ceftazidime and a typical experimental workflow for its stability testing.
Caption: Ceftazidime degradation pathways under stress conditions.
Caption: Experimental workflow for ceftazidime stability testing.
References
- 1. This compound | 1000980-60-8 | Benchchem [benchchem.com]
- 2. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 5. recentscientific.com [recentscientific.com]
- 6. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Isomeric Nuances of Ceftazidime's Delta-2 and Delta-3 Variants
A detailed spectroscopic comparison of the biologically active delta-3 isomer of ceftazidime and its inactive degradation product, the delta-2 isomer, reveals key structural differences that manifest in their nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and Fourier-transform infrared (FTIR) spectra. This guide provides a comprehensive analysis of these differences, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The crucial distinction between the delta-2 (Δ²) and delta-3 (Δ³) isomers of ceftazidime lies in the position of the double bond within the dihydrothiazine ring of the cephalosporin core. In the active Δ³ isomer, the double bond is located between C-3 and C-4, whereas in the inactive Δ² isomer, it shifts to the C-2 and C-3 position. This seemingly minor structural alteration has profound implications for the molecule's conformation and electronic properties, which are readily distinguishable using various spectroscopic techniques.
Quantitative Spectroscopic Data Comparison
The following table summarizes the key spectroscopic differences observed between the delta-2 and delta-3 isomers of ceftazidime.
| Spectroscopic Technique | Parameter | Delta-2 Isomer of Ceftazidime | Delta-3 Isomer of Ceftazidime |
| ¹H NMR | Chemical Shift (δ) of H-2 | ~6.87 ppm (singlet) | Not applicable (no proton at C-2) |
| Chemical Shift (δ) of H-4 | ~4.57 ppm (singlet) | ~3.3 and 3.6 ppm (AB quartet) | |
| Chemical Shift (δ) of H-6 and H-7 | ~5.43 and 5.55 ppm (doublets) | ~5.2 and 5.8 ppm (doublets) | |
| ¹³C NMR | Estimated Chemical Shift Difference | - | Significant shifts in C-2, C-3, and C-4 are expected due to the change in hybridization. A difference of up to 15 ppm has been noted for geometric isomers of ceftazidime. |
| UV-Vis Spectroscopy | λmax | Typically in the range of 230-260 nm | ~255 nm[1] |
| FTIR Spectroscopy | C=O (β-lactam) Stretch | Expected around 1750-1770 cm⁻¹ | ~1752 cm⁻¹[2] |
| C=O (Carboxylic Acid) Stretch | Expected around 1700-1725 cm⁻¹ | ~1703 cm⁻¹[2] | |
| C=C Stretch | Shifted compared to Δ³ due to different substitution | ~1614 cm⁻¹ (associated with the thiazole ring)[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to facilitate the replication and verification of these findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structural differences between the delta-2 and delta-3 isomers by analyzing the chemical shifts and coupling constants of their protons and carbons.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.
Sample Preparation:
-
Accurately weigh 5-10 mg of the ceftazidime isomer.
-
Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is a common solvent for ceftazidime analysis.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Temperature: 303 K.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine and compare the wavelength of maximum absorbance (λmax) for the delta-2 and delta-3 isomers.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of each ceftazidime isomer in a suitable solvent, such as a pH 7 buffer or a mixture of methanol and water.[1]
-
The concentration should be in the range of 7.0-14.0 µg/mL to ensure the absorbance falls within the linear range of the instrument.[1]
-
Use the same solvent as a blank for baseline correction.
Acquisition Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Slit Width: 1.0 nm.
-
Data Interval: 1.0 nm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify and compare the characteristic vibrational frequencies of the functional groups in the delta-2 and delta-3 isomers.
Instrumentation: An FTIR spectrometer equipped with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR, or a pellet press).
Sample Preparation (KBr Pellet Method): [3][4]
-
Thoroughly grind 1-2 mg of the ceftazidime isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of the pure KBr pellet should be recorded as the background.
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the spectroscopic comparison of the delta-2 and delta-3 isomers of ceftazidime.
Caption: Workflow for the spectroscopic comparison of ceftazidime isomers.
References
A Comparative Guide: The Biological Inactivity of Delta-2-Ceftazidime versus Ceftazidime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the third-generation cephalosporin, ceftazidime, and its degradation product, delta-2-ceftazidime. The isomerization of the double bond in the dihydrothiazine ring from the active delta-3 position to the delta-2 position results in a complete loss of antibacterial efficacy. This document synthesizes available data to confirm this inactivity, providing detailed experimental protocols and visual representations of the underlying mechanisms.
Data Presentation: A Comparative Analysis of Antibacterial Activity
The table below summarizes the known antibacterial activity of ceftazidime against key pathogens and reflects the established inactivity of its delta-2 isomer.
| Compound | Target Organism | MIC Range (μg/mL) | Interpretation |
| Ceftazidime | Pseudomonas aeruginosa | 0.25 - 8 | Active |
| Escherichia coli | 0.12 - 4 | Active | |
| Klebsiella pneumoniae | 0.12 - 4 | Active | |
| Staphylococcus aureus (methicillin-susceptible) | 1 - >128 | Moderately Active to Resistant | |
| This compound | Various Bacteria | > 128 (Expected) | Inactive |
Note: The MIC values for this compound are presented as expected values based on consistent reports of its biological inactivity. Specific experimental values are not widely published.
The Inactivation Pathway: From Active Drug to Inactive Isomer
Ceftazidime's degradation to its inactive delta-2 isomer is a well-documented process influenced by factors such as pH and temperature. This isomerization involves the migration of the double bond within the cephem nucleus, a critical structural component for its antibacterial action.
Caption: Isomerization of active ceftazidime to its inactive delta-2 form.
Mechanism of Action and Inactivation
The antibacterial activity of ceftazidime stems from its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to and inactivating essential enzymes known as Penicillin-Binding Proteins (PBPs). In many Gram-negative bacteria, the primary target of ceftazidime is PBP-3, which is crucial for cell division.
The structural integrity of the delta-3-cephem nucleus is essential for this interaction. The migration of the double bond to the delta-2 position alters the three-dimensional conformation of the molecule, thereby preventing its effective binding to the active site of PBP-3. This lack of binding renders this compound incapable of inhibiting cell wall synthesis, leading to its biological inactivity.
Caption: Ceftazidime inhibits PBP-3, while this compound cannot bind.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of ceftazidime and the lack thereof in this compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Ceftazidime and this compound reference standards
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., P. aeruginosa ATCC 27853, E. coli ATCC 25922)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium.
-
Incubate the broth at 35°C ± 2°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the adjusted inoculum in sterile saline or broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare stock solutions of ceftazidime and this compound in a suitable solvent.
-
Perform serial two-fold dilutions of each compound in CAMHB in the wells of the 96-well plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the antimicrobial dilution) with 10 µL of the prepared bacterial inoculum.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Comparative Guide to Analytical Methods for Delta-2-Ceftazidime Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the determination of delta-2-Ceftazidime, a critical impurity in the synthesis of the broad-spectrum cephalosporin antibiotic, Ceftazidime. The focus is on the key validation parameters of linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ), offering a valuable resource for selecting the most appropriate analytical technique for quality control and stability studies.
Performance Comparison of Analytical Methods
Two primary analytical techniques have been identified for the effective separation and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances: High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC). The following table summarizes the performance characteristics of these methods based on available experimental data.
| Parameter | HPLC Method for Ceftazidime Impurities | MEKC Method for this compound |
| Linearity Range | Not explicitly stated for individual impurities | Not explicitly stated, but calibration curves were linear[1] |
| Correlation Coefficient (R²) | > 0.999 for ceftazidime[1] | > 0.999[1] |
| Limit of Detection (LOD) | 0.13 - 0.142 µg/mL (for various impurities)[2] | 0.2 µg/mL [1] |
| Limit of Quantitation (LOQ) | 0.260 - 0.284 µg/mL (for various impurities)[2] | 0.6 µg/mL [1] |
Note: The HPLC data presented is for a range of impurities detected in Ceftazidime drug substance, as specific linearity data for this compound was not detailed in the available literature. The MEKC method, however, was specifically validated for the delta-2-isomer.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Ceftazidime and Impurities
This method is a stability-indicating assay for the determination of Ceftazidime and its related substances.
-
Instrumentation: A Waters HPLC system equipped with an Alliance 2695 separations module and a 2996 photodiode array detector.[2]
-
Column: Hypersil BDS C18, 250 mm x 4.6 mm, 5-µm particle size.[2]
-
Mobile Phase:
-
Gradient Elution:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0.01 100 0 15.0 75 25 25.0 30 70 45.0 30 70 47.0 100 0 | 55.0 | 100 | 0 |
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 255 nm.[2]
-
Diluent: A mixture of phosphate buffer and acetonitrile (95:5 v/v).[2]
Micellar Electrokinetic Chromatography (MEKC) for this compound
This method was specifically developed and validated for the separation and quantification of Ceftazidime, its delta-2-isomer, and pyridine.[1]
-
Instrumentation: Capillary electrophoresis system.
-
Electrolyte System: 25 mM sodium tetraborate at pH 9.2, and 75 mM sodium dodecylsulphate.[1]
-
Method Validation:
Workflow for Linearity, LOD, and LOQ Determination
The following diagram illustrates the general workflow for determining the linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) in an analytical method validation, as per ICH guidelines.
Caption: Workflow for determining Linearity, LOD, and LOQ.
Conclusion
Both HPLC and MEKC are suitable techniques for the analysis of this compound. The MEKC method demonstrates validated sensitivity specifically for the delta-2-isomer, with an LOD of 0.2 µg/mL and an LOQ of 0.6 µg/mL.[1] While the HPLC method is a robust, stability-indicating method for overall impurity profiling of Ceftazidime, the provided data offers a general sensitivity range for impurities.[2]
The choice of method will depend on the specific requirements of the analysis. For routine quality control where the primary goal is to quantify the this compound impurity with high specificity and known sensitivity, the validated MEKC method is a strong candidate. For a comprehensive analysis of all potential impurities in a single run, a validated stability-indicating HPLC method is advantageous. Researchers and drug development professionals should consider these factors when selecting the optimal analytical strategy for their needs.
References
Degradation Kinetics of Ceftazidime: A Comparative Analysis in Different Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the degradation kinetics of the third-generation cephalosporin antibiotic, ceftazidime, in various buffer systems. The stability of ceftazidime in aqueous solutions is a critical factor in the development of parenteral dosage forms and for its effective clinical administration. Understanding its degradation profile under different chemical environments is paramount for ensuring therapeutic efficacy and patient safety. This document summarizes key experimental data on the hydrolysis of ceftazidime and provides detailed methodologies for the cited experiments.
Comparative Degradation Kinetics Data
The degradation of ceftazidime in aqueous solutions is significantly influenced by pH, temperature, and the composition of the buffer system. The following table summarizes the first-order rate constants (k), half-lives (t½), and activation energies (Ea) for ceftazidime degradation in commonly used buffer systems. It has been observed that buffers such as formate, acetate, phosphate, and borate can catalyze and accelerate the hydrolysis of ceftazidime[1]. The maximum stability for ceftazidime is observed in the pH range of 4.5 to 6.5[1][2].
| Buffer System | pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) (kcal/mol) |
| Acetate | 4.4 | 30 | - | ~1.5 days | - |
| Phosphate | 5.5 | 30 | - | ~1.5 days | - |
| Phosphate | 6.5 | 30 | - | ~1.5 days | - |
| Formate | - | - | Catalytic | - | - |
| Borate | - | - | Catalytic | - | - |
Note: Specific values for rate constants and activation energies for each buffer system were not fully detailed in the provided search results, but the catalytic effect of these buffers on ceftazidime hydrolysis is documented[1]. The half-life data is derived from predictions and experimental verification at 30°C[1]. Further investigation into the primary literature is recommended for more granular data.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the degradation kinetics of ceftazidime in different buffer systems.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of delta-2-Ceftazidime
For researchers and professionals in drug development, the proper handling and disposal of pharmaceutical compounds are paramount for laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of delta-2-Ceftazidime, an isomer and primary degradation product of the cephalosporin antibiotic Ceftazidime. Adherence to these procedures is crucial to mitigate risks associated with chemical hazards and to ensure regulatory compliance.
This compound is classified as a skin and respiratory sensitizer, capable of causing allergic reactions upon contact or inhalation.[1][2] Therefore, stringent safety measures must be observed throughout the disposal process.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the following personal protective equipment to prevent exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator is necessary.[3][4][5]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
Disposal Procedures for this compound
The disposal of this compound, as with other antibiotic waste, should be treated as hazardous chemical waste.[6] Under no circumstances should it be disposed of with regular household garbage or discharged into the sewage system.[6]
Step 1: Segregation and Collection
-
All waste containing this compound, including pure compound, contaminated materials (e.g., weighing boats, filter paper), and concentrated solutions, must be collected in a designated, properly labeled, and sealed hazardous waste container.[6][7]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified to avoid potentially hazardous reactions.[5] Keep in the original container where possible.[5]
Step 2: Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.[3]
-
Collection: Place all contaminated absorbent material and spilled compound into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water. Collect all cleaning materials for disposal as hazardous waste.
Step 3: Final Disposal
-
The primary recommended method for the final disposal of this compound is incineration at a licensed and approved waste disposal facility.[5][7] High-temperature incineration ensures the complete destruction of the compound.
-
Alternatively, landfill disposal in a designated hazardous waste landfill may be an option, but this is generally less preferred than incineration.[5][7]
-
All waste must be handled in accordance with local, state, and federal regulations.[7]
Quantitative Data: Stability of Ceftazidime
The stability of the parent compound, Ceftazidime, is a critical factor as its degradation leads to the formation of this compound. The rate of this isomerization is influenced by pH, temperature, and light exposure.[1][8][9] Understanding these parameters is essential for managing the storage and handling of solutions that may contain this impurity.
| Parameter | Condition | Effect on Ceftazidime Stability | Reference |
| pH | pH 4.5 - 6.5 | Region of maximum stability; relatively pH-independent degradation. | [1] |
| Outside pH 4.5 - 6.5 | Degradation, including isomerization to this compound, accelerates significantly. | [1] | |
| Temperature | Refrigerated (2°C–8°C) | Degradation of less than 5% for up to 7 days for high and intermediate concentrations. | [4] |
| In-use temperature (32°C) | Overall degradation remained ≤10% for only 4–8 hours at high and intermediate doses. | [4] | |
| Light Exposure | UV and visible radiation | Reconstituted samples showed significant degradation (around 85%) after 24 hours of exposure. | [8] |
Experimental Protocol: Disposal of a Dilute Aqueous Solution of this compound
This protocol outlines the steps for the disposal of a small quantity of a dilute aqueous solution of this compound from a laboratory experiment.
1. Objective: To safely dispose of a dilute aqueous solution containing this compound.
2. Materials:
- Dilute aqueous solution of this compound.
- Appropriate Personal Protective Equipment (PPE).
- Designated hazardous waste container (liquid waste).
- pH indicator strips (if necessary to check for extreme pH).
3. Procedure:
- Ensure all required PPE is worn correctly.
- If the solution is at an extreme pH (outside the stable range of 4.5-6.5), it should be handled with extra caution as degradation may be ongoing. Do not attempt to neutralize the solution unless it is part of a validated laboratory procedure for a specific waste stream, as this could generate heat or other hazardous reactions.
- Carefully pour the dilute aqueous solution into the designated hazardous waste container for liquid antibiotic waste.
- Avoid splashing. Use a funnel if necessary.
- Rinse the original container that held the this compound solution with a small amount of a suitable solvent (e.g., water, if the container will be disposed of as hazardous waste, or a solvent appropriate for cleaning the glassware). The rinsate must also be collected and disposed of as hazardous waste.
- Securely close the hazardous waste container.
- Ensure the hazardous waste container is properly labeled with its contents.
- Store the waste container in a designated secondary containment area until it is collected by a licensed waste disposal service.
- Decontaminate the work area.
Logical Workflow for this compound Disposal
References
- 1. This compound | 1000980-60-8 | Benchchem [benchchem.com]
- 2. This compound | C22H22N6O7S2 | CID 23659635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. layloff.net [layloff.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 9. recentscientific.com [recentscientific.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
